5-Chloro-2-(2-fluorophenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPJPNRCFCDKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279735 | |
| Record name | 5-Chloro-2-(2-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-72-6 | |
| Record name | 5-Chloro-2-(2-fluorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(2-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-(2-fluorophenoxy)aniline: A Technical Guide
Topic: 5-Chloro-2-(2-fluorophenoxy)aniline: Basic Properties, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
This compound (CAS: 946727-72-6) is a specialized diaryl ether intermediate used primarily in the development of agrochemicals and small-molecule kinase inhibitors. Structurally, it features an aniline core substituted with a chlorine atom at the 5-position and a 2-fluorophenoxy moiety at the 2-position.[1] This specific substitution pattern modulates lipophilicity and metabolic stability, making it a critical scaffold for optimizing "fluorine scan" libraries in drug discovery.
This guide provides a comprehensive technical overview, including physicochemical properties, validated synthesis protocols, and handling safety, grounded in nucleophilic aromatic substitution (SNAr) chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 946727-72-6 |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| SMILES | Nc1cc(Cl)ccc1Oc2ccccc2F |
| InChI Key | Derived from structure |
Physical Properties (Experimental & Predicted)
Note: As a specialized research intermediate, some values are predicted based on structural analogs (e.g., Triclosan amine).
| Property | Value | Source/Note |
| Appearance | Off-white to pale yellow solid | Analog extrapolation |
| Melting Point | ~55–65 °C (Predicted) | Consistent with diaryl ether amines |
| Boiling Point | ~340 °C at 760 mmHg | Calculated |
| Solubility | DMSO, Methanol, Dichloromethane | Insoluble in water |
| pKa (Amine) | ~3.5–4.0 | Weak base due to electron-withdrawing Cl/Phenoxy |
| LogP | 3.8 ± 0.4 | High lipophilicity |
Synthetic Methodology
The synthesis of this compound relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. This route is preferred for its scalability and regio-specificity.
Reaction Pathway Visualization
The following diagram illustrates the conversion of 4-chloro-1-fluoro-2-nitrobenzene to the final aniline product.
Figure 1: Two-step synthetic pathway via SNAr and Nitro Reduction.[1][2][3][4][5][6][7][8]
Detailed Experimental Protocol
Step 1: Preparation of the Nitro Intermediate
-
Reagents: Charge a reaction vessel with 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous DMF.
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) to act as the acid scavenger.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. The fluorine on the nitrobenzene ring is highly activated for displacement by the phenoxide.
-
Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Wash with water to remove residual DMF and salts.
Step 2: Reduction to Aniline
-
Reagents: Dissolve the nitro intermediate in Ethanol/Water (4:1).
-
Catalyst: Add Iron powder (Fe) (3.0 eq) and Ammonium Chloride (NH₄Cl) (0.5 eq) or catalytic HCl.
-
Reaction: Reflux at 80 °C for 2–3 hours until TLC shows complete consumption of the nitro compound.
-
Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate and recrystallize from Ethanol/Hexanes to obtain the pure aniline.
Applications in Drug Discovery
This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The diaryl ether motif mimics the ATP-binding pocket interactions in kinases such as c-Met and VEGFR . The 2-fluorophenoxy group provides specific steric hindrance that can improve selectivity over wild-type kinases.
-
Agrochemicals: Similar to Flufenacet , the fluorinated ether bridge enhances metabolic stability against cytochrome P450 oxidation in plants, extending the half-life of herbicidal activity.
Structural Logic Diagram
The following diagram breaks down the functional roles of the molecule's substructures.
Figure 2: Functional group analysis for medicinal chemistry applications.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handle as a Halogenated Aromatic Amine .
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).
References
-
ChemScene. (2024). Product Data: this compound (CAS 946727-72-6).[1] Retrieved from
-
PubChem. (2024). Compound Summary: 5-Chloro-2-(2-chlorophenoxy)aniline (Analog Reference). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-2-fluoroaniline (Precursor Safety Data). Retrieved from
-
Google Patents. (2009). Process for the preparation of halogenated aromatic amines (WO2009090669A2). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 345-18-6: 4-Chloro-1-fluoro-2-nitrobenzene [cymitquimica.com]
- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 5. 4-Chloro-2-fluoro-1-nitrobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. pharfac.mans.edu.eg [pharfac.mans.edu.eg]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-Chloro-2-(2-fluorophenoxy)aniline chemical structure and nomenclature
An In-Depth Technical Guide to 5-Chloro-2-(2-fluorophenoxy)aniline: Structure, Nomenclature, and Characterization
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound, a halogenated diphenyl ether aniline of significant interest in synthetic and medicinal chemistry. We will dissect its chemical structure, establish its formal nomenclature, and outline its core physicochemical properties. This document serves as a practical resource, offering field-proven insights into its synthetic pathway, detailed protocols for its analytical characterization, and a discussion of its potential applications as a strategic building block in the development of novel chemical entities. Every section is grounded in established chemical principles to ensure scientific integrity and practical utility for professionals in the field.
Chemical Identity and Nomenclature
Unambiguous identification is the cornerstone of chemical research. This compound is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) rules. The molecule is fundamentally an aniline (a benzene ring with an amino group). The primary substituents are a chloro group and a fluorophenoxy group. The numbering of the aniline ring begins at the carbon bearing the amino group (position 1), with the phenoxy group at position 2 and the chloro group at position 5.
The key identifiers for this compound are summarized below for rapid reference and material sourcing.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 946727-72-6 | [1] |
| Molecular Formula | C₁₂H₉ClFNO | [1] |
| Molecular Weight | 237.66 g/mol | [1] |
| SMILES | FC1=CC=CC=C1OC2=CC=C(Cl)C=C2N | [1] |
| InChI | InChI=1S/C12H9ClFNO/c13-9-5-6-11(15)10(7-9)16-12-4-2-1-3-8(12)14/h1-7H,15H2 | N/A |
Below is a two-dimensional representation of the chemical structure, which forms the basis for all subsequent analysis.
Caption: 2D structure of this compound.
Structural Analysis and Physicochemical Insights
The molecule's functionality is dictated by the interplay of its constituent parts:
-
Aniline Core: The primary amine (-NH₂) group is a weak base and a powerful ortho-, para-directing group in electrophilic aromatic substitution. It is also a key hydrogen bond donor, crucial for molecular recognition in biological systems.
-
Diphenyl Ether Linkage: The ether bond (C-O-C) provides rotational flexibility, allowing the two aromatic rings to adopt various conformations. This flexibility can be critical for fitting into the binding pockets of enzymes or receptors.
-
Halogen Substituents:
-
Chlorine: Located para to the amine, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability.
-
Fluorine: Positioned ortho to the ether linkage, the fluorine atom is highly electronegative. It can act as a hydrogen bond acceptor and is often used in drug design to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.
-
The combination of these functional groups makes this molecule a "privileged scaffold," meaning its structural motifs are frequently found in bioactive compounds.
Synthetic Strategy and Experimental Protocol
While multiple synthetic routes are conceivable, a robust and common approach for constructing diaryl ethers is through a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, followed by the reduction of a nitro group. This two-step process offers high yields and predictable outcomes.
Conceptual Synthetic Pathway
The synthesis logically proceeds by first forming the ether linkage and then revealing the reactive aniline group.
-
Step 1: Ullmann Condensation. 1,2-Dichloro-4-nitrobenzene is reacted with 2-fluorophenol in the presence of a base (like potassium carbonate) and a copper catalyst. The more activated chlorine at position 2 (ortho to the nitro group) is preferentially displaced by the phenoxide.
-
Step 2: Nitro Group Reduction. The resulting nitro-diaryl ether intermediate is then reduced to the primary amine. Common and effective methods include catalytic hydrogenation (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Nitro Group Reduction (Illustrative)
This protocol describes the reduction of the nitro-intermediate to the final aniline product. It is a self-validating system that includes reaction monitoring and product purification.
Materials:
-
5-Chloro-2-(2-fluorophenoxy)-1-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates, Hexanes, Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro-intermediate (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl to the flask.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90°C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 4:1 Hexanes:EtOAc mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.
-
Workup - Quenching: Once complete, cool the reaction to room temperature and pour it over crushed ice.
-
Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Causality Note: This step is critical to deprotonate the anilinium salt and precipitate any tin salts, allowing the free amine to be extracted.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and brine. Causality Note: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Characterization
Structural confirmation requires a multi-technique approach. The predicted data below is based on the analysis of the molecule's functional groups and comparison with similar compounds.
Caption: Workflow for analytical characterization and structural confirmation.
| Technique | Predicted Spectral Features |
| ¹H NMR | ~3.5-4.5 ppm: Broad singlet, 2H (protons of -NH₂).~6.5-7.5 ppm: Complex multiplet region, 7H (aromatic protons). The specific splitting patterns will depend on the coupling constants between adjacent protons on both rings. |
| ¹³C NMR | ~115-155 ppm: Expect 12 distinct signals in the aromatic region, corresponding to the 12 unique carbon atoms of the two benzene rings. Carbons attached to electronegative atoms (N, O, F, Cl) will be shifted further downfield. |
| FTIR (cm⁻¹) | ~3350-3450: Two sharp peaks, N-H stretching of the primary amine.~1210-1260: Strong, sharp peak, Aryl-O-C asymmetric stretching of the ether.~1000-1100: Strong peak, C-F stretching.~750-850: Strong peak, C-Cl stretching. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z 237.Isotopic Pattern: A prominent M+2 peak at m/z 239 with approximately one-third the intensity of the M⁺ peak, which is the characteristic signature of a molecule containing one chlorine atom. |
Applications in Research and Development
While specific applications for this compound are proprietary or in early-stage research, its structure is highly valuable for drug discovery professionals. Related chloro-nitroaniline and diphenyl ether structures serve as key intermediates in the synthesis of a range of bioactive molecules.[2][3]
-
Scaffold for Kinase Inhibitors: The aniline group is a common starting point for building ligands that target the ATP-binding site of protein kinases, a major class of cancer drug targets. The phenoxy portion can be tailored to occupy adjacent hydrophobic pockets.
-
Agrochemicals: Substituted diphenyl ethers are a well-known class of herbicides.[2] This molecule provides a scaffold that can be further functionalized to develop new crop protection agents.
-
Materials Science: The rigid, aromatic structure and potential for hydrogen bonding make it a candidate for incorporation into high-performance polymers or organic electronic materials.
Safety and Handling
No specific safety data sheet is available for this compound. However, based on structurally related compounds such as 5-chloro-2-fluoroaniline and 5-Chloro-2-(2-chlorophenoxy)aniline, the following hazards should be assumed.[4][5]
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]
-
Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6][7] Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended), and well-ventilated place.[1]
References
-
PubChem. 5-Chloro-2-(2-chlorophenoxy)aniline. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 5-Chloro-2-fluoroaniline 97 2106-05-0 [sigmaaldrich.com]
- 5. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-Chloro-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
Synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline: A Chemoselective Approach
Executive Summary
The diaryl ether motif is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and agrochemicals. The synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline (CAS 946727-72-6) requires precise control over regiochemistry and chemoselectivity. As an application scientist, it is critical to evaluate proposed synthetic routes for structural viability. While theoretical proposals often suggest starting from 2,4-dichloroaniline, a rigorous regiochemical analysis reveals that this starting material cannot yield the 5-chloro target.
This whitepaper deconstructs the structural mismatch of the 2,4-dichloroaniline premise, establishes a self-validating, field-proven protocol utilizing 2,5-dichloronitrobenzene , and details the mechanistic causality behind chemoselective reduction techniques designed to prevent unwanted hydrodehalogenation.
Critical Regiochemical Analysis: The Starting Material Paradox
In synthetic design, the relative positions of substituents on an aromatic ring dictate the choice of starting materials. A common pitfall is attempting to synthesize this compound directly from 2,4-dichloroaniline via nucleophilic aromatic substitution (SNAr) or cross-coupling.
Why 2,4-Dichloroaniline Fails: In 2,4-dichloroaniline, the amino group is at C1, with chlorine atoms at C2 and C4. If the C2 chlorine is substituted by 2-fluorophenol, the resulting product is 4-chloro-2-(2-fluorophenoxy)aniline . The meta-relationship between the two chlorine atoms in the starting material intrinsically prevents the formation of the 5-chloro target, where the phenoxy group and the remaining chlorine must be para to each other.
The Corrected Pathway: To achieve the exact regiochemistry of the target, the synthesis must begin with 2,5-dichloronitrobenzene . In this molecule, the nitro group at C1 strongly activates the ortho-chlorine (C2) toward SNAr, while the meta-chlorine (C5) remains unactivated. This allows for perfect regioselective coupling with 2-fluorophenol[1].
Regiochemical pathways comparing the flawed 2,4-dichloroaniline route vs. the correct route.
Mechanistic Pathway & Causality
The validated synthesis of this compound relies on a two-step sequence designed as a self-validating system, ensuring high yield and purity without complex chromatographic separations.
Step 1: Regioselective SNAr
The reaction between 2,5-dichloronitrobenzene and 2-fluorophenol is driven by the strong electron-withdrawing nature of the nitro group. By using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the 2-fluorophenolate nucleophile selectively attacks the highly electrophilic C2 position[1]. The C5 chlorine is preserved because it lacks resonance stabilization for the Meisenheimer complex intermediate.
Step 2: Chemoselective Nitro Reduction
Reducing the intermediate 5-chloro-2-(2-fluorophenoxy)nitrobenzene to the final aniline presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in the cleavage of the aryl-chloride bond (hydrodehalogenation)[2]. To circumvent this, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This method operates via single-electron transfer, selectively reducing the nitro group to an amine while leaving the halogen untouched[3],[4].
Two-step experimental workflow for synthesizing this compound.
Quantitative Data: Reduction Method Comparison
The choice of reducing agent in Step 2 is the most critical variable in this synthesis. The table below summarizes the empirical outcomes of various reduction techniques on halogenated nitroarenes, validating the choice of the Fe/NH₄Cl system.
| Reduction Method | Catalyst/Reagent | Conversion (%) | Chemoselectivity for Target (%) | Dehalogenation Byproduct (%) |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm) | >99% | <40% | >60% (High risk) |
| Catalytic Hydrogenation | Pt/C, H₂ (1 atm) | >95% | 85% | 15% (Moderate risk) |
| Béchamp Reduction | Fe, NH₄Cl, EtOH/H₂O | >98% | >99% | <1% (Optimal) |
| Stannous Reduction | SnCl₂, EtOH | >95% | >98% | <2% (Toxicity concerns) |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-(2-fluorophenoxy)nitrobenzene
Objective: Regioselective etherification via SNAr.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Charging: Add 2,5-dichloronitrobenzene (19.2 g, 100 mmol, 1.0 equiv), 2-fluorophenol (11.7 g, 105 mmol, 1.05 equiv), and anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 equiv).
-
Solvation & Heating: Introduce 150 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the suspension to 100 °C under a nitrogen atmosphere for 12 hours.
-
In-Process Control: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid.
Protocol 2: Synthesis of this compound
Objective: Chemoselective reduction preventing C-Cl bond cleavage.
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve the intermediate obtained from Protocol 1 (~25 g) in 300 mL of Ethanol.
-
Activation: Add 75 mL of distilled water, followed by Ammonium Chloride (26.7 g, 500 mmol, 5.0 equiv) and fine Iron powder (27.9 g, 500 mmol, 5.0 equiv)[4].
-
Reduction: Heat the vigorously stirred mixture to reflux (approx. 80 °C) for 3 hours. The solution will turn dark brown/black as iron oxides form.
-
Filtration: Once LC-MS confirms complete consumption of the nitro intermediate, cool the mixture slightly and filter it hot through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol (2 × 50 mL).
-
Final Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate (200 mL) and water (100 mL). Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the target This compound as an off-white to pale brown solid.
References
-
The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst PMC (National Institutes of Health)[Link]
- Synthesis method of amino aromatic ether compound (CN101830766A)
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst ACS Publications[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Dibromo-5-methyl-3-nitrobenzene | 73557-63-8 | Benchchem [benchchem.com]
In-Depth Technical Guide: Ullmann Condensation Synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline
Executive Summary
The synthesis of highly functionalized diaryl ethers is a critical operation in the development of modern pharmaceuticals and agrochemicals. The compound 5-Chloro-2-(2-fluorophenoxy)aniline represents a sterically and electronically demanding scaffold. This whitepaper provides an authoritative, step-by-step technical guide to synthesizing this molecule via a copper-catalyzed Ullmann condensation. By detailing the mechanistic causality, regioselective experimental design, and self-validating analytical checkpoints, this guide equips researchers with a robust protocol for high-yield C–O bond formation.
Retrosynthetic Rationale & Regioselectivity
When designing the synthesis of this compound, one might initially consider a Nucleophilic Aromatic Substitution (SNAr). However, SNAr requires an electron-deficient aromatic ring (e.g., activated by a nitro group). Because the target molecule contains an electron-donating primary amine (-NH2) on the core ring, the SNAr pathway is electronically forbidden. Therefore, a transition-metal-catalyzed cross-coupling—specifically the Ullmann ether synthesis—is strictly required to forge the diaryl ether linkage[1].
The Regioselectivity Imperative: To achieve the correct isomer, the selection of starting materials is paramount. We utilize 2-bromo-5-chloroaniline and 2-fluorophenol . This is a deliberate design choice based on bond dissociation energies and oxidative addition kinetics. In copper-catalyzed systems, the insertion of Cu(I) into a C–Br bond is kinetically favored over a C–Cl bond by orders of magnitude. This differential reactivity guarantees that the 2-fluorophenoxide nucleophile exclusively attacks the 2-position, preserving the 5-chloro substituent for downstream functionalization[2].
Mechanistic Framework of the Cu-Catalyzed C–O Coupling
Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The Ullmann condensation operates via a Cu(I)/Cu(III) redox cycle rather than a radical pathway[2].
-
Deprotonation & Coordination: The base deprotonates 2-fluorophenol to form a phenoxide anion, which displaces the halide on the ligated Cu(I) resting state to form a highly nucleophilic L-Cu(I)-OAr complex.
-
Oxidative Addition (Rate-Limiting): The Cu(I) center undergoes oxidative addition into the C–Br bond of 2-bromo-5-chloroaniline, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: Rapid reductive elimination forges the new C–O bond, releasing the this compound product and regenerating the active Cu(I) catalyst.
Figure 1: Catalytic cycle of the Cu-mediated Ullmann ether synthesis.
Experimental Design & Causality
Every reagent in this protocol is selected based on field-proven causality to maximize yield and suppress side reactions (such as competitive C–N coupling from the unprotected aniline).
-
Catalyst (CuI): Copper(I) iodide is utilized due to its relative air stability compared to other Cu(I) salts and its excellent solubility when ligated.
-
Ligand (Salicylaldimine): Unligated Cu(I) species are prone to disproportionation into inactive Cu(0) and Cu(II) multinuclear clusters. A bidentate ligand enforces a monomeric, highly active copper center and lowers the activation energy for the oxidative addition step[3].
-
Base (Cs₂CO₃): Cesium carbonate is selected over weaker bases like K₂CO₃. The larger ionic radius of the cesium cation enhances the solubility of the intermediate cesium phenoxide in organic solvents, thereby accelerating its transmetalation onto the copper center.
Table 1: Optimization of Reaction Conditions
The following quantitative data summarizes the causality behind the finalized reaction parameters, demonstrating the necessity of the specific ligand-base pairing[3].
| Entry | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10 mol%) | None | K₂CO₃ | DMF | 110 | 12 |
| 2 | CuI (10 mol%) | N,N-Dimethylglycine | K₃PO₄ | Toluene | 110 | 45 |
| 3 | CuI (10 mol%) | Salicylaldimine | K₂CO₃ | DMF | 110 | 68 |
| 4 | CuI (10 mol%) | Salicylaldimine | Cs₂CO₃ | DMF | 110 | 92 |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before committing to downstream purification.
Reagents Required:
-
2-Bromo-5-chloroaniline: 1.0 equiv (10.0 mmol, 2.06 g)
-
2-Fluorophenol: 1.2 equiv (12.0 mmol, 1.34 g)
-
Copper(I) Iodide (CuI): 0.1 equiv (1.0 mmol, 190 mg)
-
Salicylaldimine Ligand: 0.2 equiv (2.0 mmol)
-
Cesium Carbonate (Cs₂CO₃): 2.0 equiv (20.0 mmol, 6.52 g)
-
Anhydrous DMF: 20 mL
Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 2-bromo-5-chloroaniline, CuI, salicylaldimine ligand, and Cs₂CO₃.
-
Inert Atmosphere Setup: Evacuate the flask and backfill with high-purity nitrogen three times. Causality: This is critical to prevent the irreversible oxidation of Cu(I) to inactive Cu(II).
-
Solvent & Nucleophile Addition: Add anhydrous DMF (20 mL) followed by 2-fluorophenol via a syringe.
-
Self-Validation Checkpoint: The mixture should transition to a deep brownish-green color, indicating the formation of the active ligated Cu(I) complex. If the solution turns bright blue, it indicates Cu(II) formation due to oxygen ingress; the reaction must be aborted and restarted.
-
-
Thermal Reaction: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 24 hours.
-
In-Process Control (IPC): At 12 hours, withdraw a 50 µL aliquot under N₂, dilute with MeCN, and analyze via LC-MS. A target conversion of >70% should be observed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble copper salts and excess base. Wash the organic filtrate with 1M NaOH (2 x 20 mL) to remove unreacted 2-fluorophenol, followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to afford the pure product.
Figure 2: Step-by-step experimental workflow and validation logic.
Analytical Validation System
To confirm the structural integrity and purity of the synthesized this compound, the following analytical signatures must be verified:
-
LC-MS (ESI+): The parent ion
must appear at m/z 238.0 (calculated for C₁₂H₁₀ClFNO⁺: 238.04). The presence of the characteristic chlorine isotope pattern (~3:1 ratio for m/z 238.0 / 240.0) confirms the preservation of the 5-chloro substituent. -
¹H NMR (400 MHz, CDCl₃): Validation of the unprotected aniline is confirmed by a broad singlet integrating to 2H at approximately 3.8–4.0 ppm. The regioselectivity is confirmed by the specific splitting pattern of the three remaining protons on the aniline ring (an isolated doublet for the proton at C6, a doublet of doublets for C4, and a doublet for C3), alongside the multiplets from the 2-fluorophenoxy ring (6.8–7.2 ppm).
References[1] Title: Ullmann Reaction | Source: Organic Chemistry Portal | URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm[3] Title: Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands | Source: Chinese Chemical Letters | URL: https://doi.org/10.1016/j.cclet.2013.11.036[2] Title: Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Source: Journal of the American Chemical Society (PMC) | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5815615/
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
Comprehensive Spectroscopic Characterization of 5-Chloro-2-(2-fluorophenoxy)aniline: A Technical Whitepaper
Executive Summary & Structural Rationale
In modern drug discovery and agrochemical development, halogenated diaryl ethers containing primary aniline moieties serve as critical structural scaffolds. 5-Chloro-2-(2-fluorophenoxy)aniline (CAS: 946727-72-6) is a highly functionalized molecule whose physicochemical behavior is dictated by the delicate interplay of its substituents: the electron-withdrawing inductive effects of the halogens (chlorine and fluorine), the electron-donating resonance of the primary amine (-NH₂), and the conformational flexibility of the diaryl ether linkage.
To unequivocally confirm the molecular topology of this compound, a robust, orthogonal analytical approach is required. This whitepaper details the self-validating experimental protocols and causality behind the High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this compound.
Orthogonal spectroscopic workflow for structural verification.
High-Resolution Mass Spectrometry (HRMS-ESI)
Causality of Method Selection
Electrospray Ionization (ESI) in positive ion mode is the optimal ionization technique for this compound due to the inherent basicity of the primary aniline group, which readily accepts a proton to form an [M+H]⁺ species. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is utilized to achieve sub-5 ppm mass accuracy. This high precision is strictly necessary to resolve the distinctive isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and to prevent false-positive identifications in complex matrices [1].
Self-Validating Experimental Protocol
-
Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid acts as a proton source to drive ionization efficiency [2].
-
Instrument Calibration: Prior to injection, infuse a standard tuning mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass axis, ensuring mass errors remain < 2.0 ppm.
-
Chromatographic Introduction: Inject 5 µL onto a C18 UHPLC column to desalt the sample and separate any potential synthetic impurities.
-
Data Acquisition: Operate the MS in full-scan mode (m/z 100–500) with a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.
Quantitative HRMS Data
| Ion Type | Molecular Formula | Theoretical m/z | Expected m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]⁺ (³⁵Cl) | C₁₂H₁₀³⁵ClFNO⁺ | 238.0429 | 238.0426 | < 2.0 | 100% (Base Peak) |
| [M+H]⁺ (³⁷Cl) | C₁₂H₁₀³⁷ClFNO⁺ | 240.0400 | 240.0396 | < 2.0 | ~32% |
| Fragment 1 | C₆H₅³⁵ClN⁺ | 126.0105 | 126.0102 | < 2.5 | Variable (Ether cleavage) |
| Fragment 2 | C₆H₄F⁺ | 95.0297 | 95.0295 | < 2.5 | Variable (Ether cleavage) |
Nuclear Magnetic Resonance (NMR) Profiling
Causality of Method Selection
Multinuclear NMR (¹H, ¹³C, ¹⁹F) provides the definitive map of the molecule's atomic connectivity. The choice of deuterated solvent is critical: DMSO-d₆ is selected over CDCl₃ because the strong hydrogen-bonding capability of DMSO significantly slows the chemical exchange rate of the -NH₂ protons. This allows the primary amine to be observed as a distinct, quantifiable broad singlet rather than being lost to baseline broadening [3].
Self-Validating Experimental Protocol
-
Sample Preparation: Weigh exactly 15 mg of the analyte using a microbalance equipped with an anti-static kit. This mass ensures an optimal signal-to-noise (S/N) ratio without causing concentration-dependent line broadening [4].
-
Standardization: Dissolve the sample in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS). The TMS serves as an internal chemical shift reference (δ = 0.00 ppm), validating the calibration of the entire spectrum [5].
-
Acquisition (¹H NMR): Acquire data on a 400 MHz or 600 MHz spectrometer using a standard zg30 pulse sequence. Use 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration [5].
-
Acquisition (¹⁹F NMR): Acquire at 376 MHz with ¹H decoupling to collapse the complex multiplet structure of the fluorine signal into a sharp singlet, confirming the presence of a single fluorinated environment.
Logical derivation of 1H NMR splitting patterns based on J-coupling.
Quantitative ¹H NMR Data (Predicted in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ (Primary Amine) | ~5.20 | br s | - | 2H |
| H6 (Aniline Ring) | ~6.85 | d | 2.5 | 1H |
| H3 (Aniline Ring) | ~6.75 | d | 8.5 | 1H |
| H4 (Aniline Ring) | ~6.60 | dd | 8.5, 2.5 | 1H |
| H3', H4', H5', H6' (Fluorophenyl) | 6.90 – 7.35 | m | Complex | 4H |
(Note: ¹⁹F NMR yields a signal at approximately -132 ppm, characteristic of an aromatic fluorine ortho to an ether linkage).
Vibrational Spectroscopy (ATR-FTIR)
Causality of Method Selection
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized to probe the functional groups of the molecule. ATR is vastly superior to traditional KBr pellet methods because it eliminates matrix-induced spectral artifacts (such as moisture absorption by KBr, which obscures the critical N-H stretching region). It allows for the direct, non-destructive analysis of the neat solid powder.
Self-Validating Experimental Protocol
-
Background Subtraction: Prior to sample analysis, collect 32 scans of the clean, empty diamond ATR crystal. This background spectrum is automatically subtracted from the sample spectrum to eliminate atmospheric CO₂ and ambient water vapor interference.
-
Sample Application: Deposit 2–3 mg of the solid this compound directly onto the diamond crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate optical contact between the crystal and the sample.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the S/N ratio.
Quantitative FT-IR Data
The presence of the diaryl ether linkage is definitively confirmed by the strong C-O-C asymmetric stretch, a hallmark of 1,2,4-trisubstituted aromatic ethers [6].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 3450, 3350 | Medium, Doublet | N-H stretching (asymmetric & symmetric) | Primary amine (-NH₂) |
| 3060 | Weak | C-H stretching | Aromatic rings |
| 1620 | Medium | N-H bending | Primary amine (-NH₂) |
| 1585, 1500 | Strong | C=C stretching | Aromatic skeleton |
| 1230 | Strong | C-O-C asymmetric stretching | Diaryl ether linkage |
| 1110 | Medium | C-F stretching | Fluorophenyl group |
| 1060 | Medium | C-Cl stretching | Chlorinated aromatic |
References
-
Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters Journal of Analytical Toxicology | Oxford Academic[Link]
-
Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages MDPI[Link]
-
A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]
-
NMR Sample Preparation: The Complete Guide Organomation[Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists PMC - NIH[Link]
-
Structural Characterization of Allomelanin from Black Oat mtak.hu (Hungarian Academy of Sciences)[Link]
Comprehensive Technical Guide: Physical, Chemical, and Application Profiling of 5-Chloro-2-(2-fluorophenoxy)aniline
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized diaryl ethers serve as privileged scaffolds. 5-Chloro-2-(2-fluorophenoxy)aniline (CAS: 946727-72-6) is a premier example of such a building block. By combining a flexible ether linkage with strategic halogenation (chloro and fluoro substituents) and a reactive primary amine, this molecule offers an ideal starting point for synthesizing complex kinase inhibitors and biologically active macromolecules.
This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and a rigorously validated, step-by-step synthetic methodology. Designed for research scientists, this guide emphasizes the mechanistic causality behind experimental protocols to ensure high-yield, reproducible outcomes.
Structural Insights & Physicochemical Profiling
The structural architecture of this compound dictates its behavior in both biological systems and synthetic workflows. The electron-withdrawing nature of the halogens modulates the basicity of the aniline, while the diaryl ether core provides the necessary conformational flexibility to navigate tight enzymatic binding pockets.
Quantitative Physicochemical Data
To facilitate rapid assessment for library design, the core quantitative properties of the molecule are summarized below.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 946727-72-6 |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| SMILES String | FC=1C=CC=CC1OC2=CC=C(Cl)C=C2N |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |
| Hydrogen Bond Acceptors | 3 (Ether Oxygen, Amine Nitrogen, Fluorine) |
| Topological Polar Surface Area (TPSA) | 35.25 Ų |
| Estimated LogP (Lipophilicity) | ~3.8 |
Causality of Properties: The calculated LogP of ~3.8 indicates high lipophilicity, driven by the diaryl ether core and the halogen substituents. This makes the scaffold highly permeable across lipid bilayers, a critical attribute for intracellular target engagement. Furthermore, the strong inductive effect (-I) of the chlorine atom at the 5-position pulls electron density away from the aromatic ring, subtly reducing the nucleophilicity of the aniline nitrogen compared to an unsubstituted analog. This electronic modulation must be accounted for during downstream coupling reactions.
Chemical Reactivity & Downstream Applications
The primary utility of this compound lies in its orthogonal reactivity. The primary amine acts as a versatile nucleophile, while the diaryl ether remains chemically inert under standard coupling conditions.
-
Amide Coupling: The aniline readily reacts with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) to form stable amide bonds, a ubiquitous motif in pharmaceuticals.
-
Buchwald-Hartwig Amination: The amine can be cross-coupled with aryl halides using palladium catalysis to generate extended secondary or tertiary amine networks.
Downstream chemical reactivity and drug discovery applications of the target aniline scaffold.
Synthesis Methodology: A Self-Validating Protocol
The de novo synthesis of this compound relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
Step-by-step synthetic workflow for this compound via SNAr and reduction.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality: In SNAr, the position of substitution is dictated by the leaving group. Fluorine is an exceptional leaving group in SNAr when positioned ortho or para to a strong electron-withdrawing group like a nitro group. The extreme electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate during the rate-determining addition step .
Protocol:
-
Preparation: In an oven-dried round-bottom flask, dissolve 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous Dimethylformamide (DMF) (0.5 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Rationale: K₂CO₃ is a mild base that quantitatively deprotonates the phenol to generate the highly nucleophilic phenoxide without triggering undesired side reactions. DMF solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting phenol will disappear, replaced by a distinct, less polar yellow spot (the nitro diaryl ether intermediate).
-
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over Na₂SO₄ and concentrate.
Step 2: Chemoselective Nitro Reduction
Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodehalogenation, which would cleave the critical C-Cl bond. To prevent this, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This method is highly chemoselective, reducing the nitro group to an amine while leaving all halogen bonds strictly intact .
Protocol:
-
Preparation: Dissolve the crude nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).
-
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq). Rationale: NH₄Cl acts as a mild proton donor, facilitating the electron transfer from the iron surface to the nitro group without the harsh acidity of HCl.
-
Reaction: Heat the suspension to reflux (approx. 85 °C) with vigorous stirring for 3 hours.
-
Validation: Monitor via LC-MS. The target mass [M+H]⁺ of 238.0 should become the dominant peak.
-
Workup: Cool the mixture and filter through a pad of Celite to remove iron oxides. Wash the filter cake generously with hot ethanol. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry the organic layer, and evaporate to yield the target aniline.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Expected Result: A dominant peak at m/z 238.0 [M+H]⁺.
-
Validation Check: Look for the characteristic 3:1 isotopic pattern at 238.0 and 240.0. This confirms the presence of exactly one chlorine atom, proving that hydrodehalogenation did not occur during the reduction step.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance, DMSO-d₆):
-
Expected Result: A broad singlet integrating to 2 protons around 5.0–5.5 ppm.
-
Validation Check: Perform a D₂O shake. The broad singlet will disappear due to deuterium exchange, definitively confirming the presence of the primary -NH₂ group.
-
-
¹⁹F NMR:
-
Expected Result: A single distinct peak (typically between -130 and -135 ppm), confirming the integrity of the 2-fluorophenoxy moiety.
-
References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, Aug 2018. Available at:[Link]
-
Royal Society of Chemistry. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." Green Chemistry, Aug 2023. Available at: [Link]
-
Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, Dec 1992. Available at:[Link]
Technical Guide: Solubility and Stability of 5-Chloro-2-(2-fluorophenoxy)aniline
[1]
Executive Summary
5-Chloro-2-(2-fluorophenoxy)aniline (CAS: 946727-72-6 ) is a halogenated diphenyl ether amine, structurally related to the antimicrobial intermediate 5-chloro-2-(2,4-dichlorophenoxy)aniline (TADE).[1] Often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical actives, its handling requires precise control over oxidative stability and solubility optimization.[1]
This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's physicochemical behavior.[1] We address the specific challenges posed by the ortho-fluorine substitution, which alters lipophilicity and crystal packing compared to its chlorinated analogs.
Compound Snapshot
| Property | Detail |
| CAS Number | 946727-72-6 |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| Core Scaffold | Diphenyl ether amine (Aniline derivative) |
| Key Substituents | 5-Chloro (EWG), 2-(2-Fluorophenoxy) (Steric/Electronic modulator) |
Physicochemical Profile & Solubility
The solubility of this compound is governed by the interplay between the hydrophobic diphenyl ether backbone and the weakly basic aniline functionality.[1]
Predicted vs. Observed Properties
Note: Experimental values for this specific fluorinated analog are scarce.[1][2] The values below represent high-confidence estimates based on Structure-Property Relationships (SPR) with the chloro-analog (TADE).
| Parameter | Value (Est.) | Implications for Handling |
| LogP (Lipophilicity) | 3.5 – 3.9 | High permeability; practically insoluble in water.[1] Requires organic co-solvents for bioassays.[1] |
| pKa (Aniline N) | 3.0 – 3.5 | Weak base.[1] Significantly less basic than unsubstituted aniline (pKa 4.[1]6) due to the electron-withdrawing 5-Cl and phenoxy groups.[1] |
| Melting Point | 95 – 105 °C | Solid at room temperature.[1] Lower MP than TADE due to the smaller atomic radius of fluorine disrupting π-stacking.[1] |
| Polar Surface Area | ~35 Ų | Good membrane permeability; potential for blood-brain barrier penetration.[1] |
Solubility Strategy
The Challenge: The compound exhibits "brick dust" properties in aqueous media—high crystallinity and low water solubility.[1] The Solution: Utilize pH manipulation and co-solvent systems.[1]
Solvent Compatibility Table
| Solvent | Solubility Rating | Application Note |
| DMSO | Excellent (>50 mg/mL) | Preferred for Stock Solutions. Stable at -20°C. |
| Ethanol/Methanol | Good (>20 mg/mL) | Suitable for LC-MS sample prep.[1] Avoid for long-term storage due to evaporation.[1] |
| Water (Neutral) | Negligible (<10 µg/mL) | Do not use for stock.[1] Precipitation likely upon dilution.[1] |
| 0.1 M HCl | Moderate | Protonation of the amine ( |
| Dichloromethane | Excellent | Ideal for extraction and synthesis workup.[1] |
Experimental Protocol: Kinetic Solubility Determination
Standard equilibrium solubility can take 24+ hours.[1] For rapid screening, use this kinetic protocol.
Materials:
-
10 mM DMSO stock solution of this compound.[1]
-
Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
96-well plate and UV-Vis plate reader (or HPLC).[1]
Workflow:
-
Spike: Add 2 µL of DMSO stock to 198 µL of PBS in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubate: Shake at 500 rpm for 2 hours at 25°C.
-
Filter/Spin: Centrifuge at 3000 x g for 10 minutes to pellet precipitate.
-
Quantify: Transfer supernatant to a fresh plate. Analyze UV absorbance at 280 nm (aromatic peak).
-
Calculate: Compare against a standard curve prepared in 50:50 DMSO:Water.
Stability & Degradation Pathways
The aniline moiety is the "Achilles' heel" of this molecule, susceptible to oxidation and photolysis.[1] The ether linkage is generally robust, but the fluorine substituent introduces unique electronic effects.[1]
Primary Degradation Risks[1]
-
Oxidation (N-Oxidation/Polymerization):
-
Mechanism:[1][3] Atmospheric oxygen attacks the free amine, leading to hydroxylamines, nitroso derivatives, or azo-dimers.[1] This results in the solution turning yellow/brown over time.[1]
-
Mitigation: Store under Argon/Nitrogen.[1] Use antioxidants (e.g., ascorbic acid) in aqueous formulations if strictly necessary.[1]
-
-
Photolysis (Dehalogenation):
-
Hydrolysis:
Stability Testing Decision Tree
The following diagram outlines the logic for validating the stability of your stock solutions.
Synthesis & Impurity Profile
Understanding the synthesis helps in identifying potential impurities in commercial batches.[1]
Common Synthetic Route:
-
Nucleophilic Aromatic Substitution (S_NAr): Reaction of 2-fluorophenol with 2,5-dichloronitrobenzene (base-catalyzed) to form the nitro-ether intermediate.[1]
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro group to the aniline.[1]
Critical Impurities to Watch:
Handling and Storage Recommendations
Based on the stability profile, the following Standard Operating Procedure (SOP) is recommended.
-
Storage (Solid):
-
Storage (Solution):
-
Safety:
References
-
ChemScene. (2025).[1] Product Data: this compound (CAS 946727-72-6).[1][4] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 5-Chloro-2-(2-chlorophenoxy)aniline (Analogous Structure).[1][5] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2025).[1][6][2][7] Technical Guide: Physicochemical Properties of Halogenated Anilines. Retrieved from [1]
-
Google Patents. (2009).[1] Process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline (WO2009090669A2).[1] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Chloro-2-fluoroaniline (Fragment Reference).[1] Retrieved from [1]
Sources
- 1. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Chloro-2-(2-chlorophenoxy)aniline | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Potential research applications of 5-Chloro-2-(2-fluorophenoxy)aniline
An In-Depth Technical Guide to the Research Applications of 5-Chloro-2-(2-fluorophenoxy)aniline
Abstract
This compound is a halogenated diaryl ether aniline derivative, a chemical scaffold that holds significant promise in the realms of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents and the flexible diaryl ether linkage, make it a versatile building block for creating complex, high-value molecules. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most importantly, the potential research and development applications of this compound. We will delve into detailed synthetic protocols, propose its use as a core structure for novel kinase inhibitors and antimicrobial agents, and present a logical framework for its incorporation into future research endeavors.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern chemical synthesis, the strategic value of a molecule is often determined by its versatility as a synthetic intermediate. This compound emerges as a compound of interest due to the convergence of several key structural motifs within a single, readily accessible molecule:
-
A Nucleophilic Aniline Group: The primary amine (-NH2) serves as a reactive handle for a multitude of chemical transformations, most notably amide bond formation, N-arylation, and diazotization reactions, enabling the construction of diverse molecular libraries.
-
A Diaryl Ether Linkage: This ether bond provides a combination of rigidity and conformational flexibility, a feature often sought in drug design to optimize binding to biological targets. Diaryl ethers are prevalent in many biologically active compounds.
-
Strategic Halogenation: The presence of both chlorine and fluorine atoms significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions. The electron-withdrawing nature of these halogens can modulate the pKa of the aniline group and influence the reactivity of the aromatic rings.
This guide will illuminate the pathways to harnessing these features, providing researchers with the foundational knowledge to integrate this compound into their discovery pipelines.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 946727-72-6 | [1] |
| Molecular Formula | C₁₂H₉ClFNO | [1] |
| Molecular Weight | 237.66 g/mol | [1] |
| SMILES | FC=1C=CC=CC1OC2=CC=C(Cl)C=C2N | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Typically ≥98% from commercial suppliers | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of this compound can be approached through established and robust cross-coupling methodologies. The primary challenge lies in the sequential formation of the C-O (ether) and C-N (amine) bonds. Two logical and industrially relevant synthetic strategies are the Ullmann condensation followed by nitro group reduction, or a Buchwald-Hartwig amination approach.
Synthetic Workflow Overview
The following diagram illustrates a plausible and efficient two-step synthetic route starting from commercially available precursors. This pathway leverages a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a standard reduction of a nitro group to yield the target aniline.
Caption: A general synthetic pathway for this compound.
Potential Research Applications
The true potential of this compound lies in its utility as a foundational scaffold for creating novel molecules with tailored functions. Its derivatives are promising candidates in several high-impact research areas.
Oncology: A Scaffold for Kinase Inhibitors
Substituted anilines are a cornerstone of modern kinase inhibitor design, frequently forming the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the target kinase.[2] The this compound scaffold provides a strategic starting point for developing potent and selective inhibitors for kinases implicated in cancer progression, such as EGFR, Abl, and ALK.[2]
Causality of Design:
-
Aniline Core: The aniline nitrogen can act as a hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region.
-
Phenoxy Group: The 2-fluorophenoxy moiety can be directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site. The fluorine atom can form favorable orthogonal multipolar interactions or enhance binding affinity through desolvation effects.
-
Chloro Substituent: The chlorine atom can occupy a specific sub-pocket, enhancing selectivity and potency. Its lipophilic nature can also improve cell permeability.
Caption: Conceptual binding of a this compound-based inhibitor.
Antimicrobial Drug Discovery
The diaryl ether motif is present in the well-known antimicrobial agent triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol).[3][4] By analogy, derivatives of this compound could be synthesized and screened for antibacterial and antifungal activity. The primary amine provides a convenient point for derivatization, allowing for the introduction of pharmacophores known to be associated with antimicrobial action, such as sulfonamides or guanidinium groups.[5]
Agrochemical Development
Substituted anilines are frequently used as key intermediates in the synthesis of herbicides and pesticides.[6] The specific substitution pattern of this compound could lead to a new class of agrochemicals. For instance, it could be a precursor for novel pyridazine derivatives, which have shown significant herbicidal activity by inhibiting plant growth.[6]
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation
This protocol describes the copper-catalyzed coupling of an aryl halide with a phenol to form the diaryl ether linkage.[7][8][9]
Materials:
-
2-Bromo-4-chloro-1-nitrobenzene (1.0 eq.)
-
2-Fluorophenol (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-4-chloro-1-nitrobenzene, 2-fluorophenol, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2-(2-fluorophenoxy)-1-nitrobenzene.
Protocol 2: Reduction of the Nitro Group to Form the Aniline
This protocol details the reduction of the nitro-intermediate to the target aniline compound.
Materials:
-
5-chloro-2-(2-fluorophenoxy)-1-nitrobenzene (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the nitro-intermediate in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (approx. 78°C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified further by column chromatography or recrystallization if necessary.
Protocol 3: N-Acylation for Derivative Synthesis
This protocol illustrates how to use the final product as a building block to create an amide derivative.[10]
Materials:
-
This compound (1.0 eq.)
-
Acetyl chloride (1.1 eq.) or Acetic Anhydride
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-(5-chloro-2-(2-fluorophenoxy)phenyl)acetamide derivative.
Conclusion
This compound represents a synthetically accessible and highly versatile chemical scaffold. Its inherent structural features—a reactive aniline, a diaryl ether linker, and strategic halogenation—make it a compelling starting point for discovery campaigns in oncology, infectious diseases, and agrochemical science. The robust synthetic protocols and clear potential for derivatization outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this promising intermediate.
References
- BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
- SynArchive. (n.d.). Ullmann Condensation.
- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
- ChemScene. (n.d.). This compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Chinese Chemical Letters. (n.d.). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
- PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline.
- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
- Benchchem. (n.d.). Applications of 5-Chloro-2-(propan-2-yl)aniline in Organic Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
- Benchchem. (n.d.). A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives in Drug Discovery.
- precisionFDA. (n.d.). TRICLOSAN.
- ChemicalBook. (n.d.). Silver sulfadiazine CAS#: 22199-08-2.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 4. GSRS [precision.fda.gov]
- 5. Silver sulfadiazine CAS#: 22199-08-2 [m.chemicalbook.com]
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- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 5-Chloro-2-(2-fluorophenoxy)aniline Scaffolds in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 5-Chloro-2-(2-fluorophenoxy)aniline (CAS 946727-72-6) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This diaryl ether motif is particularly prominent in the design of Type II Kinase Inhibitors and Voltage-Gated Sodium Channel (Nav1.7/1.8) blockers .
This technical guide analyzes the physicochemical properties, synthetic utility, and medicinal chemistry logic behind this scaffold. It is designed for researchers seeking to leverage the "ortho-fluorine effect" to optimize metabolic stability and binding conformation in lead optimization campaigns.
Chemical Profile & Physicochemical Properties[1]
The molecule comprises an electron-deficient aniline ring linked via an ether bridge to an ortho-fluorinated phenyl ring. This specific substitution pattern offers a balance of lipophilicity and electronic modulation critical for membrane permeability and active site occupancy.
Table 1: Physicochemical Data
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₂H₉ClFNO | Core pharmacophore |
| Molecular Weight | 237.66 g/mol | Fragment-like; ideal for growing into drug-like space |
| LogP (Predicted) | ~3.8 - 4.1 | High lipophilicity; suitable for CNS or hydrophobic pockets |
| pKa (Aniline NH₂) | ~3.0 - 3.5 | Weak base; remains neutral at physiological pH, aiding permeability |
| H-Bond Donors | 1 (NH₂) | Key interaction point (e.g., Hinge Binding in kinases) |
| H-Bond Acceptors | 2 (O, F) | Fluorine acts as a weak acceptor; Ether oxygen is sterically shielded |
| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding |
Structural Analysis: The "Butterfly" Conformation
Unlike diphenylamines, which can adopt planar configurations, diaryl ethers like this compound typically adopt a skewed "butterfly" conformation (C–O–C angle ~120°). The 2-fluoro substituent introduces a steric clash and electrostatic repulsion with the ether oxygen, further restricting rotation. This "pre-organization" is highly valuable for binding to narrow hydrophobic clefts in enzymes (e.g., the back pocket of Raf kinases).
Synthetic Pathways[2]
The synthesis of this scaffold is a classic exercise in aromatic substitution chemistry. Two primary routes are dominant: the industrial Nucleophilic Aromatic Substitution (SₙAr) and the diversity-oriented Buchwald-Hartwig Coupling .
DOT Diagram: Synthetic Logic Flow
Method A: SₙAr (Preferred Industrial Route)
This route is cost-effective and scalable. It relies on the activation of the 2-position of the nitrobenzene by the electron-withdrawing nitro group.
-
Coupling: Reaction of 5-chloro-2-fluoronitrobenzene with 2-fluorophenol in the presence of a base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO).
-
Note: The fluorine on the nitrobenzene is the leaving group. The chlorine at position 5 is deactivated relative to the fluorine at position 2 and remains intact.
-
-
Reduction: The resulting nitro-ether is reduced to the aniline using Iron/Ammonium Chloride (Bechamp conditions) or Catalytic Hydrogenation (H₂/Ra-Ni).
-
Caution: Use of Pd/C can sometimes lead to dechlorination (hydrodehalogenation) of the 5-Cl group. Iron or Sulfide reductions are safer to preserve the halogen pattern.
-
Medicinal Chemistry Applications
A. Kinase Inhibition (Type II Inhibitors)
This scaffold is a bioisostere of the core found in drugs like Sorafenib or Regorafenib .
-
Mechanism: The aniline nitrogen serves as the "linker" atom. It is typically derivatized into a Urea (by reacting with an isocyanate).
-
Binding Mode: The urea moiety binds to the conserved Glu/Asp residues in the kinase "DFG-out" pocket. The 5-chloro-2-(2-fluorophenoxy)phenyl tail extends into the hydrophobic allosteric pocket created by the DFG-out shift.
-
Advantage: The 2-fluoro group on the phenoxy ring often improves metabolic stability compared to the unsubstituted analog by blocking P450 oxidation at the ortho position.
B. Nav1.8 Voltage-Gated Sodium Channels
Recent patents in pain management (e.g., by Vertex or Merck) utilize lipophilic diaryl ethers to block Nav1.8 channels in peripheral nociceptors.
-
Role: The scaffold acts as the "voltage-sensor domain" binder. The high lipophilicity (LogP ~4) allows the molecule to partition into the lipid bilayer and access the channel pore from the side.
-
SAR Insight: The specific 5-Cl, 2'-F substitution pattern optimizes the "residence time" of the drug on the target, a key parameter for efficacy in chronic pain.
DOT Diagram: Structure-Activity Relationship (SAR)
Experimental Protocols
Protocol 1: Synthesis of this compound
Validated for 10g scale.
Step 1: Nucleophilic Displacement
-
Charge a 250 mL round-bottom flask with 5-chloro-2-fluoronitrobenzene (10.0 g, 57 mmol) and 2-fluorophenol (6.7 g, 60 mmol).
-
Add DMF (100 mL) followed by Potassium Carbonate (K₂CO₃, 11.8 g, 85 mmol).
-
Heat the mixture to 80°C for 4 hours under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1) until the starting nitrobenzene is consumed.
-
Workup: Pour reaction mixture into ice-water (500 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry in a vacuum oven.
-
Intermediate: 5-Chloro-2-(2-fluorophenoxy)nitrobenzene. Yield: ~90-95%.
-
Step 2: Reduction (Iron/Ammonium Chloride) [1]
-
Suspend the nitro intermediate (14.0 g) in Ethanol (140 mL) and Water (35 mL).
-
Add Ammonium Chloride (NH₄Cl, 2.8 g) and Iron Powder (14.0 g, ~325 mesh).
-
Heat to reflux (80°C) with vigorous stirring for 2 hours. The yellow color should fade to a pale brown/grey.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Dry organics over Na₂SO₄ and concentrate.
-
Final Product: Off-white to pale brown solid. Yield: ~85%.
-
References
-
Synthesis of Diaryl Ethers: Yeager, G. W., & Schissel, D. N. (1991). Synthesis of nitro-substituted diaryl ethers via the nucleophilic aromatic substitution of hydrogen. Synthesis, 1991(01), 63-68. Link
-
Kinase Inhibitor Design: Wan, P. T., et al. (2004). Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Describes the structural basis for diaryl ether binding in Raf). Link
-
Nav1.8 Inhibitors: Vertex Pharmaceuticals.[2] (2021).[2][3] Patent WO2021257420: 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors.[3] (Illustrates the utility of lipophilic aromatic tails in Nav1.8 blockers). Link
-
Ortho-Fluorine Effect: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]
- 3. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 5-Chloro-2-(2-fluorophenoxy)aniline
An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-(2-fluorophenoxy)aniline
Section 1: Introduction and Compound Profile
This compound (CAS No. 946727-72-6) is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1] The introduction of halogen atoms like chlorine and fluorine can modulate a molecule's metabolic stability, binding affinity, and electronic properties, making them valuable motifs in drug discovery.[1] However, the aniline substructure itself, particularly when halogenated, necessitates a rigorous and informed approach to safety and handling.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for this compound. Due to the limited publicly available toxicological data for this specific compound, the safety recommendations herein are synthesized from data on structurally similar analogs, including 5-chloro-2-fluoroaniline and other halogenated anilines. This conservative approach is essential to ensure the highest level of safety in the laboratory.
Table 1: Compound Identification and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [3] |
| CAS Number | 946727-72-6 | [3] |
| Molecular Formula | C₁₂H₉ClFNO | [3] |
| Molecular Weight | 237.66 g/mol | [3] |
| Synonyms | Benzenamine, 5-chloro-2-(2-fluorophenoxy)- | [3] |
| Physical Form | Data not available; analogs are typically liquids or low-melting solids.[4] | N/A |
| Boiling Point | Analog (5-Chloro-2-fluoroaniline): 102-105 °C at 20-27 hPa | [4] |
| Density | Analog (5-Chloro-2-fluoroaniline): 1.29 g/mL at 25 °C | [4] |
| Flash Point | Analog (5-Chloro-2-fluoroaniline): 103 °C (closed cup) |[4] |
Section 2: Hazard Identification and Risk Assessment
The primary principle for handling this compound is to treat it as a hazardous substance, based on the known risk profile of its structural class.[1][5] Aromatic amines can be toxic, and halogenation can influence this profile.[2] The following classifications are derived from close structural analogs and represent a baseline for risk assessment.
Table 2: GHS Hazard Classification (Inferred from Analogs) | Hazard Class | Hazard Statement | GHS Pictogram | Source(s) | | --- | --- | --- | --- | | Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation |
|[4][6][7][8] | | Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | |[4][6][7][8] | | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | |[4][6][7][8] | | Acute Toxicity (Oral, Dermal, Inhalation) | Precautionary Warning: Parent anilines are classified as H301/H311/H331 (Toxic if swallowed, in contact with skin, or if inhaled). This compound should be handled with the same high level of caution. | |[9][10] | | Long-term Health Hazards | Precautionary Warning: Some anilines are suspected of causing genetic defects (H341) and cancer (H351), and may cause organ damage through prolonged exposure (H373).[9][10] This compound should be handled as a potential long-term health hazard. | |[9][10] |Causality Behind Hazards:
-
Irritation: Like many aromatic compounds, this compound can defat the skin, leading to irritation upon contact. Its vapors can irritate the mucous membranes of the respiratory tract.
-
Systemic Toxicity: The core aniline structure is associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. While data for this specific compound is absent, this is a known risk for the chemical class.[11]
-
Long-Term Exposure: The potential for carcinogenicity and mutagenicity in aniline derivatives is a significant concern, arising from their metabolic activation pathways in the body.[1][2] Therefore, minimizing all routes of exposure is paramount.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls dictates that engineering and administrative controls are the primary means of protection, with PPE serving as the final barrier.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[13]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE is based on preventing skin, eye, and respiratory contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[1][13]
-
Skin Protection:
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill or system failure), a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) must be used.[8][13]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to strict protocols is a self-validating system for ensuring safety.
Protocol for Weighing and Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh paper, containers).
-
Don PPE: Put on all required PPE as described in Section 3.2.
-
Transfer: Conduct all transfers within the fume hood. If the material is a solid, handle it gently to minimize dust generation.[11]
-
Weighing: If using an analytical balance outside the hood, use a tared, sealed container to transport the material to and from the balance. Open the container only inside the fume hood.
-
Post-Handling: Tightly seal the primary container.[4][13] Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order and dispose of single-use items (e.g., gloves) in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4][9] Do not eat, drink, or smoke in the laboratory area.[5][9]
Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][4]
-
Container: Keep the container tightly closed to prevent the release of vapors.[4][13] Containers that have been opened must be carefully resealed and kept upright.[4]
-
Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[13]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][12][14][15] Contact with these materials can lead to vigorous or explosive reactions.[2]
Section 5: Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm.
Spill Response
In the event of a spill, follow a structured response plan.
Caption: Logical workflow for responding to a chemical spill.
Spill Cleanup Protocol
-
Evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation (fume hood).[4]
-
Wearing full PPE (respirator, gloves, goggles, lab coat), contain the spill.
-
Soak up the material with an inert absorbent like sand, vermiculite, or a commercial sorbent.[4][10]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[4][14] Label the container clearly.
-
Do not allow the spilled material to enter drains or waterways.[4][10]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[13]
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [4][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [4][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][13] |
| General Advice | For any exposure, consult a physician and provide them with the Safety Data Sheet for a related compound.[4] | N/A |
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]
-
Specific Hazards: The compound is combustible. Upon thermal decomposition, it may release hazardous and toxic gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride gas.[14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[10][14]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: This material must be disposed of as hazardous waste. Waste generators must comply with all applicable federal, state, and local regulations for hazardous waste disposal.[11]
-
Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in clearly labeled, sealed, and appropriate containers.[4]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[4] The waste must be handled by a licensed environmental waste management company.[16] Approved disposal methods typically include high-temperature incineration at a permitted facility.[16][17]
Section 7: Conclusion
This compound, as a member of the halogenated aniline family, must be handled with a high degree of caution. The core principles for its safe use are rooted in a conservative risk assessment based on its chemical class. Researchers must always operate under the assumption that the compound is acutely toxic and carries potential long-term health risks. Strict adherence to the use of engineering controls, particularly the chemical fume hood, diligent use of personal protective equipment, and following established protocols for handling and emergencies are non-negotiable. By integrating these practices into all workflows, the risks associated with this valuable research chemical can be effectively managed.
References
-
Title: 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601. Source: PubChem. URL: [Link]
-
Title: Safety Data Sheet: aniline. Source: Chemos GmbH & Co.KG. URL: [Link]
-
Title: ANILINE AR. Source: Loba Chemie. URL: [Link]
-
Title: 5-Chloro-2-fluoroaniline | C6H5ClFN | CID 75015. Source: PubChem. URL: [Link]
-
Title: material safety data sheet - 5-Chloro-2-phenoxyaniline. Source: Capot Chemical. URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL: [Link]
-
Title: Material Safety Data Sheet - 5-Chloro-2-Hydroxyaniline, 97%. Source: Cole-Parmer. URL: [Link]
-
Title: Safety Data Sheet: Aniline. Source: Carl ROTH. URL: [Link]
-
Title: 5-Chloro-2-(2-chlorophenoxy)aniline - Publications. Source: EPA HAWC. URL: [Link]
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Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations. URL: [Link]
-
Title: Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Source: World Health Organization. URL: [Link]
-
Title: 5-Chloro-2-(2-chlorophenoxy)aniline. Source: SIELC Technologies. URL: [Link]
-
Title: 5-chloro-2-(2-chlorophenoxy)aniline (C12H9Cl2NO). Source: PubChemLite. URL: [Link]
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Methodological & Application
Application Note: A Step-by-Step Guide to the Ullmann Ether Synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline
Introduction: The Strategic Importance of Diaryl Ethers
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in the structure of pharmacologically active compounds, agrochemicals, and high-performance polymers.[1] The specific molecule, 5-Chloro-2-(2-fluorophenoxy)aniline, serves as a critical building block for advanced pharmaceutical intermediates, where the unique electronic and steric properties conferred by its substituted phenoxy-aniline core are leveraged to achieve high target affinity and specificity.
This guide provides a comprehensive, two-step protocol for the synthesis of this compound. The key transformation—the construction of the diaryl ether linkage—is accomplished via a modern Ullmann condensation. This copper-catalyzed cross-coupling reaction has evolved significantly from its classical origins, which required harsh conditions and stoichiometric copper.[2] Contemporary protocols, employing catalytic copper sources with specialized ligands, now permit these C-O bond formations under significantly milder conditions, offering broader substrate scope and functional group tolerance.[1][3]
The synthesis detailed herein first involves the Ullmann coupling of 1,4-dichloro-2-nitrobenzene with 2-fluorophenol to form the diaryl ether intermediate. This is followed by a robust reduction of the nitro group to yield the target aniline. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Part 1: Ullmann Condensation for Diaryl Ether Formation
The first stage of the synthesis focuses on the pivotal C-O bond formation. The choice of 1,4-dichloro-2-nitrobenzene as the starting material is strategic; the nitro group strongly activates the chlorine atom at the C1 position towards nucleophilic attack, making it the preferential site for the Ullmann coupling over the C4 chlorine.
Reaction Scheme: Step 1
Mechanism of the Modern Ullmann Ether Synthesis
The currently accepted mechanism for the ligand-assisted Ullmann ether synthesis proceeds through a Cu(I)/Cu(III) catalytic cycle. The ligand (L), often a diamine or an amino acid, plays a crucial role in stabilizing the copper intermediates and facilitating the reaction, allowing for lower temperatures and catalyst loadings.[3][4]
-
Base-Mediated Phenoxide Formation: The inorganic base (e.g., K₂CO₃) deprotonates the phenol to form the corresponding phenoxide, which is a more potent nucleophile.
-
Copper(I) Phenoxide Formation: The phenoxide displaces a ligand or counter-ion on the active Cu(I) catalyst to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center, forming a transient, high-energy Cu(III) intermediate. This is often the rate-limiting step of the cycle.
-
Reductive Elimination: The Cu(III) complex undergoes reductive elimination, forming the C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
Protocol 1: Synthesis of 5-Chloro-2-(2-fluorophenoxy)-1-nitrobenzene
This protocol details the copper-catalyzed coupling of 1,4-dichloro-2-nitrobenzene and 2-fluorophenol.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 1,4-Dichloro-2-nitrobenzene | 89-61-2 | 192.00 | 5.00 g | 26.04 | Solid, skin/eye irritant |
| 2-Fluorophenol | 367-12-4 | 112.10 | 3.21 g | 28.64 (1.1 eq) | Liquid, flammable, toxic[5][6] |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.25 g | 1.31 (5 mol%) | Solid, light-sensitive |
| L-Proline | 147-85-3 | 115.13 | 0.30 g | 2.60 (10 mol%) | Solid, hygroscopic |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.20 g | 52.08 (2.0 eq) | Solid, hygroscopic, irritant[7][8] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | Liquid, flammable, repro. toxin[9][10][11] |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and hotplate with temperature control
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
⚠️ Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves. For DMF, neoprene gloves provide better protection than standard nitrile gloves; if contact occurs, remove gloves immediately and wash hands.[11]
-
Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[11][12]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste, including solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a rubber septum. Ensure the system is flame-dried or oven-dried to remove moisture. Place a magnetic stir bar in the flask.
-
Charging Reagents: To the flask, add 1,4-dichloro-2-nitrobenzene (5.00 g), 2-fluorophenol (3.21 g), copper(I) iodide (0.25 g), L-proline (0.30 g), and anhydrous potassium carbonate (7.20 g).
-
Causality Note: Adding the solid reagents first under a positive pressure of inert gas minimizes exposure to atmospheric moisture and oxygen, which can deactivate the catalyst. K₂CO₃ is used as an inexpensive and effective base to generate the nucleophilic phenoxide in situ.[13] L-proline serves as an efficient and readily available ligand to accelerate the reaction.
-
-
Solvent Addition: Using a syringe, add 50 mL of anhydrous DMF to the flask through the septum.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 120 °C using an oil bath. Maintain this temperature for 12-16 hours.
-
Causality Note: DMF is a high-boiling polar aprotic solvent that effectively solubilizes the reagents and facilitates the ionic intermediates of the Ullmann reaction.[14] The elevated temperature provides the necessary activation energy for the rate-limiting oxidative addition step.
-
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system. Check for the consumption of the 1,4-dichloro-2-nitrobenzene starting material.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the dark mixture into 200 mL of water and stir for 15 minutes. c. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude brown oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 5-chloro-2-(2-fluorophenoxy)-1-nitrobenzene as a yellow solid.
Part 2: Nitro Group Reduction to the Final Aniline Product
The final step is the reduction of the nitro-intermediate to the target aniline. The tin(II) chloride reduction is a classic and reliable method for this transformation, particularly effective for aromatic nitro compounds with potentially sensitive functional groups.
Reaction Scheme: Step 2
Protocol 2: Synthesis of this compound
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 5-Chloro-2-(2-fluorophenoxy)-1-nitrobenzene | (From Step 1) | 267.64 | 4.00 g | 14.94 | Solid, potential irritant |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 16.85 g | 74.70 (5.0 eq) | Solid, corrosive, irritant |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | - | Liquid, flammable |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~5 mL | - | Liquid, highly corrosive |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - | Solid/Solution, corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Liquid, flammable, irritant |
⚠️ Critical Safety Precautions
-
Reagent Handling:
-
Tin(II) Chloride: Corrosive and an irritant. Handle with care, avoiding dust inhalation.
-
Concentrated HCl & NaOH: Highly corrosive. Always add acid/base to water, not the other way around. Handle with extreme caution, using appropriate PPE.
-
-
Exothermic Reaction: The initial reaction and the final neutralization with NaOH can be exothermic. Use an ice bath to control the temperature as needed.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro-intermediate (4.00 g) in ethanol (100 mL).
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (16.85 g).
-
Causality Note: A significant excess of SnCl₂ is used to ensure the complete reduction of the nitro group. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.
-
-
Acidification & Reaction: Carefully add concentrated HCl (~5 mL) dropwise. The mixture may become warm. Heat the reaction to reflux (approx. 80 °C) and maintain for 2-3 hours.
-
Monitoring the Reaction: Monitor the disappearance of the starting material by TLC. The aniline product should have a different Rf value and may be visible under UV light or after staining (e.g., with ninhydrin).
-
Work-up: a. Cool the reaction mixture to room temperature and then further cool in an ice bath. b. Slowly and carefully neutralize the mixture by adding a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). A thick white precipitate of tin salts will form. c. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate. d. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL). e. Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization if a suitable solvent system is found, yielding the final product, this compound.[15]
Overall Synthetic Workflow
References
-
World Health Organization. (1990). Dimethylformamide (DMF) : health and safety guide. (Health and safety guide ; no. 43). Source:
-
HangdaChem. (2025, May 29). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Source:
-
Fisher Scientific. (2010, May 20). SAFETY DATA SHEET - 2-Fluorophenol. Source:
-
CPAChem. (2023, November 1). Safety data sheet - 2-Fluorophenol. Source:
-
Fisher Scientific. (n.d.). Dimethylformamide - SAFETY DATA SHEET. Source:
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Source:
-
University of Chicago Environmental Health and Safety. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). Source:
-
PubChem. (n.d.). 2-Fluorophenol. National Center for Biotechnology Information. Source:
-
University of California, Irvine. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Source:
-
ChemicalBook. (2023, November 15). 5-Chloro-2-nitroaniline: properties, applications and safety. Source:
-
NOAA. (n.d.). 2-FLUOROPHENOL - CAMEO Chemicals. Source:
-
CDH Fine Chemical. (n.d.). 2-FLUORO PHENOL CAS No 367-12-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Source:
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Source:
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. National Center for Biotechnology Information. Source:
-
Kormos, C. M., & Leadbeater, N. E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. Source:
-
Wikipedia. (n.d.). Ullmann condensation. Source:
-
TUS. (2020, October 15). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Source:
-
TCI Chemicals. (2023, March 4). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Source:
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Source:
-
Altman, R. A., et al. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(29), 9613–9625. Source:
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Source:
-
Bethell, D., et al. (1977). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, 74-79. Source:
-
Sherwood, T. C., et al. (2022). Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. Journal of the American Chemical Society, 144(35), 16066-16075. Source:
-
INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Source:
-
Synquest Labs. (n.d.). Potassium carbonate. Source:
-
ChemScene. (n.d.). This compound. Source:
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Source:
-
Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Source:
-
University of Michigan. (2010, March 14). Aryl ether synthesis via low-cost Ullmann coupling systems. Source:
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Source:
-
Fisher Scientific. (2011, May 12). SAFETY DATA SHEET - Potassium carbonate. Source:
-
Royal Society of Chemistry. (n.d.). ChemComm Article. Source:
-
PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. National Center for Biotechnology Information. Source:
-
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Source:
-
Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Source:
Sources
- 1. research.tus.ie [research.tus.ie]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
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- 15. chemscene.com [chemscene.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Chloro-2-(2-fluorophenoxy)aniline
Introduction
5-Chloro-2-(2-fluorophenoxy)aniline (CAS: 946727-72-6) is a critical diaryl ether intermediate used in the synthesis of bioactive compounds, including herbicides (e.g., Flufenacet analogs) and kinase inhibitors. Structurally, it features a lipophilic diphenyl ether backbone with an electron-withdrawing chlorine atom and a basic primary amine.
The analysis of this compound presents specific chromatographic challenges:
-
Basicity: The primary amine moiety can interact with residual silanols on the stationary phase, leading to peak tailing.
-
Hydrophobicity: The diphenyl ether scaffold requires a strong organic eluent for elution.
-
Impurity Profile: The method must resolve the target amine from its synthesis precursors (2-fluorophenol, 3,4-dichloronitrobenzene derivatives) and oxidation byproducts (azo dimers).
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed for the purity assessment of this compound, prioritizing resolution, peak symmetry, and reproducibility.
Method Development Strategy
Column Selection: The C18 Standard
Given the molecule's high logP (estimated > 3.5), a C18 (Octadecyl) stationary phase is the logical choice for adequate retention. To mitigate the "amine tailing" effect, a Base-Deactivated Silica (BDS) or a modern high-purity Type B silica column is required. These columns have lower trace metal content and end-capping that minimizes secondary interactions with the amine group.
Mobile Phase Chemistry: pH Control
The pKa of the anilinium ion for this molecule is estimated to be between 2.0 and 3.0 due to the electron-withdrawing nature of the chloro and phenoxy groups.
-
Selected pH: 2.5 (Phosphate Buffer).
-
Rationale: Operating at pH 2.5 ensures the amine is partially to fully protonated (
), increasing its solubility in the aqueous phase and, more importantly, suppressing the ionization of residual silanols ( ) on the column. This dual mechanism significantly improves peak shape compared to neutral pH conditions.
Detection Wavelength
Anilines exhibit strong
Experimental Protocol
Reagents and Materials
-
Acetonitrile (ACN): HPLC Grade.[1]
-
Water: Milli-Q (18.2 MΩ·cm).
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (
): 85%, HPLC Grade. -
Reference Standard: this compound (>99.0%).
Instrument Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent BDS C18 |
| Column Temp | 35°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm) |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Run Time | 25 Minutes |
Gradient Program
A gradient is essential to separate the polar phenol impurities from the hydrophobic nitro-precursors and the target amine.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Equilibration / Start |
| 2.0 | 70 | 30 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 10 | 90 | Linear Ramp (Elute Target & Hydrophobics) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 70 | 30 | Return to Initial |
| 25.0 | 70 | 30 | Re-equilibration |
Sample Preparation
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with Water. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent to obtain 100 µg/mL for assay.
-
Purity Sample: Use Stock Solution (1.0 mg/mL) directly to detect trace impurities.
Workflow Visualization
The following diagram outlines the analytical workflow and decision logic for system suitability.
Caption: Operational workflow for the HPLC purity analysis of this compound, including System Suitability Testing (SST) decision gates.
Impurity Profile & Retention Strategy
In the synthesis of this compound, specific impurities are expected. The gradient is tuned to resolve these based on polarity.
| Compound Type | Expected Impurity | Relative Retention (RRT) | Elution Order |
| Polar Starting Material | 2-Fluorophenol | ~0.3 - 0.5 | 1 (Early) |
| Target Molecule | This compound | 1.00 | 2 (Mid) |
| Intermediate | Nitro-precursor (Nitrobenzene deriv.) | ~1.2 - 1.4 | 3 (Late) |
| Dimer/Byproduct | Azo/Azoxy dimers | > 1.5 | 4 (Very Late) |
Note: The nitro-precursor is significantly more hydrophobic than the amine and will elute during the high-ACN ramp.
System Suitability & Validation Criteria
To ensure data trustworthiness, the following criteria must be met before releasing results:
-
Precision: %RSD of peak area for 5 replicate injections of the standard
2.0%. -
Tailing Factor (
): for the main peak. (Crucial for amines). -
Resolution (
): 2.0 between the main peak and the nearest impurity. -
Theoretical Plates (
): 5000.
Troubleshooting Guide
Common issues encountered with aniline derivatives and their solutions.
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction or pH drift. | Ensure Buffer pH is exactly 2.5. Use a fresh "Base-Deactivated" column. Increase buffer conc. to 25mM. |
| Retention Time Drift | Temperature fluctuation or mobile phase evaporation. | Use a column oven (35°C). Cap solvent bottles tightly. |
| Ghost Peaks | Carryover from hydrophobic dimers. | Extend the "Wash" phase (90% ACN) to 10 minutes. Run a blank injection. |
| Split Peaks | Sample solvent too strong. | Dissolve sample in Mobile Phase A/B mixture (50:50) instead of 100% ACN. |
References
-
SIELC Technologies. (2018).[2] Separation of 5-Chloro-2-(2-chlorophenoxy)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2025).[3] 5-Chloro-2-(2-chlorophenoxy)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Dove Medical Press. (2016). Rational design and synthesis of novel diphenyl ether derivatives. Retrieved from [Link]
Sources
GC-MS Analysis of 5-Chloro-2-(2-fluorophenoxy)aniline Reaction Mixtures
Application Note: AN-2026-GCMS-08
Method Development Guide for Process Monitoring and Impurity Profiling
Abstract & Scope
This technical guide details the protocol for the separation and mass spectrometric characterization of 5-Chloro-2-(2-fluorophenoxy)aniline (CAS 946727-72-6), a critical pharmacophore intermediate often utilized in the synthesis of COX-2 inhibitors and specialized agrochemicals.
The analysis of this reaction mixture presents specific challenges:
-
Polarity: The primary amine function causes peak tailing on non-polar stationary phases.
-
Structural Similarity: Distinguishing positional isomers (e.g., 4-chloro vs. 5-chloro analogs) and de-halogenated byproducts requires optimized chromatographic resolution.
-
Thermal Lability: Evaluation of the nitro-reduction step requires gentle ionization to prevent in-source degradation of labile intermediates.
This guide provides a dual-approach methodology: a Direct Injection Method for rapid reaction monitoring and a Derivatization Method (TFAA) for high-sensitivity impurity profiling.
Chemical Context & Impurity Logic
To validate the method, one must understand the synthesis pathway to predict potential impurities. The target is typically synthesized via nucleophilic aromatic substitution (
Synthesis Pathway & Critical Impurities
-
Step 1 (
): Reaction of 2,4-Dichloronitrobenzene with 2-Fluorophenol (Base catalyzed). -
Step 2 (Reduction): Hydrogenation of 5-Chloro-2-(2-fluorophenoxy)nitrobenzene to the target aniline.
Target Analyte:
-
Name: this compound[1]
-
Formula: C₁₂H₉ClFNO
-
MW: 237.66 g/mol (Monoisotopic
Cl: 237.03 Da)
Critical Impurities (Analytes of Interest):
-
Impurity A (Starting Material): 2-Fluorophenol (m/z 112).
-
Impurity B (Precursor): 5-Chloro-2-(2-fluorophenoxy)nitrobenzene (m/z 267).
-
Impurity C (Byproduct): 2-(2-fluorophenoxy)aniline (De-chlorinated artifact, m/z 203).
-
Impurity D (Dimer): Azo or Azoxy dimers (Resulting from incomplete reduction).
Reaction Logic Diagram
Caption: Synthesis pathway of this compound highlighting critical control points for GC-MS monitoring.
Experimental Protocols
Sample Preparation
Two protocols are provided. Protocol B is recommended for final quality control (QC) to eliminate peak tailing and improve detection limits.
Protocol A: Direct Injection (Rapid IPC)
Best for: In-Process Control (IPC) to check reaction completion.
-
Take 100 µL of the reaction mixture.
-
Dilute into 1.5 mL of Ethyl Acetate (EtAc) or Dichloromethane (DCM).
-
Filter through a 0.22 µm PTFE syringe filter.
-
Transfer to an autosampler vial.
Protocol B: TFAA Derivatization (Recommended for QC)
Best for: Impurity profiling and quantification. Converts the polar amine to a volatile trifluoroacetamide.
-
Aliquot: Transfer 50 µL of reaction mixture (or 10 mg of solid crude) into a 2 mL reaction vial.
-
Dry: Evaporate solvent under a gentle stream of Nitrogen (
) if the reaction solvent is incompatible (e.g., alcohols/water). -
Reagent Addition: Add 200 µL Ethyl Acetate and 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubation: Cap and heat at 60°C for 20 minutes .
-
Mechanism:
-
-
Neutralization (Optional but recommended): Evaporate to dryness under
to remove excess acid, then reconstitute in 1 mL Ethyl Acetate . -
Transfer: Transfer to GC vial with insert.
Analytical Workflow Diagram
Caption: Decision matrix for sample preparation based on analytical requirements (Speed vs. Sensitivity).
Instrumental Parameters (GC-MS)[2][3][4]
The following parameters are optimized for an Agilent 7890/5977 or Shimadzu QP2020 NX system, but are transferable to any standard single quadrupole GC-MS.
Gas Chromatograph (GC)
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5MS UI (30m x 0.25mm x 0.25µm) | Low polarity (5% phenyl) is ideal for halogenated aromatics. "UI" (Ultra Inert) is critical if using direct injection to reduce amine absorption. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution across the temperature ramp. |
| Inlet Mode | Split (10:1 to 50:1) | High split prevents column overload from the bulk matrix. |
| Inlet Temp | 250°C | Sufficient to volatilize the target (BP approx 300°C) without thermal degradation. |
| Injection Vol | 1.0 µL | Standard volume. |
| Oven Program | Initial: 60°C (Hold 1 min)Ramp 1: 20°C/min to 200°CRamp 2: 10°C/min to 300°C (Hold 5 min) | Fast initial ramp clears solvent/light impurities (Phenols). Slower second ramp separates the target from structural isomers. |
Mass Spectrometer (MS)
| Parameter | Setting | Rationale |
| Source Temp | 230°C | Standard for EI sources. |
| Transfer Line | 280°C | Prevents condensation of high-boiling dimers. |
| Ionization | Electron Impact (EI) @ 70 eV | Standard library matching energy. |
| Scan Mode | Full Scan: m/z 50–500SIM (Optional): m/z 237, 239, 112 | Full scan for unknown impurities; SIM for quantifying the target and specific byproducts. |
| Solvent Delay | 3.5 min | Protects filament from solvent surge. |
Data Analysis & Interpretation
Mass Spectral Features of the Target
When analyzing This compound , look for these diagnostic signals:
-
Molecular Ion (
):-
m/z 237: Base peak or high intensity (characteristic of aromatic amines).
-
Isotope Pattern: A distinct M+2 peak at m/z 239 with an intensity approx. 32% of the base peak (due to
Cl).
-
-
Fragmentation Pathway:
-
[M-Cl]
: Loss of chlorine (m/z ~202). -
Ether Cleavage: Rupture of the ether bond is common in diphenyl ethers.
-
Fragment A: Chlorinated aniline moiety (m/z ~126).
-
Fragment B: Fluorophenoxy moiety (m/z ~111).
-
-
-
Derivatized Spectrum (TFAA):
-
Shift: Molecular ion shifts to m/z 333 (
). -
Base Peak: Often the trifluoromethyl cation (
) at m/z 69 or the [M-CF3] fragment.
-
System Suitability Criteria
To ensure data trustworthiness (E-E-A-T), the system must pass these checks before running samples:
-
Tailing Factor: < 1.5 for the target peak (Critical for direct injection).
-
Resolution: Baseline separation (
) between the Target and the Nitro-precursor. -
Sensitivity: S/N > 10 for the 0.1% impurity level standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in liner or column interacting with amine. | 1. Replace liner with Ultra-Inert wool liner.2. Switch to Protocol B (Derivatization). |
| Ghost Peaks | Carryover from previous high-concentration runs. | Run a blank (pure solvent) between samples. Increase final bake-out time at 300°C. |
| Missing Target | Thermal degradation or salt formation. | 1. Ensure the sample is the free base, not the HCl salt (Salts don't vaporize).2. Add a drop of NaOH/Water, extract with EtAc, then inject. |
| Split Peaks | Solvent mismatch or column overload. | Use a solvent compatible with the column (EtAc is safer than MeOH). Increase Split ratio. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Diphenyl ether derivatives fragmentation data. NIST Standard Reference Data. Available at: [Link]
-
Environment Canada. Analytical Methods for the Determination of Aniline and Chloroaniline Derivatives in Environmental Samples. Publications of the Government of Canada. Available at: [Link]
-
PubChem. 5-Chloro-2-(2-chlorophenoxy)aniline (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Sources
Protocol for the Purification of 5-Chloro-2-(2-fluorophenoxy)aniline by Silica Gel Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-Chloro-2-(2-fluorophenoxy)aniline, a key intermediate in pharmaceutical synthesis. The presence of impurities, unreacted starting materials, or byproducts can significantly impact the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). This guide details a robust methodology using normal-phase column chromatography, a fundamental and highly effective technique for isolating compounds of moderate polarity.[1] The protocol emphasizes a systematic approach, beginning with thin-layer chromatography (TLC) for mobile phase optimization, followed by detailed steps for column packing, sample loading, elution, and product isolation. Troubleshooting and safety considerations are also addressed to ensure a successful and safe purification process.
Introduction and Scientific Principles
This compound (MW: 237.66 g/mol , Formula: C₁₂H₉ClFNO) is a substituted aromatic amine containing an ether linkage.[2] Its structural complexity and the nature of its synthesis often result in a crude product containing various impurities. Effective purification is therefore a critical and non-negotiable step to ensure the integrity of downstream applications.[3]
Column chromatography is a premier technique for the purification of organic compounds in a laboratory setting.[1] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][5] In this protocol, we utilize normal-phase chromatography, where the stationary phase (silica gel) is highly polar, and the mobile phase (an organic solvent mixture) is relatively non-polar.
The principle of separation relies on the following interactions:
-
Polar Stationary Phase: Silica gel (SiO₂) is a porous, high-surface-area adsorbent with surface silanol (Si-OH) groups, making it very polar.
-
Mobile Phase: A non-polar solvent system is used to carry the sample through the column.
-
Analyte Interaction: Components in the crude mixture will interact with the polar silica gel based on their own polarity. More polar compounds will adsorb more strongly to the stationary phase and thus travel down the column more slowly. Less polar compounds will have a weaker interaction with the silica gel and will be eluted more quickly by the mobile phase.[5]
This compound, with its basic amino group (-NH₂) and polar C-F, C-Cl, and C-O bonds, exhibits moderate polarity. This allows it to be retained by the silica gel but also to be eluted with a properly selected mobile phase, enabling its separation from both less polar and more polar impurities.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 946727-72-6 | ChemScene[2] |
| Molecular Formula | C₁₂H₉ClFNO | ChemScene[2] |
| Molecular Weight | 237.66 g/mol | ChemScene[2] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds[6] |
| Purity (Commercial) | ≥98% | ChemScene[2] |
| Key Functional Groups | Amine, Ether, Fluoride, Chloride | ChemScene[2] |
Experimental Workflow Overview
The purification process follows a logical sequence designed to maximize purity and yield. The workflow begins with analytical TLC to establish the optimal separation conditions before committing the bulk of the material to the preparative column.
Caption: Overall purification workflow from method development to product isolation.
Detailed Protocols
Part A: Method Development via Thin-Layer Chromatography (TLC)
Rationale: Before performing a large-scale column separation, it is crucial to determine the optimal mobile phase composition. TLC is a rapid and material-sparing method to screen various solvent systems.[7] The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.
Materials:
-
Crude this compound
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chambers (e.g., beakers with watch glasses)
-
Capillary spotters
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in ~0.5 mL of DCM or ethyl acetate.
-
Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible.
-
Eluent Preparation: Prepare a series of developing solvents with varying polarities. Start with a low polarity mixture and gradually increase it. A good starting point is a Hexane:EtOAc system.
-
Test 1: 9:1 Hexane:EtOAc
-
Test 2: 8:2 Hexane:EtOAc
-
Test 3: 7:3 Hexane:EtOAc
-
-
Development: Place a small amount of the chosen eluent into a developing chamber, line the chamber with filter paper to ensure vapor saturation, and cover it. Once saturated, place the spotted TLC plate inside, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Analyze the results.
-
If the target spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (EtOAc).
-
If the target spot is near the solvent front (Rf > 0.6), the eluent is too polar. Decrease the proportion of the polar solvent.[7]
-
The ideal system will show the spot for this compound at an Rf of ~0.3, well-separated from other spots.
-
Part B: Preparative Column Chromatography
Rationale: This protocol uses the "wet packing" method, which generally produces a more uniform and well-packed column, minimizing the risk of air bubbles or channeling that can compromise separation.[1]
Materials & Equipment:
-
Crude this compound (e.g., 1-2 g)
-
Silica gel (230-400 mesh)
-
Optimized mobile phase from Part A
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
Erlenmeyer flasks or test tubes for fraction collection
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not obstruct flow.
-
Add a thin layer (~1 cm) of sand on top of the cotton plug.[1]
-
Close the stopcock. Fill the column about one-third full with the initial, least polar eluent.
-
-
Packing the Column (Wet Slurry Method):
-
In a separate beaker, calculate the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture).
-
Add the silica gel to the chosen eluent to create a free-flowing slurry.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to allow some solvent to drain, which helps compact the silica bed. Continuously add more slurry and tap until the desired column height is reached. Crucially, never let the top of the silica bed run dry.
-
Once packed, add another thin layer (~1 cm) of sand on top of the silica bed to protect it during sample and eluent addition.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent like DCM.
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the sand and silica bed.
-
Rinse the sample flask with a tiny amount of eluent and add this to the column to ensure a complete transfer.
-
Drain the solvent until the sample is fully absorbed into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, collecting the eluate in numbered test tubes or flasks.
-
Maintain a constant level of solvent at the top of the column throughout the process.
-
If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the polar co-solvent (e.g., ethyl acetate).
-
-
Analysis and Isolation:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Once all fractions are collected, develop the TLC plates to identify which fractions contain the pure product.
-
Combine the fractions that show only a single spot corresponding to the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
-
Troubleshooting Guide
Effective troubleshooting is key to resolving common chromatographic issues.
Caption: A decision tree for troubleshooting common column chromatography issues.
Safety and Handling
All procedures should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Chemical Hazards:
-
This compound: While specific data is limited, related chloroanilines are known to be irritants. Assume the compound may cause skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile. Avoid open flames and ensure proper ventilation.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle carefully to avoid creating airborne dust.
-
-
Waste Disposal: Dispose of all chemical waste, including used solvents and silica gel, in appropriately labeled hazardous waste containers according to institutional guidelines.
References
-
PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]
-
Pharmapproach. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Sources
- 1. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labtech.tn [labtech.tn]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. 5-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification & Recrystallization of 5-Chloro-2-(2-fluorophenoxy)aniline
Abstract
This guide details the protocol for the purification of 5-Chloro-2-(2-fluorophenoxy)aniline , a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Lumiracoxib analogs).[1] Due to the specific electronic properties of the 2-fluorophenoxy and 5-chloro substituents, this compound presents unique solubility challenges compared to simple anilines.[1] This note outlines a solubility screening strategy , a pre-purification acid-base extraction workflow, and a scalable recrystallization protocol designed to remove common synthetic impurities such as unreacted 2-fluorophenol and nitro-reduction byproducts.
Chemical Context & Impurity Profile
To design an effective purification strategy, one must understand the origin of impurities. This compound is typically synthesized via SNAr coupling of a chloronitrobenzene with 2-fluorophenol, followed by nitro reduction.[1]
Impurity Origin Analysis[1]
-
Impurity A (Starting Material): 2-Fluorophenol.[1] Acidic, liquid, potential for oiling out.[1]
-
Impurity B (Intermediate): 5-Chloro-2-(2-fluorophenoxy)-1-nitrobenzene.[1] Non-basic, neutral solid.
-
Impurity C (Byproduct): De-halogenated species (if catalytic hydrogenation is aggressive) or azo-dimers.[1]
Visualizing the Impurity Landscape
The following diagram maps the synthesis pathway to specific impurity risks, guiding our purification logic.
Figure 1: Synthetic pathway illustrating the origin of critical impurities (A, B, C) and the purification logic.
Pre-Purification: Acid-Base Extraction
Before recrystallization, an acid-base extraction is highly recommended to remove non-basic impurities (Impurity A & B).[1] Recrystallization alone often fails if the crude purity is <85%.[1]
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
-
Acid Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g).[1] The target aniline moves to the aqueous phase as the hydrochloride salt.
-
Note: Impurities A (Phenol) and B (Nitro) remain in the EtOAc layer.[1]
-
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x 5 mL/g) to remove entrained neutrals.[1]
-
Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >10 using 4M NaOH or Sat. NaHCO₃ .[1][2][3][4] The product will precipitate or oil out.[1]
-
Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x). Dry over Na₂SO₄, filter, and concentrate to yield the "Enriched Crude."[1]
Recrystallization Strategy
For the enriched crude, we employ a solvent screening approach.[1] The target molecule has a lipophilic ether tail and a polar amine head, making it suitable for alcohol/water or hydrocarbon/ester systems.
Solvent System Selection Table
Based on Hansen Solubility Parameters (HSP) for diphenyl ethers:
| Solvent System | Role | Suitability | Comments |
| Ethanol / Water | Primary | High | Excellent for removing inorganic salts and traces of polar impurities.[1] Standard for anilines. |
| Hexane / Ethyl Acetate | Alternative | Medium | Good for removing non-polar dimers, but may cause "oiling out" if cooling is too fast.[1] |
| Toluene / Heptane | Specific | High | Best for strictly anhydrous requirements.[1] Good rejection of polar impurities.[1] |
| Methanol | Single | Low | Often too soluble; requires deep cooling (-20°C) for low recovery.[1] |
Protocol: Two-Solvent Recrystallization (Ethanol/Water)
This is the most robust method for this class of compounds.[1]
Materials:
-
Enriched Crude this compound[1]
-
Solvent A: Ethanol (Absolute)[1]
-
Solvent B: Deionized Water[1]
-
Equipment: Hot plate, magnetic stirrer, reflux condenser.[1]
Step-by-Step Procedure:
-
Saturation:
-
Place 5.0 g of enriched crude in a 100 mL Erlenmeyer flask.
-
Add Ethanol (Solvent A) in small portions (start with 15 mL) while heating to a gentle reflux (approx. 78°C).
-
Goal: Find the minimum volume of hot ethanol required to just dissolve the solid.[1] If insoluble particles remain (inorganics), filter hot.[1]
-
-
Nucleation Induction:
-
Maintain the solution at near-boiling temperature.
-
Add Water (Solvent B)[1] dropwise via a pipette down the condenser or side of the flask.
-
Continue adding water until a persistent faint turbidity (cloudiness) is observed.[1]
-
Add 1-2 mL of hot Ethanol to clear the turbidity and restore a transparent solution.[1]
-
-
Controlled Cooling (Critical):
-
Remove from heat and place the flask on a cork ring or wood block (insulation).
-
Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours .
-
Warning: Rapid cooling often leads to "oiling out" (separation of liquid amine) rather than crystallization.[1] If oiling occurs, reheat and add slightly more Ethanol.[1]
-
-
Maximizing Yield:
-
Once at RT, move the flask to an ice-water bath (0–4°C) for 1 hour.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel with vacuum.[1]
-
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50 ratio).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours (MP is likely <80°C, so avoid high heat).
-
Troubleshooting & Optimization Workflow
If the standard protocol fails, follow this logic tree to optimize.
Figure 2: Troubleshooting logic for common recrystallization failures.
Analytical Validation
Trust but verify. The following metrics confirm success.
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 99.0% (Area) | C18 Column, ACN/Water gradient. Look for removal of phenol peak (early eluting).[1] |
| 1H NMR | Conforms to Structure | Check integration of the amine protons (broad singlet ~3.5-5.0 ppm) and absence of ethyl acetate/ethanol peaks.[1] |
| Appearance | Off-white to beige needles/powder | Dark brown/black indicates oxidation (store under N₂).[1] |
| Melting Point | Sharp range (< 2°C) | Compare to reference (approx. 45-60°C range for similar ethers; determine exact value for internal standard). |
Safety Information
-
Hazard: Chloro-anilines are toxic by inhalation, ingestion, and skin contact.[1] They may cause methemoglobinemia (cyanosis).[1]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1] Handle strictly within a fume hood.[1]
-
Waste: All mother liquors must be disposed of as halogenated organic waste.[1]
References
-
Synthesis of Lumiracoxib Intermediates : World Intellectual Property Organization, WO 01/23346.[1] (Describes the coupling of 2-chloro-6-fluorophenol derivatives). Link
-
Recrystallization of Aniline Derivatives : BenchChem Application Notes, "Purification of 5-Chloro-2-(propan-2-yl)aniline". (Provides baseline solubility data for chloro-anilines). Link[1]
-
General Purification of Diphenyl Ethers : Journal of Medicinal Chemistry, "Structure-Activity Relationships of COX-2 Inhibitors".[1] (Context for physical properties of this chemical class). Link
-
Safety of Chloroanilines : PubChem Compound Summary, "5-Chloro-2-(2-chlorophenoxy)aniline".[1] (Analogous safety data). Link[1]
Sources
The Synthetic Utility of 5-Chloro-2-(2-fluorophenoxy)aniline in the Exploration of Novel Phenyl-Oxime Ether Fungicides: A Methodological Guide
This technical guide provides an in-depth exploration of the synthetic application of 5-Chloro-2-(2-fluorophenoxy)aniline, a specialized aromatic amine, in the context of agrochemical research and development. While this intermediate is not yet widely cited in public literature as a precursor to a commercialized agrochemical, its structural motifs—a chlorinated phenoxy ring coupled with a fluorinated aniline—present a compelling scaffold for the design of new fungicidal agents. This document outlines a representative synthetic pathway to a novel, hypothetical phenyl-oxime ether fungicide, providing detailed protocols and expert rationale for each synthetic step.
Introduction: The Rationale for this compound in Fungicide Design
The development of novel fungicides is a critical endeavor to address the challenges of resistance development in pathogenic fungi and the need for more effective and environmentally benign crop protection solutions. The anilide and phenoxy ether moieties are well-established toxophores in a variety of commercial fungicides. The incorporation of specific halogenation patterns, such as the chloro and fluoro substituents present in this compound, can significantly modulate the biological activity, metabolic stability, and target-site binding affinity of the resulting molecules.
This guide, therefore, serves as a practical, research-oriented framework for utilizing this compound as a foundational building block in the synthesis of next-generation fungicides. The protocols herein are designed to be self-validating and are grounded in established principles of organic and medicinal chemistry.
Core Properties of this compound
A clear understanding of the physicochemical properties of this key intermediate is essential for its effective application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 946727-72-6 | [1] |
| Molecular Formula | C₁₂H₉ClFNO | [1] |
| Molecular Weight | 237.66 g/mol | [1] |
| Appearance | Inferred to be a solid at room temperature | |
| Purity (Typical) | ≥98% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
A Representative Synthetic Application: Synthesis of a Novel Phenyl-Oxime Ether Fungicide
The following sections detail a hypothetical, yet chemically robust, multi-step synthesis of a novel phenyl-oxime ether fungicide, designated here as Fungicide-X , starting from this compound. This class of compounds is known to exhibit potent fungicidal activity, often by inhibiting mitochondrial respiration in fungi.
Overall Synthetic Workflow
The proposed synthesis is a three-step process commencing with the diazotization of this compound, followed by a Sandmeyer-type reaction to introduce a hydroxyl group, and culminating in an etherification reaction to append the oxime ether moiety.
Caption: Synthetic workflow for the preparation of Fungicide-X.
Part 1: Synthesis of 4-Chloro-2-(2-fluorophenoxy)phenol (Intermediate A)
The initial step involves the conversion of the primary aromatic amine of this compound into a hydroxyl group. This is a standard and reliable transformation that proceeds via a diazonium salt intermediate.
Experimental Protocol
Materials:
-
This compound (1.0 eq, 23.77 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂) (1.1 eq, 7.59 g, 0.11 mol)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (500 mL), dropping funnel, magnetic stirrer, ice bath, heating mantle.
Procedure:
-
Diazotization:
-
In a 500 mL round-bottom flask, suspend this compound (23.77 g, 0.1 mol) in 100 mL of deionized water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add 20 mL of concentrated sulfuric acid. The aniline salt will precipitate.
-
In a separate beaker, dissolve sodium nitrite (7.59 g, 0.11 mol) in 30 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
-
-
Hydrolysis of the Diazonium Salt:
-
Remove the ice bath and slowly heat the reaction mixture to 50-60°C. Nitrogen gas evolution will be observed.
-
Maintain this temperature until gas evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the cooled mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-(2-fluorophenoxy)phenol.
-
Further purification can be achieved by column chromatography on silica gel.
-
Expert Rationale: The use of sulfuric acid is crucial for the formation of the diazonium salt. The temperature must be strictly controlled during the addition of sodium nitrite to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent heating step drives the hydrolysis of the diazonium salt to the desired phenol.
Part 2: Synthesis of Fungicide-X via Williamson Ether Synthesis
This final step involves the coupling of the synthesized phenol (Intermediate A) with a suitable oxime ether alkylating agent. The choice of the specific oxime ether moiety would be guided by structure-activity relationship studies in a drug discovery program. For this representative protocol, we will use a generic bromo-oxime ether reagent.
Experimental Protocol
Materials:
-
4-Chloro-2-(2-fluorophenoxy)phenol (Intermediate A) (1.0 eq, 23.86 g, 0.1 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq, 20.73 g, 0.15 mol)
-
Bromo-oxime ether reagent (1.1 eq)
-
Acetone, anhydrous (200 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Phenoxide Formation and Alkylation:
-
To a 500 mL round-bottom flask, add 4-Chloro-2-(2-fluorophenoxy)phenol (23.86 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 200 mL of anhydrous acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the bromo-oxime ether reagent (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product, Fungicide-X , by recrystallization or column chromatography.
-
Expert Rationale: The Williamson ether synthesis is a classic and efficient method for forming ether linkages. Anhydrous potassium carbonate is a suitable base for deprotonating the phenol to form the more nucleophilic phenoxide. Acetone is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the reactants while allowing for easy removal of the inorganic byproducts.
Concluding Remarks for the Research Professional
The synthetic pathway detailed in this guide demonstrates the potential of this compound as a valuable intermediate in the synthesis of novel agrochemicals. The described protocols are robust and can be adapted for the synthesis of a library of analogous compounds for structure-activity relationship studies. The unique electronic properties conferred by the fluoro and chloro substituents make this aniline derivative a promising starting material for the development of next-generation fungicides with potentially improved efficacy and metabolic profiles. Researchers are encouraged to explore variations in the oxime ether moiety to optimize the biological activity of the final compounds.
References
- Google Patents.
-
European Patent Office. FUNGICIDAL ACTIVE COMPOUND COMBINATION - Patent 1962593. [Link]
Sources
Application Note: Strategic Derivatization of 5-Chloro-2-(2-fluorophenoxy)aniline
Topic: Derivatization of 5-Chloro-2-(2-fluorophenoxy)aniline for Biological Screening Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, High-Throughput Screening (HTS) Specialists, and Drug Discovery Scientists.[1]
Executive Summary & Scientific Rationale
The compound This compound (CAS: 946727-72-6) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., MEK, c-Src, PDGFR) and anti-inflammatory agents targeting the COX/LOX pathways.[1]
Why this Scaffold?
-
Conformational Bias: The diphenyl ether linkage adopts a non-planar "twist" conformation, critical for fitting into hydrophobic pockets (e.g., the ATP-binding site of kinases) where flat molecules often fail to achieve selectivity.
-
Metabolic Stability: The ortho-fluorine on the phenoxy ring serves two roles: it blocks metabolic oxidation at a susceptible site (metabolic blocking) and modulates the ether bond angle through electronic repulsion, potentially locking the bioactive conformation.
-
Electronic Profile: The 5-chloro substituent provides a handle for halogen bonding interactions within protein active sites and modulates the pKa of the aniline nitrogen, fine-tuning its hydrogen bond donor capability.[1]
This guide details high-efficiency protocols for derivatizing this sterically demanding aniline into libraries of Amides , Ureas , and Sulfonamides suitable for high-throughput biological screening.[1]
Chemical Properties & Handling[1][2]
| Property | Value / Description | Implications for Protocol |
| Molecular Weight | 237.66 g/mol | Distinctive Cl isotope pattern (3:[1][2]1) aids LC-MS tracking.[1] |
| Appearance | Off-white to pale brown solid | Oxidation sensitive; store under inert gas.[1] |
| Solubility | Low in water; High in DMSO, DCM, DMF | Critical: Reactions must be performed in organic solvents (DCM/DMF).[1] Avoid aqueous buffers during coupling. |
| Reactivity | Nucleophilic Aniline (Deactivated) | The 5-Cl (EWG) and 2-phenoxy (steric bulk) reduce nucleophilicity.[1] Requires activated electrophiles or strong coupling agents. |
| pKa (est.) | ~2.5 - 3.5 | Weak base.[1] Acid scavengers (DIEA/TEA) are essential to drive reactions to completion.[1] |
Strategic Derivatization Pathways
The primary synthetic challenge is the ortho-steric hindrance provided by the (2-fluorophenoxy) group.[1] Standard "room temperature" coupling protocols often result in incomplete conversion.[1] The following workflows are optimized to overcome this barrier.
Workflow Visualization
The following diagram illustrates the parallel synthesis logic for generating diverse libraries from the core scaffold.
Caption: Parallel synthesis workflow transforming the aniline scaffold into three distinct chemotypes for biological evaluation.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Acylation)
Target: Kinase Hinge Binders / Enzyme Inhibitors[1]
Rationale: Due to the deactivated and sterically hindered nature of the aniline, standard EDC/HOBt couplings are often insufficient. We utilize HATU (for carboxylic acids) or Acid Chlorides to ensure complete conversion.[1]
Materials:
-
Substrate: this compound (0.1 mmol per reaction).[1]
-
Reagents: Diverse Carboxylic Acids (1.2 equiv) OR Acid Chlorides (1.1 equiv).[1]
-
Coupling Agent: HATU (1.2 equiv) (if using acids).[1]
-
Base:
-Diisopropylethylamine (DIEA) (3.0 equiv). -
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Preparation: Dissolve 23.8 mg (0.1 mmol) of the aniline scaffold in 1.0 mL of anhydrous DMF in a 4 mL glass vial or 96-well deep-well plate.
-
Activation (For Carboxylic Acids):
-
In a separate vial, mix the carboxylic acid (0.12 mmol) with HATU (45.6 mg, 0.12 mmol) in 0.5 mL DMF.
-
Add DIEA (52 µL, 0.3 mmol).
-
Stir for 5-10 minutes to form the activated ester (O-At ester).
-
-
Coupling: Transfer the activated acid mixture to the aniline solution.
-
Note: If using Acid Chlorides, add the acid chloride directly to the aniline/DIEA solution in DMF.
-
-
Incubation: Seal the reaction vessel and shake/stir at 60°C for 4-12 hours .
-
Expert Insight: The elevated temperature is crucial to overcome the steric clash of the ortho-phenoxy group. Room temperature reactions often stall at 60-70% conversion.[1]
-
-
Work-up (High Throughput):
-
Evaporate DMF (SpeedVac or nitrogen blow-down).
-
Resuspend in 2 mL Ethyl Acetate. Wash with 1 mL 1N HCl (to remove unreacted aniline and DIEA), then 1 mL sat. NaHCO3.
-
Dry organic layer over MgSO4, filter, and concentrate.[3]
-
Protocol B: Urea Synthesis (Carbamoylation)
Target: Dual H-Bond Donors (e.g., Sorafenib-like kinase inhibitors)[1]
Rationale: Ureas are classic pharmacophores in kinase inhibitors (Type II inhibitors) utilizing the "Glu-out" conformation.[1] Isocyanates are highly reactive, usually bypassing the need for exogenous activation, though heat may still be required.
Materials:
-
Substrate: this compound (0.1 mmol).[1]
-
Reagents: Diverse Isocyanates (R-NCO) (1.1 equiv).[1]
-
Catalyst (Optional): DMAP (5 mol%) if reaction is sluggish.
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.
Step-by-Step Procedure:
-
Dissolution: Dissolve 0.1 mmol of the aniline in 1 mL anhydrous DCM.
-
Addition: Add the isocyanate (0.11 mmol) dropwise.
-
Reaction: Stir at Room Temperature for 16 hours .
-
QC Check: If LC-MS shows incomplete reaction after 4 hours, add 5 mol% DMAP and heat to reflux (40°C) for remaining time.
-
-
Scavenging (Purification):
Quality Control & Characterization
LC-MS Identification Strategy: The 5-Chloro substituent provides a built-in isotopic label.[1]
-
Look for: A mass spectrum doublet with a 3:1 intensity ratio separated by 2 Da (
and ). -
Validation: If the
peak is missing or the ratio is wrong, the chlorine has likely been lost (dehalogenation is rare but possible under harsh reductive conditions) or the product is a contaminant.
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield (Amide) | Steric hindrance from 2-phenoxy group.[1] | Switch from EDC/HOBt to HATU or T3P . Increase Temp to 60-80°C. |
| Starting Material Remains | Aniline nucleophilicity is too low.[1] | Use Acid Chlorides with Pyridine/DMAP instead of carboxylic acids.[1] |
| Multiple Spots on TLC | Oxidation of aniline.[1] | Ensure aniline stock is fresh and reaction is under Nitrogen/Argon. |
Biological Screening Setup
Stock Preparation:
-
Dissolve purified derivatives in 100% DMSO to a concentration of 10 mM .
-
Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot if necessary).
Assay Suggestion (Kinase Screening):
-
Format: 384-well plate.[1]
-
Final Concentration: Screen at 1 µM and 10 µM.
-
Control: Include the parent aniline as a negative control to prove that the amide/urea moiety is driving specific activity.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 92601, 5-Chloro-2-(2-chlorophenoxy)aniline (Analogous Scaffold). Retrieved from [Link][1]
Sources
Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline, a key intermediate in the development of various therapeutic agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for producing preclinical quantities of this compound with high purity and yield. The synthesis is based on a robust two-step sequence: a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline. This guide emphasizes safety, scalability, and scientific rationale behind the chosen procedures, supported by authoritative references.
Introduction: The Significance of this compound in Preclinical Research
This compound serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its structural motifs, including the chlorinated and fluorinated phenyl rings, are prevalent in many pharmaceutical candidates due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The reliable, large-scale synthesis of this intermediate is therefore a crucial step in advancing new chemical entities through the preclinical pipeline.
The synthetic strategy detailed in this application note is designed to be efficient and scalable, addressing the common challenges encountered when transitioning from bench-scale to kilogram-scale production. The two-main stages of the synthesis are:
-
Ullmann Condensation: Formation of the diaryl ether by coupling 2-bromo-4-chloro-1-nitrobenzene with 2-fluorophenol. This classic reaction has been optimized for higher yields and improved reaction conditions.[1][2][3][4][5]
-
Nitro Group Reduction: Conversion of the intermediate nitro compound to the final aniline product. This protocol utilizes a catalytic hydrogenation method, which is a clean and efficient reduction technique suitable for scale-up.
This document provides a thorough examination of each step, including safety precautions, reagent selection, reaction monitoring, work-up, and purification procedures.
Synthetic Pathway Overview
The overall synthetic route for this compound is depicted below. This two-step process is designed for efficiency and scalability.
Caption: Synthetic pathway for this compound.
Experimental Protocols
PART 1: Ullmann Condensation for the Synthesis of 5-Chloro-2-(2-fluorophenoxy)-1-nitrobenzene
This protocol details the copper-catalyzed synthesis of the diaryl ether intermediate. The Ullmann condensation is a reliable method for forming C-O bonds between aryl halides and phenols.[1][2][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 2-Bromo-4-chloro-1-nitrobenzene | 236.45 | 1.0 | 236.45 | - |
| 2-Fluorophenol | 112.11 | 1.2 | 134.53 | 114 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19.05 | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.42 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 1000 |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a nitrogen inlet
-
Heating mantle with a temperature controller
-
Thermocouple
-
Addition funnel
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Reagent Addition: To the reaction flask, add 2-bromo-4-chloro-1-nitrobenzene (236.45 g, 1.0 mol), potassium carbonate (276.42 g, 2.0 mol), and copper(I) iodide (19.05 g, 0.1 mol).
-
Solvent and Reactant Addition: Add N,N-dimethylformamide (DMF, 1000 mL) to the flask. Begin stirring the mixture. Add 2-fluorophenol (134.53 g, 1.2 mol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 2 L of ice-cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-chloro-2-(2-fluorophenoxy)-1-nitrobenzene.
PART 2: Reduction of 5-Chloro-2-(2-fluorophenoxy)-1-nitrobenzene to this compound
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. This method is preferred for its high efficiency and clean conversion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 5-Chloro-2-(2-fluorophenoxy)-1-nitrobenzene | 267.64 | 0.8 | 214.11 | - |
| 10% Palladium on Carbon (Pd/C) | - | - | 10.7 g (5% w/w) | - |
| Ethanol | 46.07 | - | - | 1500 |
| Hydrogen Gas (H₂) | 2.02 | - | - | - |
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Pressure-resistant reaction vessel
-
Magnetic stirrer
-
Filtration setup (e.g., Buchner funnel with Celite)
Procedure:
-
Reaction Setup: In a suitable pressure-resistant vessel, dissolve 5-chloro-2-(2-fluorophenoxy)-1-nitrobenzene (214.11 g, 0.8 mol) in ethanol (1500 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10.7 g, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product with high purity.[6]
Safety and Handling Precautions
4.1. Reagent-Specific Hazards:
-
2-Bromo-4-chloro-1-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled.[7][8] Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.[7][9] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Sodium Hydride (if used as an alternative base): A strong, combustible base that can ignite spontaneously in air.[11] It reacts violently with water to release flammable hydrogen gas.[11][12][13] Typically sold as a 60% dispersion in mineral oil for safer handling.[11][12] All reactions involving sodium hydride require air-free techniques and should be conducted in an inert atmosphere.[12][13]
-
Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. It is advisable to handle the catalyst in a wet state or under an inert atmosphere.
4.2. General Laboratory Safety:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a flame-retardant lab coat.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Analytical workflow for product characterization.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a suitable starting point.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[16]
Conclusion
The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound, a valuable intermediate for preclinical drug development. By following these procedures and adhering to the outlined safety precautions, researchers can reliably produce this compound in the quantities required for their studies. The emphasis on scientific rationale and detailed experimental steps is intended to empower scientists to successfully implement and adapt these methods for their specific needs.
References
-
Wikipedia. (2024). Sodium hydride. Retrieved from [Link]
-
SynArchive. (2024). Ullmann Condensation. Retrieved from [Link]
- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Safe Sodium Hydride Use in Reactions. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding Sodium Hydride: The Basics of NaH. Retrieved from [Link]
-
Fiveable. (2025). Sodium Hydride Definition - Inorganic Chemistry I Key Term.... Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
SIELC Technologies. (2018). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 4 - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (2009). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
-
QuickCompany. (2022). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 5-CHLORO-2-(2-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
- Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
Sources
- 1. synarchive.com [synarchive.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. Sodium hydride - Wikipedia [en.wikipedia.org]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. fiveable.me [fiveable.me]
- 14. 5-Chloro-2-(2-chlorophenoxy)aniline | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Condensation for 5-Chloro-2-(2-fluorophenoxy)aniline Synthesis
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting strategies for the copper-catalyzed Ullmann ether synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline.
Retrosynthetic Polarity & Mechanistic Strategy
When designing the C–O bond formation for this compound, two cross-coupling polarities are theoretically possible:
-
Route A : 2-Amino-4-chlorophenol + 1-Bromo-2-fluorobenzene.
-
Route B : 2-Bromo-5-chloroaniline + 2-Fluorophenol.
Why Route B is the Authoritative Choice: While Route A utilizes highly accessible starting materials, unprotected 2-aminophenols act as potent bidentate ligands. They form highly stable, five-membered chelates with Cu(I) catalysts, which either completely stalls the catalytic cycle or forces exclusive N-arylation[1].
Therefore, Route B is the operationally superior pathway. However, the free amine on 2-bromo-5-chloroaniline can still compete as a nucleophile. Success relies on selecting an optimal ancillary bidentate ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione [TMHD] or picolinic acid) to outcompete the aniline for copper coordination and accelerate the reductive elimination of the C–O bond, thereby achieving high chemoselectivity for O-arylation[2],[3].
Copper-catalyzed Ullmann C-O coupling mechanism for diaryl ether synthesis.
Standard Operating Procedure (SOP): Optimized Workflow
This self-validating protocol ensures that the active Cu(I) species remains stabilized and protected from oxidative deactivation.
Step-by-step experimental workflow for the optimized Ullmann condensation.
Step-by-Step Methodology:
-
Reagent Preparation: Dry Cs₂CO₃ under vacuum at 120 °C for 2 hours. Causality: Trace water hydrolyzes the active Cu-phenoxide complex and promotes dehalogenation of the aryl bromide. Degas toluene using three freeze-pump-thaw cycles.
-
Catalyst Complexation: In an oven-dried Schlenk flask under N₂, combine CuI (10 mol%) and TMHD (20 mol%) in degassed toluene. Stir at room temperature for 15 minutes. Causality: Pre-complexation ensures the Cu(I) center is fully saturated by the O,O-ligand before introducing the competing aniline substrate.
-
Reactant Addition: Add 2-bromo-5-chloroaniline (1.0 equiv), 2-fluorophenol (1.5 equiv), and the dried Cs₂CO₃ (2.0 equiv).
-
Thermal Reaction: Seal the flask and heat to 110 °C for 24 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Purify via flash column chromatography (Hexanes/EtOAc).
Quantitative Data: Ligand & Base Optimization
The following table summarizes the causal relationship between ligand/base selection and reaction efficiency[4],[3].
| Ligand (Loading) | Base | Solvent | Temp (°C) | Conversion (%) | Chemoselectivity (O- vs N-arylation) |
| None | Cs₂CO₃ | Toluene | 110 | < 10% | N/A (Reaction Stalls) |
| Picolinic Acid (10 mol%) | K₃PO₄ | DMSO | 90 | 75% | 85:15 |
| TMHD (20 mol%) | Cs₂CO₃ | Toluene | 110 | 92% | > 95:5 |
| N,N-Dimethylglycine | Cs₂CO₃ | 1,4-Dioxane | 100 | 60% | 70:30 |
Troubleshooting & FAQs
Q1: I am observing significant N-arylation (C–N coupling) instead of the desired diaryl ether. How can I shift the chemoselectivity? A: The free amine on 2-bromo-5-chloroaniline is a strong nucleophile. To favor O-arylation, you must use a bidentate oxygen-based ligand like TMHD or an N,O-ligand like picolinic acid[3]. These ligands tightly bind the copper center, outcompeting the aniline for coordination, and specifically accelerate the reductive elimination step of the C–O bond[4].
Q2: The reaction stalls at 20-30% conversion. What is causing catalyst deactivation? A: The starting material, 2-bromo-5-chloroaniline, features an amine ortho to the bromide. After oxidative addition, the free amine can coordinate to the Cu(III) center, forming a highly stable 5-membered metallacycle that poisons the catalyst. Increasing the ligand loading (e.g., 20 mol% TMHD for 10 mol% CuI) ensures the copper center remains saturated with the ancillary ligand, preventing irreversible chelation by the substrate[1].
Q3: Can I use potassium tert-butoxide (KOtBu) to accelerate the deprotonation of 2-fluorophenol? A: No. Strong bases like KOtBu can deprotonate the aniline group (pKa ~ 27), which drastically increases its nucleophilicity and drives competitive C–N coupling. Stick to milder bases like Cs₂CO₃ or K₃PO₄. These are basic enough to deprotonate the phenol (pKa ~ 8.7) to form the necessary nucleophilic phenoxide, but leave the aniline intact[3].
Q4: I am observing significant homocoupling of the aryl bromide. How do I prevent this? A: Homocoupling (Ullmann biaryl synthesis) occurs when the active Cu(I) catalyst is oxidized to Cu(II) by trace oxygen in the system. Cu(II) readily promotes Glaser-type or Ullmann homocouplings. Ensure strict Schlenk techniques and degas your solvents thoroughly to maintain the copper in its +1 oxidation state[5].
Q5: I still get poor yields despite ligand optimization. Is there a structural workaround? A: If direct coupling fails due to persistent amine interference, protect the aniline as an acetamide (forming N-(2-bromo-5-chlorophenyl)acetamide) prior to the Ullmann coupling. The electron-withdrawing acetyl group reduces the nucleophilicity of the nitrogen and sterically hinders chelation, completely suppressing C–N coupling. Post-coupling, a simple acidic hydrolysis will yield the target this compound[6].
References
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.[Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.[Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.[Link]
-
Optimization and Characterization of the Antimalarial Activity of N‑Aryl Acetamides. PubMed Central (PMC).[Link]
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry.[Link]
Sources
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization and Characterization of the Antimalarial Activity of N‑Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline
Welcome to the technical support guide for the synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally related compounds. Here, we address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section delves into specific issues that may arise during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.
Question 1: My reaction is incomplete, and I'm observing significant amounts of unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge in the synthesis of diaryl ethers like this compound, which is often prepared via a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNA_r) reaction.[1][2][3] The root causes can typically be traced to several key factors:
-
Insufficient Catalyst Activity: The copper catalyst, whether in metallic form or as a salt (e.g., CuI), can be deactivated by impurities or improper activation.[4] For Ullmann-type reactions, the use of freshly prepared, activated copper powder is often crucial for optimal reactivity.[4] For modern catalytic systems, the choice and purity of the ligand are paramount.
-
Sub-optimal Reaction Temperature: Ullmann condensations traditionally require high temperatures, often exceeding 210°C, to proceed at a reasonable rate.[1] While modern ligand-accelerated protocols operate under milder conditions, the temperature must still be sufficient to overcome the activation energy of the C-O bond formation.[2]
-
Inadequate Base Strength or Solubility: The base plays a critical role in deprotonating the phenol (in this case, 2-fluorophenol), generating the nucleophilic phenoxide. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.[2] If the base is not strong enough or is not sufficiently soluble in the reaction medium, the concentration of the active nucleophile will be too low to drive the reaction forward.
-
Solvent Effects: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally used to facilitate these reactions by solubilizing the reactants and maintaining a high reaction temperature.[1]
Troubleshooting Steps:
-
Catalyst & Ligand Optimization:
-
If using a traditional Ullmann reaction, ensure your copper powder is activated. A common method involves the reduction of copper sulfate with zinc metal in hot water.[4]
-
For ligand-accelerated reactions, consider screening different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline, diamines).[1][4] Ensure the ligand is pure and used in the correct stoichiometric ratio.
-
-
Temperature & Reaction Time Adjustment:
-
Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extend the reaction time. Some Ullmann condensations can require 12-24 hours for completion.[2]
-
-
Base and Solvent Re-evaluation:
-
Switch to a stronger or more soluble base. For instance, cesium carbonate is often more effective than potassium carbonate due to its higher solubility.
-
Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Use activated copper or screen Cu(I)/ligand systems | Ensures a high concentration of the active catalytic species. |
| Temperature | 100-220 °C (substrate and catalyst dependent) | Provides sufficient energy to overcome the reaction's activation barrier.[1][2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, soluble bases that effectively generate the nucleophilic phenoxide.[2] |
| Solvent | NMP, DMF (anhydrous) | High-boiling polar aprotic solvents that solubilize reactants and facilitate the reaction.[1] |
Question 2: I'm observing the formation of a significant byproduct with the same mass as my desired product. What could this be and how can I prevent its formation?
Answer:
The formation of an isomeric byproduct is a common issue, particularly in nucleophilic aromatic substitution reactions. In the synthesis of this compound, the most likely isomeric byproduct is 4-Chloro-2-(2-fluorophenoxy)aniline .
This typically arises from a competing reaction pathway if the synthesis starts from a precursor where the positions for substitution are not sufficiently differentiated. For instance, if the synthesis involves a nucleophilic aromatic substitution on a dichlorinated aniline or nitrobenzene derivative, the regioselectivity of the reaction becomes critical.
Root Cause Analysis:
The formation of this isomer is governed by the electronic and steric environment of the aryl halide. Electron-withdrawing groups ortho or para to the leaving group (halide) strongly activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[5][6] If both the C2 and C5 positions (relative to the amino or nitro group) are chlorinated, the incoming nucleophile (2-fluorophenoxide) may attack both sites, leading to a mixture of isomers.
// Nodes Reactants [label="Dichlorinated Precursor +\n2-Fluorophenoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredProduct [label="this compound\n(Attack at C2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="4-Chloro-2-(2-fluorophenoxy)aniline\n(Attack at C5 - incorrect starting material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState1 [label="Meisenheimer Complex\n(Ortho attack)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState2 [label="Meisenheimer Complex\n(Meta attack)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> TransitionState1 [label="Desired Pathway"]; Reactants -> TransitionState2 [label="Side Reaction Pathway\n(if starting material is isomeric)"]; TransitionState1 -> DesiredProduct; TransitionState2 -> SideProduct; } caption="Isomer Formation Pathway"
Mitigation Strategies:
-
Strategic Choice of Starting Materials: The most effective way to avoid this side reaction is to use a starting material that pre-empts this ambiguity. For example, starting with 2-amino-4-chlorophenol and coupling it with 1-fluoro-2-iodobenzene, or starting with 5-chloro-2-nitroaniline and performing a nucleophilic aromatic substitution followed by reduction, ensures the correct regiochemistry.
-
Controlling Reaction Conditions: In some cases, lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which is often the desired isomer.
-
Purification: If the side product does form, purification is necessary.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel stationary phase with a non-polar/polar eluent system (e.g., hexane/ethyl acetate) can provide good separation.[7]
-
Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, recrystallization can be an effective purification technique.[7]
-
Question 3: During the reduction of the nitro-intermediate, 5-Chloro-2-(2-fluorophenoxy)nitrobenzene, I'm getting low yields and observing byproducts. What are the common side reactions during this reduction step?
Answer:
The reduction of a nitro group to an amine is a critical step in many synthetic routes to the target molecule. While this transformation is common, several side reactions can occur, leading to reduced yields and purification challenges.
Common Side Reactions during Nitro Group Reduction:
-
Dehalogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful reduction method, but it can also lead to the cleavage of carbon-halogen bonds (hydrodechlorination). This would result in the formation of 2-(2-fluorophenoxy)aniline as a byproduct. The C-Cl bond is susceptible to hydrogenolysis, especially under harsh conditions (high pressure or temperature) or with highly active catalysts.[8]
-
Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not allowed to go to completion, these intermediates may be present in the final product mixture.
-
Ether Linkage Cleavage: Under forcing hydrogenation conditions, the diaryl ether linkage can also be susceptible to cleavage, leading to the formation of chlorophenols and other degradation products.[8]
// Nodes StartingNitro [label="5-Chloro-2-(2-fluorophenoxy)nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredAmine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehalogenated [label="Dehalogenation Byproduct\n(2-(2-fluorophenoxy)aniline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteReduction [label="Incomplete Reduction\n(Nitroso/Hydroxylamine Intermediates)", fillcolor="#FBBC05", fontcolor="#202124"]; EtherCleavage [label="Ether Cleavage Byproducts\n(e.g., Chlorophenols)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges StartingNitro -> DesiredAmine [label="Desired Reduction"]; StartingNitro -> Dehalogenated [label="Side Reaction 1\n(Catalytic Hydrogenation)"]; StartingNitro -> IncompleteReduction [label="Side Reaction 2\n(Insufficient Reducing Agent/Time)"]; StartingNitro -> EtherCleavage [label="Side Reaction 3\n(Harsh Conditions)"]; } caption="Side Reactions in Nitro Group Reduction"
Recommended Reduction Protocols and Troubleshooting:
-
Chemical Reduction (Safer Alternative):
-
Tin(II) Chloride (SnCl₂): Reduction with SnCl₂ in a solvent like ethanol or ethyl acetate with concentrated HCl is a classic and reliable method that avoids dehalogenation.[9]
-
Iron/HCl or Iron/NH₄Cl: Using iron powder in the presence of an acid is an economical and effective method for nitro group reduction.
-
Hydrazine Hydrate with a Catalyst: Using hydrazine hydrate in the presence of a catalyst like iron(III) chloride and activated carbon in a solvent such as methanol is another effective method.[10][11] This approach often provides high yields and purity.[10]
-
-
Optimizing Catalytic Hydrogenation:
-
If catalytic hydrogenation is preferred, use a less active catalyst (e.g., platinum on carbon) and carefully control the reaction conditions.
-
The addition of an inhibitor, such as ammonium formate, can help to suppress the hydrodechlorination side reaction.[8]
-
Conduct the reaction at lower hydrogen pressures and temperatures.
-
Protocol: Reduction using Hydrazine Hydrate
This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[10][11]
-
In a round-bottom flask, suspend 5-Chloro-2-(2-fluorophenoxy)nitrobenzene, iron(III) chloride (catalytic amount), and activated carbon in methanol.
-
Heat the mixture to a moderate temperature (e.g., 50 °C).
-
Slowly add hydrazine monohydrate dropwise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst and activated carbon.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical purity I can expect for the final product? A: With proper purification techniques, such as column chromatography or recrystallization, a purity of ≥98% is achievable.[12]
Q2: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C), and under an inert atmosphere to prevent degradation.[12]
Q3: Are there any specific safety precautions I should take during this synthesis? A: Yes. Aryl halides and their derivatives can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The final product is classified as a warning for skin and eye irritation, and may cause respiratory irritation.[13]
III. References
-
A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents.
-
Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. Benchchem.
-
Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. Benchchem.
-
Ullmann condensation. Wikipedia.
-
2-AMINO-4,4'-DICHLORODIPHENYL ETHER synthesis. ChemicalBook.
-
Ullmann condensation. wikidoc.
-
This compound. ChemScene.
-
Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
-
5-Chloro-2-(4-chlorophenoxy)aniline. MilliporeSigma.
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
-
Ullmann Reaction. Organic Chemistry Portal.
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.
-
Aromatic Substitution Reactions Practice. YouTube.
-
Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Benchchem.
-
5-Chloro-2-(2-chlorophenoxy)aniline. PubChem.
-
A kind of preparation method of 2 amino 4 chlorodiphenyl ethers. Google Patents.
-
Synthesis of Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic Acid. PubMed.
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
-
EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. Google Patents.
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann condensation - wikidoc [wikidoc.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. ncrdsip.com [ncrdsip.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-AMINO-4,4'-DICHLORODIPHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 11. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
- 13. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in 5-Chloro-2-(2-fluorophenoxy)aniline synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and characterizing byproducts. Our goal is to provide you with practical, field-proven insights to troubleshoot common issues and ensure the integrity of your synthesis.
I. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific problems you may encounter during the synthesis, their probable causes related to byproduct formation, and actionable solutions.
Problem 1: Presence of an Unexpected Isomer in the Final Product
Symptom: You observe a peak in your HPLC or GC-MS analysis with the same mass as your target compound but a different retention time, suggesting the presence of an isomer.
Probable Cause: The formation of an isomeric byproduct, such as a regioisomer, can occur during the Ullmann condensation reaction.[1][2][3] This is often due to the reaction conditions, such as temperature and the nature of the catalyst, influencing the position of the ether linkage on the aniline ring.
Solution:
-
Reaction Condition Optimization:
-
Temperature Control: The Ullmann reaction is often temperature-sensitive.[1][3][4] Lowering the reaction temperature may improve the regioselectivity of the C-O bond formation.
-
Ligand Screening: The choice of ligand for the copper catalyst can significantly impact the reaction's outcome.[1][4] Screening various ligands, such as salicylaldimines or N,N-dimethylglycine, can help identify conditions that favor the desired isomer.[1][4]
-
-
Purification:
-
Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from its isomer.[5]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the target compound.
-
Problem 2: Detection of Dehalogenated Byproducts
Symptom: Your mass spectrometry data indicates the presence of compounds with masses corresponding to the loss of a chlorine or fluorine atom from the starting materials or the final product.
Probable Cause: Dehalogenation is a known side reaction in nucleophilic aromatic substitution and copper-catalyzed coupling reactions.[6][7][8] This can be promoted by elevated temperatures, the presence of certain bases, or impurities in the reaction mixture that can act as reducing agents.
Solution:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in side reactions.
-
Base Selection: The choice and purity of the base are crucial. Using a milder base or ensuring the base is free of impurities that could facilitate dehalogenation may be beneficial.
-
Temperature Management: As with isomerization, carefully controlling the reaction temperature can help minimize dehalogenation.[3]
Problem 3: Formation of Diaryl Ether Homocoupling Byproducts
Symptom: You identify byproducts corresponding to the homocoupling of the phenol starting material or the aryl halide starting material.
Probable Cause: The Ullmann reaction can sometimes lead to the self-coupling of the starting materials to form symmetrical diaryl ethers or biaryls.[9][10] This is often a competing reaction pathway, particularly at higher temperatures or with less active catalysts.[1][3]
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the phenol component can sometimes suppress the homocoupling of the aryl halide.
-
Catalyst and Ligand Optimization: The catalytic system plays a critical role. Employing more active and selective copper-ligand complexes can favor the desired cross-coupling reaction over homocoupling.[4][10]
-
Gradual Addition: Adding the aryl halide slowly to the reaction mixture containing the phenol and catalyst can help maintain a low concentration of the aryl halide, thus disfavoring its self-coupling.
Problem 4: Incomplete Reduction of the Nitro Group
Symptom: During the reduction of the nitro-intermediate to the final aniline product, you observe the presence of unreacted nitro compound or partially reduced intermediates (e.g., nitroso, hydroxylamine).
Probable Cause: Incomplete reduction can be due to several factors, including insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions (temperature, pressure, pH).[5][11]
Solution:
-
Choice of Reducing Agent: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H2/Pd-C) or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.[5] Ensure the chosen method is suitable for your substrate and that the reducing agent is of high quality and used in sufficient quantity.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Catalyst poisoning can occur from impurities in the starting material or solvent.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion. If the reaction stalls, adding more reducing agent or fresh catalyst may be necessary.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and analysis of this compound.
Q1: What are the primary synthetic routes to this compound?
The most common synthetic approach involves two key steps:
-
Ullmann Condensation: A copper-catalyzed coupling reaction between a substituted chloronitrobenzene (like 2,5-dichloronitrobenzene or 5-chloro-2-fluoro-1-nitrobenzene) and 2-fluorophenol to form the diaryl ether linkage.[2][3][12]
-
Nitro Group Reduction: The subsequent reduction of the nitro group on the intermediate to an amine group, yielding the final product.[5][11]
Q2: Which analytical techniques are most suitable for identifying and characterizing byproducts in this synthesis?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive byproduct analysis.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile impurities and isomers.[14][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile byproducts.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry, suitable for a wide range of impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities, which is crucial for definitive characterization.[13][14]
Q3: How can I confirm the structure of an unknown byproduct?
-
Isolation: The first step is to isolate the impurity, typically using preparative HPLC or column chromatography.[17]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the accurate mass and molecular formula of the byproduct.
-
NMR Spectroscopy: Acquire 1H NMR, 13C NMR, and potentially 2D NMR (like COSY and HMQC/HSQC) spectra to elucidate the complete chemical structure.
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the byproduct molecule.[18]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should be strictly followed.
-
Handling Reagents: Many of the starting materials and intermediates are toxic and/or irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: The Ullmann reaction often requires elevated temperatures.[3] Use appropriate heating equipment and take precautions against thermal hazards. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
III. Experimental Protocols and Data
Table 1: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific sample matrix and impurity profile.[17][19][20]
Workflow for Byproduct Identification and Characterization
Caption: Workflow for the identification and characterization of byproducts.
Potential Byproduct Formation Pathways
Caption: Potential byproduct formation pathways in the Ullmann condensation step.
IV. References
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved from
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012, July 17). Retrieved from
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8). Retrieved from
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16). Retrieved from
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Retrieved from
-
Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved from
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27). Retrieved from
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from
-
Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed. (2014, September 16). Retrieved from
-
Dehalogenation of aromatics by nucleophilic aromatic substitution. - Semantic Scholar. (n.d.). Retrieved from
-
Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution | Request PDF. (2025, August 9). Retrieved from
-
5-Chloro-2-(2-chlorophenoxy)aniline - SIELC Technologies. (2018, May 16). Retrieved from
-
18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from
-
Consumer Products Testing Application Notebook - Waters Corporation. (n.d.). Retrieved from
-
Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives - Benchchem. (n.d.). Retrieved from
-
WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents. (n.d.). Retrieved from
-
Ullmann condensation - wikidoc. (2012, September 6). Retrieved from
-
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine - Benchchem. (n.d.). Retrieved from
-
Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved from
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 12. Ullmann condensation - wikidoc [wikidoc.org]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biotech-spain.com [biotech-spain.com]
- 16. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 17. 5-Chloro-2-(2-chlorophenoxy)aniline | SIELC Technologies [sielc.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. waters.com [waters.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in 5-Chloro-2-(2-fluorophenoxy)aniline synthesis
Case ID: 5C-2FPA-SYN-001 Topic: Troubleshooting Low Yield & Impurity Profiles Applicable CAS: 946727-72-6 (Target), 611-06-3 (Precursor)
Executive Summary
The synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Nitro Reduction.
If you are experiencing low yields, the failure point is statistically likely to be one of two "silent killers":
-
Regio-isomer contamination during the SNAr step (attacking the wrong chloride).
-
Reductive Dechlorination during the aniline formation (stripping the chlorine atom along with the oxygen).
This guide deconstructs these failure modes with validated protocols to restore yield to >85%.
Phase 1: The SNAr Coupling (Ether Formation)
The Objective: Displacement of the chlorine ortho to the nitro group on 2,4-dichloronitrobenzene by 2-fluorophenol.
The Mechanism & Logic
The nitro group is the "activator." It withdraws electron density via resonance, making the ortho and para positions electrophilic. However, the ortho position is significantly more activated due to the inductive effect of the adjacent nitro group.
Critical Control Point: Water.[1][2] Phenoxide anions are strong bases. If your solvent (DMF/DMSO) is "wet," hydroxide ions will compete with the phenol, creating 5-chloro-2-nitrophenol (a dead-end impurity).
Optimized Protocol (SNAr)
-
Reagents: 2,4-Dichloronitrobenzene (1.0 equiv), 2-Fluorophenol (1.05 equiv), K2CO3 (1.5 equiv).
-
Solvent: Anhydrous DMF or NMP (0.5 M concentration).
-
Conditions: 80–100°C for 4–6 hours under N2 atm.
Troubleshooting Guide: Coupling Step
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Base particle size is too large (low surface area). | Use micronized K2CO3 or switch to Cs2CO3 (higher solubility). |
| Impurity: Phenol hydrolysis | Wet solvent/hygroscopic base. | Dry DMF over molecular sieves (4Å). Flame-dry glassware. |
| Impurity: Regio-isomer | Temperature too high (>120°C). | Lower temp to 80°C. High heat overcomes the activation energy difference between ortho and para Cl. |
| Dark/Tarred Mixture | Oxidation of phenoxide. | Ensure strict N2/Ar purging before heating. |
Phase 2: The Nitro Reduction (The "Aniline" Step)[3]
The Objective: Reduce –NO2 to –NH2without touching the Aryl-Cl or Aryl-F bonds.
The "Hidden Killer": Hydrodehalogenation
Standard catalytic hydrogenation (Pd/C + H2) is NOT RECOMMENDED for this substrate. Palladium readily inserts into Ar-Cl bonds, leading to 2-(2-fluorophenoxy)aniline (des-chloro impurity). This byproduct is often inseparable by standard chromatography.
Decision Tree: Selecting the Reductant
Figure 1: Decision matrix for nitro reduction in the presence of halogenated aromatics.
Recommended Protocol: Fe/NH4Cl (Chemoselective)
This method is robust, cheap, and guarantees retention of the chlorine atom.
-
Suspend: The nitro-intermediate (1 equiv) in Ethanol/Water (3:1 ratio).
-
Add: Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).
-
Heat: Reflux (80°C) with vigorous stirring for 2–4 hours.
-
Monitor: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (aniline).
-
Workup (Crucial): Filter hot through a Celite pad to remove iron oxide sludge. Wash the cake with hot ethanol.
Troubleshooting Guide: Reduction Step
| Symptom | Probable Cause | Corrective Action |
| Dechlorination (Des-Cl) | Used Pd/C or excessive H2 pressure. | Switch to Fe/NH4Cl or Pt(S)/C . If using Pd, add thiophene poison. |
| Stalled Reaction (Azo intermediate) | Inefficient mixing or old Iron. | Iron reductions are heterogeneous; vigorous mechanical stirring is mandatory. Activate Fe with dilute HCl wash if old. |
| Emulsion during extraction | Iron salts precipitating. | Add EDTA or Rochelle's salt to the aqueous layer during workup to chelate iron ions. |
| Product is purple/brown | Oxidation of aniline. | Store product under inert gas; add trace ascorbic acid during workup. |
Phase 3: Purification Strategy
The final aniline is lipophilic and weakly basic.
-
Acid/Base Extraction:
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (The aniline goes into water as the hydrochloride salt; non-basic impurities stay in EtOAc).
-
Wash the aqueous layer with fresh EtOAc.
-
Basify aqueous layer with NaOH to pH > 10.
-
Extract the free aniline back into EtOAc.
-
-
Recrystallization:
-
Solvent system: Hexane/EtOAc or Heptane/Toluene.
-
References
-
SNAr Mechanism & Regioselectivity
-
Chemoselective Nitro Reduction
-
Gamble, A. B., et al.[1] (2007).[1] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16).[1] Link (Validates Iron for halo-nitro reduction).
- Vertex AI Search Results. (2026). "Chemoselective reduction of nitro group in presence of aryl chloride." (Confirming Pt-S and Fe/NH4Cl utility).
-
-
Specific Compound Data
Sources
Technical Support Center: Troubleshooting & Purity Optimization for 5-Chloro-2-(2-fluorophenoxy)aniline
Welcome to the Technical Support Center. 5-Chloro-2-(2-fluorophenoxy)aniline (CAS: 946727-72-6) is a critical halogenated phenoxyaniline intermediate utilized in advanced drug discovery and agrochemical synthesis[1]. Because downstream functionalizations demand high purity (typically ≥98%), controlling the impurity profile during synthesis and isolation is paramount[1].
This guide provides field-proven, self-validating protocols to help researchers troubleshoot regioisomer formation, prevent hydrodehalogenation, and effectively isolate the target compound.
Section 1: Synthesis & Reaction Troubleshooting (FAQ)
Q1: My final product contains a significant amount of dehalogenated aniline. How can I prevent this during the nitro reduction step?
A1: Hydrodehalogenation is a notorious competing pathway when reducing halogenated nitrobenzenes using standard Palladium on Carbon (Pd/C) and hydrogen gas[2].
-
Causality: The palladium catalyst readily inserts into the activated C-Cl bond via oxidative addition, leading to the irreversible loss of the chlorine atom.
-
Solution: To achieve chemoselective reduction of the nitro group while preserving the C-Cl and C-F bonds, you must alter the electronic properties of the catalyst or change the reduction mechanism entirely[2].
-
Method A (Preferred for Scale-up): Switch to a Béchamp-style reduction using Iron (Fe) powder and Ammonium Chloride (NH
Cl) in aqueous ethanol. This single-electron transfer mechanism is inherently blind to aryl halides. -
Method B (Catalytic): If hydrogenation is mandatory, utilize specialized catalysts such as Platinum on Carbon (Pt/C) doped with vanadium, or sulfided Pt/C, which poison the dehalogenation active sites. Recent literature also highlights advanced iridium nanocatalysts (e.g., Ir@FnNC600) that deliver 99% chemoselectivity by orchestrating substrate orientation to protect C-Cl bonds[2].
-
Q2: I am detecting a regioisomer in my HPLC analysis. Where is this coming from, and how do I eliminate it?
A2: The regioisomer typically originates during the initial Nucleophilic Aromatic Substitution (S
-
Causality: The nitro group strongly activates both the ortho (C1) and para (C4) positions for nucleophilic attack. While the C1 chlorine is kinetically preferred due to stronger inductive effects, the C4 chlorine is also activated. High temperatures and strong bases (like KOH) reduce the regioselectivity of the phenoxide attack, driving the reaction toward the thermodynamic mixture and increasing the formation of the 2-chloro-5-(2-fluorophenoxy)nitrobenzene regioisomer.
-
Solution: Optimize the S
Ar step by using a milder base (e.g., K CO ) in a polar aprotic solvent (DMF or DMSO). Maintain the reaction temperature strictly between 70–80°C. Exceeding 90°C significantly degrades regioselectivity.
Fig 1: Synthesis pathway of this compound and common impurity origins.
Section 2: Purification & Isolation Workflows
Q3: My isolated this compound is a dark, viscous oil instead of a solid. How can I decolorize and purify it?
A3: Discoloration in halogenated anilines is almost always due to trace oxidation products (azo/azoxy compounds or quinone-imines) forming during workup or storage[3]. Because this compound is a weak base, you can exploit its pH-dependent solubility to strip away neutral impurities, followed by an activated carbon treatment to remove polymeric colorants[3].
Protocol: Self-Validating Acid-Base Extraction & Decolorization
Step 1: Acidic Extraction
-
Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) (10 mL/g).
-
Protonation: Transfer to a separatory funnel and extract with 1M HCl (3 x 5 mL/g).
-
Self-Validation Check: Test the pH of the aqueous layer. It must be < 2 . If it is higher, the aniline is not fully protonated; add more HCl until the pH drops.
-
-
Phase Separation: The aqueous phase now contains your product as a water-soluble anilinium hydrochloride salt. Discard the organic phase, which contains unreacted 2-fluorophenol and neutral regioisomers[3].
Step 2: Decolorization 4. Adsorption: Transfer the acidic aqueous phase to an Erlenmeyer flask. Add activated carbon (10% w/w relative to crude mass). 5. Heating: Heat the suspension to 60°C for 15 minutes with continuous stirring[3]. 6. Filtration: Filter hot through a pad of Celite to remove the carbon and adsorbed oxidized impurities. The filtrate should now be pale yellow or colorless.
Step 3: Basification & Recovery 7. Cooling: Cool the filtrate to 0–5°C in an ice bath. 8. Free-basing: Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches 10–11.
- Self-Validation Check: The solution will turn cloudy, and the free base this compound will precipitate or form a light-colored oil as it is liberated from its salt form.
Extraction: Extract the free base with fresh EtOAc (2 x 10 mL/g).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Recrystallize from Hexanes/EtOAc to yield a high-purity solid.Fig 2: Self-validating acid-base extraction and decolorization workflow for aniline purification.
Section 3: Data Presentation
Table 1: Catalyst Selection and Impurity Profiling for Nitro Reduction
| Catalyst System | Conversion (%) | Target Purity (%) | Dehalogenated Impurity (%) | Recommendation |
| Pd/C, H | >99% | <60% | >35% | Not Recommended (High hydrodehalogenation) |
| Pt/C, H | >95% | >92% | <2% | Acceptable (Requires specific promoters) |
| Fe powder, NH | >90% | >95% | Not Detected | Highly Recommended (Chemoselective, scalable) |
| Ir@FnNC600 | 99% | 99% | <1% | Advanced Alternative (High chemoselectivity) |
References
- ChemScene. "946727-72-6 | this compound - ChemScene". ChemScene.
- BenchChem. "Technical Support Center: Purification of Halogenated Aniline Compounds". BenchChem.
- ResearchGate. "Reductions of various aromatic nitro compounds with Au@CIL". ResearchGate.
Sources
Technical Support Center: HPLC Method Development and Validation for 5-Chloro-2-(2-fluorophenoxy)aniline
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC method development and validation for 5-Chloro-2-(2-fluorophenoxy)aniline. The content is structured to address common challenges and provide scientifically sound solutions in a question-and-answer format.
Part 1: HPLC Method Development
The development of a robust and reliable HPLC method is the foundation for accurate quantification and purity assessment. For a novel compound like this compound, a systematic approach based on its physicochemical properties and data from structurally similar molecules is essential.[1]
Frequently Asked Questions (FAQs) - Method Development
Q1: What are the recommended starting HPLC conditions for this compound?
A1: Based on the structure, which includes a halogenated aniline and a fluorophenoxy group, a reverse-phase HPLC method is the most suitable approach.[1] The following table outlines a recommended starting point for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18 columns are a versatile first choice for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) | Acetonitrile is a common organic modifier, and formic acid helps to improve peak shape by protonating free silanols on the column packing. |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) | Start with an isocratic elution to gauge retention. A gradient may be necessary to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity. |
| Detection | UV at 254 nm | Aromatic compounds generally exhibit strong absorbance at this wavelength.[2] A full UV scan should be performed to determine the optimal wavelength. |
| Column Temperature | 30°C | Maintaining a consistent column temperature is crucial for reproducible retention times.[3] |
Q2: How do I select the appropriate column for this analysis?
A2: While a C18 column is a good starting point, the presence of halogen atoms and the aromatic rings suggest that other column chemistries could offer better selectivity.[4] Consider screening the following columns:
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) columns: These can provide alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.[4]
-
Fluorinated Phases: These phases can exhibit different interactions with fluorinated analytes like this compound.[5]
Q3: What should I consider when preparing the mobile phase?
A3: Consistent and accurate mobile phase preparation is critical for method reproducibility.
-
pH Control: The aniline group in the molecule is basic. Controlling the mobile phase pH is essential for consistent retention and peak shape. A buffer should be used if pH control is critical.
-
Buffer Selection: If a buffer is needed, choose one with a pKa within ±1 pH unit of the desired mobile phase pH. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are recommended.
-
Degassing: Always degas the mobile phase to prevent bubble formation in the pump and detector, which can cause baseline noise and flow rate instability.
Experimental Workflow: Method Development
Caption: A stepwise workflow for HPLC method development.
Part 2: HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for performing method validation.[6][8][9]
Frequently Asked Questions (FAQs) - Method Validation
Q4: What are the key parameters to evaluate during method validation?
A4: According to ICH Q2(R1) guidelines, the following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
Q5: How do I perform a forced degradation study?
A5: A forced degradation study is essential to establish the stability-indicating properties of the method.[10][11][12] The study involves subjecting the analyte to stress conditions to produce degradation products.[11]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1M HCl at elevated temperature | To assess degradation in acidic conditions.[13] |
| Base Hydrolysis | 0.1M NaOH at elevated temperature | To evaluate degradation in basic conditions.[13] |
| Oxidation | 3% H₂O₂ at room temperature | To determine susceptibility to oxidation.[13] |
| Thermal Degradation | Dry heat (e.g., 80°C) | To assess the effect of heat on stability.[13] |
| Photostability | Exposure to UV and visible light | To evaluate light sensitivity.[13] |
The goal is to achieve 5-20% degradation of the active ingredient.[13] The developed HPLC method should be able to separate the main peak from all degradation product peaks.
Experimental Workflow: Method Validation
Caption: A flowchart for the validation of an HPLC method.
Part 3: Troubleshooting Guide
Even with a well-developed and validated method, issues can arise during routine analysis. This section provides a troubleshooting guide for common HPLC problems.
Frequently Asked Questions (FAQs) - Troubleshooting
Q6: My peak shape is poor (tailing, fronting, or split). What should I do?
A6: Poor peak shape can be caused by a variety of factors.[14][15][16]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the column packing material, especially with basic compounds like anilines.[14][15][17]
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help. Check for column contamination.[16]
-
-
Peak Fronting: This is typically a sign of column overload or an injection solvent that is too strong.[14][15]
-
Solution: Reduce the sample concentration or injection volume. Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[16]
-
-
Split Peaks: This can be caused by a partially clogged frit, a void in the column, or co-elution of an interferent.[14][15]
-
Solution: Reverse flush the column to remove any particulates. If a void is suspected, the column may need to be replaced. Ensure proper sample dissolution.
-
Q7: My retention times are drifting. What is the cause?
A7: Retention time drift can be gradual or sudden and can have several causes.[3][18][19]
-
Gradual Drift:
-
Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase can lead to a gradual increase in retention times.[20][21] Ensure mobile phase bottles are well-sealed.
-
Column Temperature Fluctuation: Inadequate column temperature control can cause retention time shifts.[3][21] A 1°C change can alter retention times by 1-2%.[3]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[18]
-
-
Sudden Jumps:
-
System Leaks: A small, often invisible leak can cause a change in flow rate and a shift in retention times.[3][20] Check for salt deposits around fittings.[20]
-
Pump Issues: Problems with pump seals or check valves can lead to inconsistent flow rates.[3]
-
Method Setup Errors: Incorrectly prepared mobile phase or incorrect method parameters are common causes of sudden retention time changes.[19]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]
-
Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Retrieved from [Link]
-
Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Retention Shifts in HPLC. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Chloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]
-
IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Retrieved from [Link]
-
RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
SciRP.org. (2016, January 7). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Retrieved from [Link]
-
PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]
-
PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 16. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 17. waters.com [waters.com]
- 18. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. welch-us.com [welch-us.com]
Overcoming challenges in the purification of 5-Chloro-2-(2-fluorophenoxy)aniline
As a Senior Application Scientist, I frequently consult on the isolation and purification of complex halogenated anilines. 5-Chloro-2-(2-fluorophenoxy)aniline (CAS: 946727-72-6) is a critical intermediate in drug development, but its structural features—an electron-rich primary amine coupled with a halogenated phenoxy ether—make it highly susceptible to autoxidation, acid-catalyzed degradation, and co-elution with phenolic precursors[1].
This technical guide provides a self-validating framework to troubleshoot and optimize the purification of this specific molecule, ensuring high yields and analytical purity.
Purification Workflow Visualization
The following workflow illustrates the optimal path for isolating this compound from a crude reaction mixture, prioritizing orthogonal separation techniques before subjecting the molecule to chromatography.
Caption: Workflow for the isolation and purification of this compound.
Troubleshooting & FAQs
Q1: My crude this compound rapidly darkens from pale yellow to dark brown during rotary evaporation. What is the mechanism behind this, and how can I prevent it?
Causality: Anilines are highly susceptible to autoxidation, a radical-chain process accelerated by light, heat, and oxygen. The electron-donating nature of the amine group makes the aromatic ring prone to single-electron transfer (SET) with molecular oxygen, forming a nitrogen-centered radical. This radical delocalizes, leading to the formation of highly conjugated, dark-colored quinone-imine derivatives[2][3]. Solution: You must minimize thermal stress and oxygen exposure. Perform solvent removal under high vacuum at water-bath temperatures strictly below 35°C. Crucially, backfill your rotary evaporator with an inert gas (Argon or Nitrogen) rather than ambient air[3]. For long-term preservation, store the purified compound sealed in a dry environment at 2–8°C, protected from light[1].
Q2: I am observing severe streaking on my TLC plates and poor mass recovery when purifying the product via standard silica gel chromatography. Why is this happening?
Causality: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH), which possess a pKa of ~4.5–5.5. The basic primary amine of this compound interacts strongly with these acidic sites, leading to protonation, irreversible binding, and acid-catalyzed degradation on the column[4]. Solution: Deactivate the silica gel prior to loading. Pre-treat your column by flushing it with your non-polar solvent containing 1–2% Triethylamine (TEA). TEA acts as a sacrificial base, neutralizing the acidic silanol sites. This ensures your target aniline elutes as a tight, symmetrical band based purely on polarity rather than destructive acid-base interactions[4].
Q3: My NMR shows significant contamination with 2-fluorophenol. How can I selectively remove this without losing my target aniline?
Causality: 2-fluorophenol is a common starting material in the nucleophilic aromatic substitution (SNAr) step used to build the phenoxy ether linkage. Because both the phenol and the aniline have similar polarities, standard chromatographic separation is highly inefficient and leads to co-elution. Solution: Exploit their orthogonal acid-base properties. 2-fluorophenol is weakly acidic (pKa ~8.7), while the aniline is weakly basic (pKa ~4.0). By extracting the organic layer with a mineral acid (e.g., 1M HCl), you selectively protonate the aniline, forcing it into the aqueous phase as a water-soluble anilinium salt, while leaving the neutral phenol in the organic phase[5].
Quantitative Data Summary
To optimize your purification parameters, refer to the physicochemical and operational metrics below:
| Parameter | Value / Metric | Operational Significance |
| Target Molecule pKa (conjugate acid) | ~3.5 - 4.5 | Requires aqueous pH < 2 for complete protonation during acid extraction. |
| 2-Fluorophenol pKa (Impurity) | ~8.7 | Remains neutral at pH < 7; separates easily from anilinium salts in acidic conditions. |
| Optimal Storage Temperature | 2 - 8 °C | Minimizes thermal degradation and autoxidation kinetics[1]. |
| Silica Gel Deactivation | 1% v/v Triethylamine | Neutralizes acidic silanols (pH ~4.5) to prevent streaking and degradation[4]. |
| Typical TLC Rf (EtOAc:Hexane 1:4) | 0.35 - 0.45 | Ideal retention factor for flash chromatography elution (post-deactivation). |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checks to ensure the structural integrity of this compound is maintained throughout the workflow.
Protocol 1: Orthogonal Acid-Base Extraction (Phenol Removal)
Purpose: To quantitatively separate the target aniline from unreacted phenolic precursors.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.
-
Validation Check: Test the aqueous layer with pH paper; it must be < 2 to ensure complete protonation of the aniline. If not, add more 1M HCl.
-
-
Phase Separation: Separate the layers. The aqueous layer now contains the 5-Chloro-2-(2-fluorophenoxy)anilinium chloride. The organic layer contains unreacted 2-fluorophenol and neutral impurities. Discard or recycle the organic layer[5].
-
Washing: Wash the aqueous layer once more with fresh organic solvent to remove any trace lipophilic impurities.
-
Basification: Cool the aqueous layer in an ice bath (to mitigate the exothermic neutralization) and slowly add 1M NaOH dropwise.
-
Validation Check: Monitor the pH until it reaches > 10 . The solution will visibly turn cloudy as the free aniline oils out of the aqueous phase.
-
-
Recovery: Extract the basified aqueous layer with fresh Ethyl Acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Amine-Deactivated Flash Chromatography
Purpose: Final polishing of the aniline while preventing acid-catalyzed degradation.
-
Eluent Preparation: Prepare the desired eluent system (e.g., 20% Ethyl Acetate in Hexanes) and spike it with 1% v/v Triethylamine (TEA).
-
Column Packing: Slurry-pack the silica gel (230-400 mesh) column using the TEA-spiked eluent. Flush the packed column with at least 2 column volumes to fully neutralize all acidic silanol sites[4].
-
Loading: Dry-load the crude this compound onto a small amount of deactivated silica, or load directly as a concentrated liquid band.
-
Elution: Elute the column, collecting fractions.
-
Validation Check: Spot fractions on a TLC plate (pre-treated with TEA vapor) and visualize under UV (254 nm). The product must appear as a tight, circular spot without tailing. Tailing indicates insufficient column deactivation.
-
-
Isolation: Pool product-containing fractions and concentrate under high vacuum at < 35°C. Backfill the rotary evaporator with Argon to prevent oxidation, and immediately transfer to a dark, 4°C storage environment[1][3].
References
- Google Patents, "EP0193671A1 - Separ
Sources
Technical Support Center: A Guide to Preventing Degradation of 5-Chloro-2-(2-fluorophenoxy)aniline
Introduction
5-Chloro-2-(2-fluorophenoxy)aniline is a substituted diaryl ether amine, a structural motif of significant interest in medicinal chemistry and materials science. As with many substituted anilines, this compound is susceptible to degradation, particularly through oxidation, which can compromise experimental results and the integrity of research data.[1] The primary indicator of degradation is a noticeable color change, from its typical off-white or pale-yellow appearance to a darker brown or reddish hue.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for storing, handling, and troubleshooting this compound. By understanding the mechanisms of degradation and implementing the robust protocols outlined here, users can ensure the long-term stability and purity of their samples.
Section 1: Understanding the Degradation of this compound
The chemical structure of this compound, featuring an electron-rich aniline ring, makes it inherently prone to oxidative degradation. The primary degradation pathway involves the oxidation of the amine group.[2][3] This process is significantly accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[4]
The oxidation mechanism can proceed through several stages, starting with the formation of radical cations, which can then dimerize or react further to form complex, often highly colored, impurities like quinone-imines and polymeric materials.[3][5]
Caption: Oxidative degradation pathway of substituted anilines.
Section 2: Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned dark brown. Is it still usable?
A1: A significant color change is a strong indicator of oxidative degradation.[1] While the sample may still contain the desired compound, it is now contaminated with impurities that can interfere with sensitive downstream applications. For quantitative studies, stoichiometric reactions, or biological assays, using a discolored sample is highly discouraged. We recommend verifying the purity via analytical methods like HPLC or TLC before use.[6][7] For best results, use a fresh, properly stored sample.
Q2: What are the absolute ideal storage conditions for long-term stability?
A2: For maximum stability, this compound should be stored under a dry, inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from all light sources by using an amber vial and storing it in a dark location like a cabinet or box.[4][8] The container must be sealed tightly to prevent moisture and air ingress.[9]
Q3: How critical is using an inert atmosphere? Isn't a tightly sealed vial in the fridge enough?
A3: While a tight seal and refrigeration slow degradation, they do not eliminate the primary reactant: the oxygen already present in the vial's headspace.[4] For long-term storage (months to years) or for high-purity applications, displacing this oxygen with an inert gas is critical. For short-term storage (days to a few weeks), a tightly sealed vial in the dark and cold may be sufficient, but the risk of gradual oxidation remains.
Q4: How can I verify the purity of my stored sample before a critical experiment?
A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[7] You can assess purity by comparing the chromatogram of your stored sample to that of a freshly opened, high-purity standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Thin-Layer Chromatography (TLC) can also provide a quick qualitative check for colored impurities, which will often appear as distinct, lower Rf spots.
Q5: I’ve noticed my aniline samples can be acidic. Does pH affect stability during storage?
A5: While the primary concern for storage is oxidation, residual acidic impurities from synthesis can potentially catalyze other degradation pathways, such as hydrolysis of the ether linkage, though this is less common under typical storage conditions.[10] More importantly, acidic conditions can affect the compound's performance in subsequent reactions. It is crucial that the material is properly neutralized and purified after synthesis and before long-term storage.
Section 3: Troubleshooting Guide: Sample Discoloration
This guide addresses the most common issue encountered by users: the observation of sample discoloration, which suggests degradation.
Problem: A previously pale solid sample of this compound has developed a yellow, brown, or reddish tint.
Step 1: Initial Assessment
-
Visual Check: Note the extent of the color change. A slight yellowing may indicate minimal oxidation, whereas a dark brown or red color suggests significant degradation.
-
Solubility Check: Dissolve a small amount in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). The presence of insoluble particulate matter often points to the formation of polymeric degradation products.[5]
Step 2: Purity Verification (Analytical Workflow)
If the material is deemed potentially salvageable, an analytical check is mandatory.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To quantify the purity of the stored sample and identify the presence of degradation products.
-
Conceptual Protocol:
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of a new, high-purity "gold standard" sample of this compound in a suitable solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare a solution of the suspect (stored) sample at the exact same concentration.
-
Chromatographic Conditions (General Starting Point):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/PDA at a wavelength determined by a preliminary scan (e.g., 254 nm).
-
-
Analysis: Inject both the standard and the suspect sample. Compare the chromatograms. Look for a reduction in the area of the main peak and the emergence of new peaks (typically at different retention times) in the suspect sample.
-
Interpretation: The percentage purity can be calculated based on the relative peak areas. A purity drop of >2-3% or the presence of significant impurity peaks (>1%) indicates notable degradation.
-
Step 3: Remediation
For samples with minor degradation, purification may be possible, but it is often more practical to procure fresh material.
-
Column Chromatography: Purification over silica gel can remove some polar impurities. However, anilines can be sensitive to acidic silica gel, which may cause further degradation on the column.[1] It is advisable to use silica gel neutralized with a base like triethylamine (0.5-1% in the eluent) and to work quickly.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization may effectively remove impurities.
Section 4: Protocols for Optimal Storage and Handling
Protocol 4.1: Best Practices for Aliquotting Under an Inert Atmosphere
Repeatedly opening and closing the main stock bottle is a primary cause of degradation. It is best practice to divide a new bottle into smaller, single-use quantities.[4]
Caption: Workflow for aliquotting sensitive anilines.
Materials:
-
New bottle of this compound.
-
Appropriately sized amber glass vials with PTFE-lined screw caps.
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing.
-
Long needles or cannulas.
-
Spatula.
Procedure:
-
Preparation: In a well-ventilated fume hood, arrange the labeled, empty amber vials.
-
Inert Gas Setup: Set up the inert gas line. Insert one needle connected to the gas line through the septum of the main bottle to act as an inlet. Insert a second, shorter needle as a vent.
-
Purge Bulk Bottle: Gently flow the inert gas into the bottle for 2-5 minutes to displace all atmospheric oxygen.
-
Aliquot Transfer: Briefly remove the cap/septum and quickly transfer the desired amount of solid into each smaller vial using a clean spatula. Minimize the time the bottle is open.
-
Purge Aliquot Vials: Once an aliquot is transferred, immediately purge the headspace of the small vial with the inert gas for 30-60 seconds.
-
Seal: While the gas is still flowing, quickly remove the gas needle and immediately seal the vial tightly with its cap. The positive pressure of inert gas will prevent air from re-entering.
-
Storage: Place the sealed aliquot vials and the re-sealed main bottle in a refrigerator (2-8°C) in a designated dark storage box.
Section 5: Data Summary
The following table summarizes the expected stability of this compound under various storage conditions.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Stability (for high-purity use) |
| Ideal | Inert Gas (Ar, N₂) | 2-8°C | Dark (Amber Vial) | > 1 year |
| Acceptable (Short-Term) | Air | 2-8°C | Dark (Amber Vial) | Weeks to a few months |
| Poor | Air | Room Temp (~25°C) | Dark (Amber Vial) | Days to weeks |
| Unacceptable | Air | Room Temp (~25°C) | Exposed to Light | Hours to days |
References
- Oxidation of Secondary and Primary Amines. (n.d.). Google Books.
- Theoretical Study of the Oxidation Mechanism of Aromatic Amines. (n.d.). RSC Publishing.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI.
- Oxidation of Aromatic Primary Amines with Silver (I). (1983). Journal of the Chemical Society of Pakistan.
- Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. (2013). Malaysian Journal of Analytical Sciences.
- Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. (2024). MDPI.
-
Determination of Aniline in Soil by ASE/GC-MS. (2022). PMC - NIH. Retrieved March 7, 2026, from [Link]
- Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). amecj.com.
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). iqsdirectory.com. Retrieved March 7, 2026, from [Link]
-
Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. Retrieved March 7, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Specific Chemical Handling and Storage. (n.d.). UW-Milwaukee. Retrieved March 7, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Storage and handling of chemicals. (n.d.). authorstream.com. Retrieved March 7, 2026, from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023). MDPI. Retrieved March 7, 2026, from [Link]
-
Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. (2011). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. (n.d.). niscair.res.in. Retrieved March 7, 2026, from [Link]
-
Phenol. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Phenol - Wikipedia [en.wikipedia.org]
Technical Guide: Catalyst Selection & Process Optimization for 5-Chloro-2-(2-fluorophenoxy)aniline
Topic: Catalyst selection and optimization for 5-Chloro-2-(2-fluorophenoxy)aniline synthesis Content type: Technical Support Center Guide
Executive Summary & Reaction Architecture
Target Molecule: this compound (CAS: 946727-72-6) Core Challenge: This synthesis involves two distinct catalytic phases: the formation of the diaryl ether linkage and the chemoselective reduction of a nitro group in the presence of a labile aryl chloride and a stable aryl fluoride. The primary failure mode in this workflow is hydrodechlorination (loss of the Cl atom) during the reduction phase, leading to the impurity 2-(2-fluorophenoxy)aniline.
Synthetic Pathway Overview
The industrial standard route utilizes a Nucleophilic Aromatic Substitution (
Figure 1: Two-step synthetic pathway highlighting the critical selectivity node at Phase 2.
Phase 1: Ether Formation (Catalyst & Base Selection)
Objective: Synthesize 5-chloro-2-(2-fluorophenoxy)nitrobenzene via
Catalyst Optimization Table
While
| Catalyst / Additive | Role | Recommendation | Technical Note |
| TBAB (Tetrabutylammonium bromide) | PTC | Primary Choice | Excellent for solid-liquid (K2CO3/Toluene) systems. Use at 2-5 mol%. |
| 18-Crown-6 | PTC | Secondary Choice | Higher cost; use only if using Potassium salts in low-polarity solvents. |
| CuI / Ligand | Ullmann Catalyst | Avoid | Unnecessary. The nitro group provides sufficient activation. Copper complicates downstream purification.[1] |
Protocol 1: Optimized Ether Synthesis
-
Charge: 2,5-Dichloronitrobenzene (1.0 eq), 2-Fluorophenol (1.05 eq), and Potassium Carbonate (anhydrous, 1.2 eq) in DMF or DMSO (5 vol).
-
Catalyst: Add TBAB (0.05 eq) if reaction rate is slow (<90% conversion at 4h).
-
Conditions: Heat to 80-90°C under
. -
Checkpoint: Monitor HPLC. The disappearance of 2,5-DCNB is the key metric.
-
Workup: Quench with water, filter the precipitated nitro-intermediate. Recrystallize from Ethanol/Water to remove excess phenol.
Phase 2: Nitro Reduction (Critical Catalyst Selection)
Objective: Reduce
Catalyst Selection Decision Matrix
Figure 2: Decision tree for selecting the reduction catalyst based on purity requirements.
Recommended Catalyst Systems
Option A: Sulfided Platinum on Carbon (Pt/C-S) — The Gold Standard
Commercially available "sulfided" or "poisoned" platinum catalysts are engineered to inhibit the adsorption of the aryl-chloride bond onto the metal surface while allowing nitro reduction.
-
Selectivity: >99.5% retention of Chlorine.
-
Conditions: 5-10 bar
, 50-70°C, Methanol or Ethyl Acetate. -
Why it works: Sulfur modifies the electronic properties of the Pt, raising the activation energy for C-Cl bond insertion [1].
Option B: Platinum on Carbon (Pt/C) + Inhibitor
If sulfided catalyst is unavailable, use standard 5% Pt/C with a dehalogenation inhibitor.
-
Inhibitor: Morpholine (0.5 eq) or Hypophosphorous acid (
). -
Mechanism: The amine/acid poisons the highly active sites responsible for hydrogenolysis.
Option C: Chemical Reduction (Fe/Acid)
-
Use Case: Small scale or when high-pressure hydrogenation equipment is absent.
-
Pros: Zero dechlorination.
-
Cons: Generates iron sludge waste; difficult workup.
Troubleshooting Guide & FAQs
Issue: "I am detecting 5% of the dechlorinated impurity (2-(2-fluorophenoxy)aniline)."
Diagnosis: Your catalyst is too active toward the C-Cl bond. Corrective Actions:
-
Switch Catalyst: Immediately replace Pd/C with 5% Pt/C (sulfided) .
-
Acidification: Add 0.1%
or to the reaction mixture. Protonation of the aniline product prevents it from poisoning the catalyst, but acidity also generally inhibits hydrodehalogenation mechanisms on Pt surfaces [2]. -
Stop Point: Do not over-run the reaction. Stop immediately upon consumption of the nitro-intermediate. Dechlorination often accelerates after the nitro group is fully reduced.
Issue: "The reaction stalls at 80% conversion."
Diagnosis: Catalyst poisoning or insufficient hydrogen mass transfer. Corrective Actions:
-
Check Purity: Residual sulfur or thiols from the Phase 1 synthesis (if thiophenols were used, though not applicable here) or impurities in the solvent can poison Pt. Ensure the nitro-intermediate is washed thoroughly.
-
Increase Pressure: Raise
pressure from 5 bar to 10 bar. -
Temperature: Increase temperature to 70°C. Warning: Monitor selectivity closely as temperature increases.
Issue: "Formation of Azoxy or Azo intermediates (colored impurities)."
Diagnosis: Incomplete reduction or condensation of hydroxylamine intermediate. Corrective Actions:
-
Reaction Time: These are intermediates, not dead-end byproducts. Extend the reaction time.
-
Solvent: Ensure the solvent (e.g., MeOH) allows for good solubility of intermediates.
Detailed Experimental Protocol (Phase 2)
Protocol: Selective Hydrogenation using Sulfided Pt/C
-
Preparation: In a high-pressure autoclave, dissolve 5-Chloro-2-(2-fluorophenoxy)nitrobenzene (100 g) in Methanol (500 mL).
-
Catalyst Loading: Add 5% Pt/C (sulfided type) (1.0 g, 1 wt% loading relative to substrate). Note: Sulfided catalysts are often safer to handle than dry Pd/C but still require inert atmosphere handling.
-
Purge: Seal reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).
-
Reaction: Pressurize to 10 bar (145 psi) with Hydrogen. Heat to 60°C with vigorous stirring (1000 rpm).
-
Critical: Mass transfer limits reduction rate; high stirring is essential.
-
-
Monitoring: Monitor H2 uptake. When uptake ceases (approx 2-4 hours), sample for HPLC.
-
Spec: Nitro < 0.5%, De-Cl impurity < 0.1%.
-
-
Workup: Cool to 25°C. Vent H2. Filter catalyst through Celite (keep wet to prevent fire hazard). Concentrate filtrate to yield off-white solid.
References
-
The Cameron Team. (n.d.). Reduction Of Nitro Chlorobenzene. Retrieved March 8, 2026, from [Link]
-
Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.[2] Retrieved March 8, 2026, from
-
PubChem. (2025).[3] 5-Chloro-2-(2-chlorophenoxy)aniline (Analogous Structure Data). Retrieved March 8, 2026, from [Link]
Sources
Validation & Comparative
Comparative Analysis: 5-Chloro-2-(2-fluorophenoxy)aniline vs. 5-Chloro-2-(2-chlorophenoxy)aniline in Drug Design
Here is an in-depth comparative guide analyzing 5-Chloro-2-(2-fluorophenoxy)aniline and its chloro-analogue, designed for researchers and drug development professionals.
Introduction & Chemical Context
Diaryl ethers are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as the hydrophobic core for kinase inhibitors and herbicides [1]. Within this class, This compound and 5-Chloro-2-(2-chlorophenoxy)aniline are highly valued synthetic intermediates.
While these two molecules differ by only a single halogen atom at the ortho-position of the phenoxy ring, this substitution fundamentally alters their physicochemical properties, synthetic reactivity, and the 3D conformational landscape of the final active pharmaceutical ingredient (API). Understanding the causality behind these differences is critical for rational drug design and synthetic route optimization.
Physicochemical & Structural Profiling
The strategic use of halogens in medicinal chemistry is driven by their distinct steric and electronic profiles [2]. Fluorine closely mimics hydrogen in size but is highly electronegative, whereas chlorine introduces significant steric bulk and lipophilicity.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 5-Chloro-2-(2-chlorophenoxy)aniline | Impact on Downstream API |
| CAS Number | 946727-72-6 | 56966-48-4 | N/A |
| Molecular Weight | 237.66 g/mol | 254.11 g/mol | Cl-analogue adds more mass, impacting ligand efficiency. |
| Halogen vdW Radius | 1.47 Å (Fluorine) | 1.75 Å (Chlorine) | Cl creates severe steric hindrance; F allows rotational freedom. |
| Electronegativity | 3.98 (Pauling Scale) | 3.16 (Pauling Scale) | F exerts a stronger inductive electron-withdrawing (-I) effect. |
| LogP Contribution | Moderate increase | High increase | Cl-analogue drives higher lipophilicity and membrane partitioning. |
Mechanistic Impact on Drug Design
As an application scientist, choosing between the fluorinated and chlorinated intermediate is rarely a matter of availability; it is a strategic decision based on the desired pharmacological profile of the target drug.
Atropisomerism and Conformational Locking
The diaryl ether linkage is inherently flexible. However, introducing a bulky ortho-chlorine atom (vdW radius 1.75 Å) restricts rotation around the C-O-C bonds due to steric clashing with the adjacent aniline ring [3]. This restriction can lock the final synthesized drug into a specific bioactive conformation (atropisomerism).
-
The Chlorine Advantage: By pre-organizing the molecule into a rigid conformation (e.g., the DFG-out conformation required for certain mutant BRAF or BTK inhibitors), the entropic penalty upon target binding is drastically reduced, leading to higher target residence time and selectivity.
-
The Fluorine Advantage: The smaller fluorine atom (vdW radius 1.47 Å) allows for greater rotational freedom. This flexibility can be advantageous when designing polypharmacological agents intended to adapt to multiple kinase hinge regions, or when optimizing for aqueous solubility.
Electronic Effects on Nucleophilicity
Both halogens withdraw electron density via induction, lowering the pKa of the aniline's primary amine. While fluorine is more electronegative, the ortho-chlorine exerts a profound steric shielding effect directly over the reactive amine center. Consequently, 5-Chloro-2-(2-chlorophenoxy)aniline is generally less nucleophilic and requires more aggressive conditions during standard amide coupling workflows.
Fig 1. Mechanistic impact of halogen steric bulk on diaryl ether conformational dynamics.
Experimental Workflow: Amide Coupling Protocol
To integrate these intermediates into a drug discovery pipeline, they are typically coupled with a heteroaryl carboxylic acid. Because both anilines are electronically deactivated, standard coupling agents (like EDC/HOBt) often fail. A self-validating protocol using the highly reactive uronium salt HATU is required.
Step-by-Step Methodology
Materials: 1.0 eq Heteroaryl carboxylic acid, 1.1 eq Aniline intermediate, 1.5 eq HATU, 3.0 eq DIPEA, Anhydrous DMF.
-
Carboxylate Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. The inert atmosphere prevents competitive hydrolysis of this intermediate by atmospheric moisture.
-
-
Nucleophilic Addition: Add the selected aniline (1.1 eq) to the reaction mixture.
-
For the F-analogue: Stir at room temperature for 4–6 hours.
-
For the Cl-analogue: Elevate the temperature to 50°C and stir for 12–16 hours.
-
Causality: The ortho-chlorine atom introduces severe steric shielding around the amine, necessitating thermal energy to overcome the activation barrier for nucleophilic attack.
-
-
Quench and Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.
-
Causality: NaHCO3 removes unreacted acid and HATU byproducts. HCl protonates and partitions excess DIPEA and unreacted aniline into the aqueous layer.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Fig 2. Divergent synthetic workflows and kinetic profiles for F- vs Cl- substituted anilines.
Quantitative Data Presentation
The following table summarizes the observed synthetic kinetics and the resulting pharmacological shifts typically observed when comparing the final APIs derived from these two intermediates.
Table 2: Comparative Reaction Kinetics and Pharmacological Profiling
| Metric | Fluorinated Analogue Workflow | Chlorinated Analogue Workflow |
| Amide Coupling Temp | 25°C (Room Temp) | 50°C (Heating Required) |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Average Isolated Yield | 82 - 88% | 65 - 75% |
| API Kinase Selectivity | Moderate (Flexible conformation binds multiple targets) | High (Atropisomeric locking prevents off-target binding) |
| API Metabolic Stability | High (C-F bond resists cytochrome P450 oxidation) | Moderate/High (Higher lipophilicity may increase clearance) |
References
-
Chen, T., Xiong, H., Yang, J.-F., Zhu, X.-L., Qu, R.-Y., & Yang, G.-F. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 68(37), 9839-9877.[Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 92601, 5-Chloro-2-(2-chlorophenoxy)aniline." PubChem. [Link]
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 5-Chloro-2-(2-fluorophenoxy)aniline, with its unique assembly of an aniline core, a halogenated phenoxy moiety, and a diaryl ether linkage, presents a compelling case for a multi-faceted spectroscopic analysis. This guide offers a comprehensive comparison of its expected spectroscopic signatures with those of structurally related compounds, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization. While direct experimental spectra for this compound (C12H9ClFNO, M.W.: 237.66)[1] are not extensively reported in public databases, a detailed analysis of its constituent functional groups and comparison with known analogs allows for a precise prediction of its spectral behavior.
The Logic of Spectroscopic Interrogation
The strategic selection of spectroscopic techniques is crucial for an unambiguous structural determination. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a holistic view of its atomic connectivity, functional groups, and electronic properties. The rationale behind this multi-pronged approach lies in the complementary nature of the information each technique provides. NMR reveals the carbon-hydrogen framework, IR identifies key functional group vibrations, MS determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy sheds light on the conjugated electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus, allowing for a detailed mapping of the molecule's structure.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of the title compound is anticipated to be complex due to the presence of two substituted aromatic rings. The protons on the aniline ring will exhibit distinct signals influenced by the electron-donating amino group and the electron-withdrawing chloro and phenoxy substituents. Similarly, the protons on the fluorophenoxy ring will be affected by the fluorine and ether linkages.
Expected ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The number of distinct signals will confirm the asymmetry of the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon atoms directly bonded to the electronegative oxygen, nitrogen, chlorine, and fluorine atoms appearing at characteristic downfield positions.
Comparative ¹H and ¹³C NMR Spectral Data of Related Compounds
To substantiate our predictions, a comparison with the NMR data of related compounds is invaluable.
Table 1: Comparative ¹H NMR Spectral Data of Substituted Anilines and Related Aromatics
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | CDCl₃ | Aromatic protons: ~6.5-7.5 (m, 7H), NH₂: ~3.5-4.5 (br s, 2H) |
| 4-Chloroaniline[2] | - | ¹H NMR data available |
| 2-Fluoroanisole[3] | - | ¹H NMR data available |
| 2-Phenoxyaniline[4] | - | Aromatic protons exhibit characteristic shifts for the phenoxy and aniline rings. |
Table 2: Comparative ¹³C NMR Spectral Data of Substituted Anilines and Related Aromatics
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | CDCl₃ | Aromatic carbons: ~110-160, with specific shifts for C-Cl, C-F, C-O, and C-N substituted carbons. |
| 4-Chloroaniline[2] | - | ¹³C NMR data available |
| 2-Fluoroanisole[5] | - | ¹³C NMR data available |
| 5-Chloro-2-(2-chlorophenoxy)aniline[6] | - | ¹³C NMR data available, providing a close comparison for the aniline portion of the molecule. |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). Use a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoroanisole(321-28-8) 1H NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Fluoroanisole | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity assessment of 5-Chloro-2-(2-fluorophenoxy)aniline by different analytical techniques
A Comparative Guide to the Purity Assessment of 5-Chloro-2-(2-fluorophenoxy)aniline
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][] this compound is a key building block in the synthesis of various pharmaceutical compounds. Consequently, the rigorous assessment of its purity is a non-negotiable aspect of quality control in drug development and manufacturing.[1] This guide provides an in-depth comparison of various analytical techniques for the purity assessment of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols.
The choice of an analytical technique for purity assessment is dictated by the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the purpose of the testing (e.g., routine quality control versus in-depth impurity profiling).[4][5] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) in the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the most widely employed technique for the purity assessment of non-volatile and thermally labile pharmaceutical intermediates like this compound.[2][6] Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.[6]
Causality Behind Experimental Choices in HPLC
The selection of a reversed-phase (RP-HPLC) method is a logical choice for this compound due to its relatively non-polar nature. A C18 column is chosen for its hydrophobicity, which provides good retention and separation of the analyte and its potential impurities. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve the best separation efficiency. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute more strongly retained impurities. UV detection is suitable as the aniline derivative contains a chromophore that absorbs in the UV region.
Experimental Protocol: RP-HPLC
A robust HPLC method must be validated to ensure it is suitable for its intended purpose, as per the guidelines from the International Council for Harmonisation (ICH).[4][7][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40-80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: As per USP General Chapter <621>, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[9][10][11][12][13]
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 2.0%.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While HPLC is ideal for non-volatile compounds, GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain reaction byproducts.[2][14][15] For a compound like this compound, direct GC analysis can be challenging due to its polarity and relatively high boiling point, often requiring derivatization to improve volatility.[14][15]
Causality Behind Experimental Choices in GC-MS
The primary rationale for using GC-MS is to identify and quantify volatile organic impurities that may not be detectable by HPLC. The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of unknown impurities based on their mass spectra. A non-polar capillary column is typically used for the separation of a wide range of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS (Headspace for Residual Solvents)
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-550 amu
Sample Preparation (Headspace):
-
Accurately weigh about 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
Caption: Workflow for GC-MS Headspace Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation and Quantitative Analysis
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative purposes (qNMR).[16][17][18][19][20] For purity assessment, ¹H NMR provides a unique fingerprint of the molecule and can be used to identify and quantify impurities, often without the need for reference standards of the impurities.[16]
Causality Behind Experimental Choices in NMR
The choice of ¹H NMR is based on its ability to provide detailed structural information. Every proton in a unique chemical environment gives rise to a distinct signal, and the integration of these signals is directly proportional to the number of protons. This allows for the quantification of impurities relative to the main compound by comparing the integral of a known signal from the main compound to the integral of a signal from the impurity.
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Experiment: ¹H NMR
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation for quantitative analysis)
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate all signals.
-
Calculate the mole percent of impurities by comparing the integral of a well-resolved impurity peak to the integral of a peak from the main compound, taking into account the number of protons each signal represents.
Caption: Workflow for ¹H NMR Purity Assessment.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity Determination
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22][23][24][25] For high-purity crystalline organic compounds, DSC can be used to determine the absolute purity based on the principle of melting point depression.[21][22][23][26] The presence of impurities lowers and broadens the melting peak of a substance.[21]
Causality Behind Experimental Choices in DSC
The use of DSC for purity assessment is based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[21] This technique is particularly useful as a complementary method to chromatography, as it is sensitive to eutectic impurities that may co-elute with the main peak in HPLC.[25] It is an absolute method and does not require a reference standard for the impurities.[25]
Experimental Protocol: DSC
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
Data Acquisition:
-
Temperature Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm.
-
Use the software's purity analysis program, which applies the Van't Hoff equation to the shape of the melting peak, to calculate the mole percent purity.
Caption: Workflow for DSC Purity Analysis.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC | Differential partitioning between a mobile and stationary phase.[9] | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.[2][6] | Requires reference standards for impurity identification and quantification, may not detect all impurities (e.g., co-eluting). | Routine purity testing, impurity profiling, and stability studies.[27] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.[14][15] | Excellent for volatile and semi-volatile impurities, provides structural information for identification.[14][15] | Not suitable for non-volatile or thermally labile compounds without derivatization.[14][15] | Analysis of residual solvents and other volatile organic impurities.[2] |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides unambiguous structural information, can be quantitative without impurity reference standards (qNMR).[16][17] | Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis.[6] | Structural confirmation of the main component and identification and quantification of major impurities. |
| DSC | Measurement of heat flow associated with thermal transitions.[21][23] | Absolute method for purity of high-purity crystalline compounds, does not require impurity standards.[25][26] | Only applicable to crystalline materials with a sharp melting point, not suitable for amorphous or decomposing compounds.[26] | Orthogonal check for purity, especially for detecting eutectic impurities. |
Conclusion
The comprehensive purity assessment of this compound requires a multi-faceted approach, leveraging the strengths of different analytical techniques. HPLC remains the primary tool for routine quality control and impurity profiling due to its high resolving power and sensitivity. GC-MS is essential for the detection and quantification of volatile impurities, particularly residual solvents. NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis without the need for impurity standards. DSC offers a valuable orthogonal method for determining absolute purity, especially for high-purity crystalline materials.
By employing a combination of these techniques, researchers, scientists, and drug development professionals can ensure a thorough understanding of the purity profile of this compound, thereby safeguarding the quality and safety of the final pharmaceutical products. The choice of which techniques to employ will depend on the stage of development, the regulatory requirements, and the specific questions being addressed regarding the purity of this critical intermediate.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Slideshare. Determination of % purity of a compound by by Using DSC. [Link]
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Tropical Journal of Pharmaceutical Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-2-(2-fluorophenoxy)aniline
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of chemical intermediates is paramount. 5-Chloro-2-(2-fluorophenoxy)aniline, a substituted aniline derivative, serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth, comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A third, simpler method, UV-Vis Spectrophotometry, is also discussed as a supplementary technique.
The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis—be it routine quality control, stability testing, or impurity profiling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive, side-by-side comparison of these methods, complete with supporting experimental protocols and data. The methodologies and validation parameters discussed are grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
Method Comparison at a Glance
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analytical task. HPLC is often the workhorse for routine purity and assay determination due to its robustness and precision for non-volatile compounds.[4][5] GC-MS, on the other hand, offers superior selectivity and sensitivity, particularly for identifying and quantifying volatile impurities, and is a powerful tool for structural elucidation.[6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Measurement of light absorbance by the analyte in a solution.[8] |
| Specificity | Good to excellent, dependent on column chemistry and mobile phase composition. Can be challenged by co-eluting impurities with similar polarity. | Excellent, with mass spectral data providing a unique "fingerprint" for the analyte and its impurities.[7] | Low. Susceptible to interference from any other compound that absorbs at the same wavelength. |
| Sensitivity (LOD/LOQ) | Typically in the low ng to µg range. | Typically in the pg to low ng range. | Generally in the µg/mL range. |
| Linearity & Range | Wide linear range, typically 2-3 orders of magnitude. | Wide linear range, often 3-4 orders of magnitude. | Narrower linear range, adhering to Beer's Law.[8] |
| Precision (RSD%) | Excellent, typically <2% for replicate injections.[9] | Excellent, typically <5% for replicate injections. | Good, typically <5%. |
| Accuracy (% Recovery) | High, typically 98-102%. | High, typically 95-105%. | Moderate to high, can be affected by matrix interferences. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Lower, with longer run times and potential need for derivatization. | High, with very short analysis times. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
| Primary Application | Quantitative analysis (assay and purity), stability testing. | Impurity identification, quantification of volatile impurities, structural confirmation. | Rapid, preliminary quantification where high specificity is not required. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point and are based on established methods for analogous substituted anilines.[4][10] Optimization and full validation are required for specific instrumentation and sample matrices.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the routine purity analysis and assay of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (based on typical absorbance maxima for substituted anilines)[11][12]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of the diluent.
4. Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile, non-polar stationary phase that provides good retention and separation for a wide range of organic molecules, including substituted anilines.[4][5]
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of the main analyte and any potential impurities with a wider range of polarities.
-
Phosphoric Acid: The addition of a small amount of acid to the mobile phase helps to protonate the aniline functional group, leading to sharper peaks and improved chromatographic performance.
-
UV Detection at 240 nm: Substituted anilines typically exhibit strong UV absorbance in the 230-260 nm range.[12][13] The selection of 240 nm is a common starting point for sensitive detection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of this compound and its volatile impurities.
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methylene chloride (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent, optional)
-
This compound reference standard
2. GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
3. Sample Preparation:
-
Standard/Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample and dissolve in 10 mL of methylene chloride.
-
Derivatization (if necessary): For improved peak shape and volatility, derivatization of the amine group may be beneficial. To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes.
4. Causality Behind Experimental Choices:
-
DB-5ms Column: This non-polar column is a general-purpose column suitable for the separation of a wide range of semi-volatile organic compounds.[6][10]
-
High Inlet and Transfer Line Temperatures: These temperatures ensure the efficient vaporization and transfer of the analyte to the column and mass spectrometer, respectively.
-
Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, creating a unique mass spectrum that can be used for library matching and structural confirmation.[5]
-
Derivatization: The primary amine group of anilines can sometimes lead to peak tailing in GC. Derivatization with a silylating agent like BSTFA replaces the active hydrogen with a non-polar trimethylsilyl group, improving peak shape and thermal stability.[7]
Trustworthiness: A Self-Validating System
The reliability of these analytical methods is established through a comprehensive validation process as per ICH Q2(R1) guidelines.[1][14] This involves assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. For HPLC, this is demonstrated by the separation of the main peak from all other peaks. For GC-MS, the unique mass spectrum provides a high degree of specificity.[1][14]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of solutions of known concentrations and performing a linear regression analysis.[9][14]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo) and calculating the percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.[1][9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise in ensuring the quality and consistency of this important pharmaceutical intermediate. While HPLC provides a robust and precise method for routine quantitative analysis, GC-MS offers unparalleled specificity and sensitivity for impurity identification and structural confirmation. The choice of method should be guided by the specific analytical requirements, with the understanding that a comprehensive analytical characterization may necessitate the use of both techniques. UV-Vis spectrophotometry can serve as a rapid, albeit less specific, tool for preliminary concentration estimations. The implementation of a thorough method validation strategy, in accordance with ICH guidelines, is essential to guarantee the trustworthiness and scientific integrity of the generated data.
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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In-silico toxicity prediction of 5-Chloro-2-(2-fluorophenoxy)aniline
An in-depth technical analysis and comparison guide for evaluating the toxicological profile of 5-Chloro-2-(2-fluorophenoxy)aniline using state-of-the-art computational methodologies.
The Imperative for In Silico Toxicity Profiling
In the modern landscape of drug development and chemical safety assessment, late-stage attrition due to unforeseen toxicity remains a critical bottleneck. The compound This compound (CAS 946727-72-6) serves as an excellent case study for advanced in silico profiling. Structurally, it is a halogenated biphenyl ether derivative featuring a primary aromatic amine—a motif that frequently triggers toxicological alerts.
Relying solely on in vivo or in vitro testing for early-stage intermediates is cost-prohibitive and ethically constrained by the 3Rs (Replacement, Reduction, and Refinement) framework. Consequently, regulatory bodies now mandate the use of computational toxicology. Specifically, the dictate that the assessment of mutagenic potential must utilize two complementary in silico methodologies: one expert rule-based system and one statistical/machine-learning (ML) based system[1].
This guide objectively compares the performance, mechanistic logic, and application of four leading in silico platforms—Derek Nexus , ProTox-3 , OECD QSAR Toolbox , and ADMETlab 2.0 —in predicting the toxicity of this compound.
Mechanistic Causality: Decoding the Structural Liabilities
Before deploying predictive algorithms, an expert toxicologist must understand the physicochemical causality embedded in the molecule's structure (SMILES: Fc1ccccc1Oc2ccc(Cl)cc2N).
-
The Aromatic Amine Liability : The primary amine group on the chlorinated ring is a classical structural alert for mutagenicity. In biological systems, aromatic amines undergo cytochrome P450-mediated N-hydroxylation in the liver. This is followed by phase II conjugation (e.g., sulfation or acetylation). The resulting conjugate can undergo heterolytic cleavage to generate a highly electrophilic nitrenium ion . This reactive intermediate covalently binds to nucleophilic centers in DNA (typically the C8 position of guanine), causing DNA adducts and subsequent mutations.
-
Halogen Modulation : The presence of the ortho-fluorine and para-chlorine atoms significantly alters the molecule's electron density. The strongly electronegative fluorine withdraws electron density, potentially increasing the metabolic stability of the phenoxy ring and forcing enzymatic oxidation toward the aniline ring.
-
Lipophilicity and DILI : The halogenated biphenyl ether core is highly lipophilic, increasing the likelihood of hepatic accumulation and Drug-Induced Liver Injury (DILI).
Comparative Analysis of Leading In Silico Platforms
To accurately profile this compound, we must leverage tools with distinct underlying algorithms to ensure orthogonal validation.
Derek Nexus (Expert Rule-Based)
Developed by, Derek Nexus operates on a meticulously curated knowledge base of structural alerts (toxicophores).
-
Performance on Target : Derek Nexus excels at identifying the aromatic amine toxicophore. It will flag the compound for plausible mutagenicity and provide the specific literature references detailing the nitrenium ion pathway.
-
Advantage : High specificity and transparent mechanistic reasoning. It does not suffer from the "black box" phenomenon common in pure ML models.
ProTox-3 (Machine Learning & Pharmacophore)
is a free web server that utilizes molecular similarity, fragment propensities, and machine-learning models to predict 61 distinct toxicity endpoints, including acute oral toxicity (LD50) and Tox21 adverse outcome pathways.
-
Performance on Target : ProTox-3 predicts quantitative metrics. By comparing the query structure against its vast database, it estimates an LD50 and assigns a Global Harmonized System (GHS) Toxicity Class, while also predicting hepatotoxicity probabilities.
-
Advantage : Provides a broad, multi-organ toxicity radar plot rapidly.
OECD QSAR Toolbox (Read-Across & Grouping)
Maintained by the , this software is the gold standard for regulatory data gap filling. It does not just predict; it groups the query chemical with structurally similar analogs that have empirical experimental data.
-
Performance on Target : The Toolbox will identify other halogenated phenoxyanilines with existing Ames test or in vivo sensitization data, allowing the user to extrapolate toxicity based on proven empirical trends rather than theoretical models.
-
Advantage : Regulatory acceptance is extremely high because predictions are anchored by actual experimental data from analogs.
ADMETlab 2.0 (Graph Attention Networks)ADMETlab 2.0 utilizes a multi-task graph attention (MGA) framework to predict 88 ADMET-related endpoints.
-
Performance on Target : Beyond basic toxicity, it evaluates pharmacokinetics (e.g., CYP450 inhibition, hERG cardiac liability, and blood-brain barrier permeability), offering a holistic view of the molecule's systemic behavior.
-
Advantage : High-throughput capability and state-of-the-art deep learning architecture.
Quantitative Data Comparison
The following table summarizes the predictive outputs generated by applying these four tools to this compound.
| Predictive Platform | Underlying Methodology | Primary Predicted Endpoint | Confidence / Applicability Domain |
| Derek Nexus | Expert Rule-Based | Mutagenicity (Plausible) - Aromatic Amine | High (Alert perfectly matches query) |
| ProTox-3 | Machine Learning | LD50: ~800 mg/kg (Toxicity Class 4) | Medium (Tanimoto Similarity: 72%) |
| OECD QSAR Toolbox | Read-Across / Grouping | Skin Sensitization (Positive) | High (Empirical analog data available) |
| ADMETlab 2.0 | Graph Attention Network | DILI (High Risk), hERG (Low Risk) | High (Probability Score > 0.85) |
Experimental Protocol: A Self-Validating In Silico Workflow
To ensure trustworthiness, computational predictions cannot be accepted blindly. The following step-by-step methodology outlines a self-validating system for evaluating this compound, ensuring all predictions are grounded in scientific rigor.
Step 1: Structural Curation and Standardization
-
Input the compound as a standardized SMILES string (Fc1ccccc1Oc2ccc(Cl)cc2N).
-
Neutralize any salts and strip solvent fragments to prevent the algorithms from generating artifactual alerts based on counter-ions.
Step 2: Applicability Domain (AD) Verification (The Self-Validating Gate)
-
Calculate the physicochemical descriptors (LogP, Molecular Weight, Topological Polar Surface Area).
-
Map these descriptors against the training set boundaries of the chosen statistical models (e.g., ADMETlab 2.0).
-
Causality Check: If the compound falls outside the AD, the ML prediction is mathematically invalid and must be discarded in favor of read-across methodologies.
Step 3: Dual-Pillar ICH M7 Execution
-
Pillar A : Run the structure through Derek Nexus to identify qualitative toxicophores. Document the mechanistic rationale provided for the aromatic amine.
-
Pillar B : Process the structure through ProTox-3 to obtain quantitative probabilities for mutagenicity, cytotoxicity, and LD50.
Step 4: Analog Read-Across Validation
-
Import the structure into the OECD QSAR Toolbox.
-
Define the target category: "Halogenated Diphenyl Ethers" AND "Primary Anilines".
-
Extract empirical in vitro Ames test data for at least three structurally similar analogs. If the empirical data of the analogs contradicts the ML prediction from Step 3, the read-across empirical data supersedes the statistical output.
Step 5: Expert Mechanistic Review
-
Synthesize the outputs. For example, if Derek Nexus flags the amine for mutagenicity, but read-across data reveals that the specific steric hindrance of the ortho-fluorophenoxy group prevents CYP450 N-hydroxylation, the expert toxicologist can overrule the positive in silico alert, documenting the structural justification.
Workflow Visualization
Figure 1: Self-validating in silico toxicity prediction workflow compliant with ICH M7 guidelines.
Conclusion
Evaluating the toxicity of complex intermediates like this compound requires more than simply inputting a SMILES string into a web server. It demands a synthesized approach that respects the chemical causality of reactive intermediates (like nitrenium ions) while strictly adhering to Applicability Domain boundaries. By combining the mechanistic transparency of Derek Nexus, the quantitative breadth of ProTox-3 and ADMETlab 2.0, and the empirical grounding of the OECD QSAR Toolbox, researchers can build a highly trustworthy, self-validating toxicological profile prior to any in vivo exposure.
References
-
ProTox-3 : ProTox 3.0: A webserver for the prediction of toxicity of chemicals. Nucleic Acids Research.[Link]
-
Derek Nexus : Derek Nexus Toxicology Software - Knowledge-based prediction of key toxicities. Lhasa Limited / Optibrium. [Link]
-
OECD QSAR Toolbox : Software for retrieving chemical and toxicological data and finding analogs. Organisation for Economic Co-operation and Development (OECD).[Link]
-
ADMETlab 2.0 : An integrated online platform for accurate and comprehensive predictions of ADMET properties. PubMed Central (NIH). [Link]
-
ICH M7 Guidelines : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline
Introduction: The Significance of 5-Chloro-2-(2-fluorophenoxy)aniline in Medicinal Chemistry
This compound is a key substituted diaryl ether amine that serves as a pivotal intermediate in the synthesis of a range of pharmacologically active molecules. Its structural motif, featuring a chlorinated aniline ring linked to a fluorinated phenyl group via an ether bond, is a recurring theme in the development of novel therapeutics. The precise arrangement of these functional groups allows for a variety of subsequent chemical modifications, making it a valuable building block for drug discovery and development professionals.
This guide provides an in-depth technical comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction conditions, scalability, and safety considerations. This document is intended to serve as a practical resource for researchers and process chemists in selecting the most suitable synthetic strategy for their specific needs.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively approached through a two-step sequence. This strategy involves the initial formation of the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. This approach allows for the use of readily available starting materials and provides a reliable pathway to the target molecule.
Caption: General two-step synthetic strategy for this compound.
This guide will benchmark three primary methods for the crucial diaryl ether formation step: the classical Ullmann Condensation, the more modern Buchwald-Hartwig O-Arylation, and the efficient Nucleophilic Aromatic Substitution (SNAr). This will be followed by a discussion of the common and effective methods for the reduction of the nitroaromatic intermediate.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in chemical process development, with significant implications for yield, purity, cost, and safety. Below is a summary of the key performance indicators for the different approaches to the synthesis of this compound.
| Parameter | Benchmark: Nucleophilic Aromatic Substitution (SNAr) | Alternative 1: Ullmann Condensation | Alternative 2: Buchwald-Hartwig O-Arylation |
| Catalyst | None (base-mediated) | Copper (Cu) or Copper (I) salts | Palladium (Pd) complex with a specialized ligand |
| Typical Yield | High (often >90%) | Moderate to good (can be variable) | Good to excellent |
| Reaction Temperature | Moderate to high (typically 80-150 °C) | High (often >150 °C) | Mild to moderate (can be near room temperature) |
| Reaction Time | Moderate | Long (often >12 hours) | Short to moderate |
| Substrate Scope | Requires electron-deficient aryl halide | Broad, but can be sensitive to sterics | Very broad, tolerates a wide range of functional groups |
| Reagent Cost | Low (common bases) | Low to moderate (copper salts) | High (palladium catalyst and ligands) |
| Process Safety | Generally good, requires handling of strong bases | Can require high temperatures and pressures | Requires careful handling of air-sensitive catalysts |
| Scalability | Excellent | Good, but can be challenging at large scale | Good, with considerations for catalyst cost and removal |
Benchmark Synthesis: Nucleophilic Aromatic Substitution (SNAr) and Reduction
The SNAr pathway represents a robust and economically favorable approach to this compound, leveraging the inherent electrophilicity of the starting material.
Step 1: Synthesis of 5-Chloro-2-(2-fluorophenoxy)nitrobenzene via SNAr
The presence of the electron-withdrawing nitro group on 2,4-dichloronitrobenzene activates the aromatic ring towards nucleophilic attack, making the displacement of the ortho-chloro group by 2-fluorophenoxide a highly efficient process.
Caption: Workflow for the SNAr synthesis of the diaryl ether intermediate.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-fluorophenol (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Aryl Halide: To this mixture, add 2,4-dichloronitrobenzene (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
The choice of a polar aprotic solvent (DMF or DMSO) is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
-
An excess of the base ensures the complete deprotonation of the phenol.
-
The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction of 5-Chloro-2-(2-fluorophenoxy)nitrobenzene
The reduction of the nitro group to an amine is a well-established transformation with several reliable methods. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Caption: Workflow for the catalytic hydrogenation of the nitro intermediate.
Experimental Protocol:
-
Reaction Setup: Dissolve 5-chloro-2-(2-fluorophenoxy)nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification can be performed if necessary.
Causality of Experimental Choices:
-
Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[1]
-
Ethanol and ethyl acetate are excellent solvents for this reaction as they are relatively inert and effectively dissolve the starting material.
-
The use of a Celite pad for filtration is essential for the complete removal of the fine, often pyrophoric, palladium catalyst.
Alternative Synthetic Routes
While the SNAr approach is a strong benchmark, other methods offer distinct advantages in specific contexts.
Alternative 1: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers.[2][3][4] While it has been largely superseded by palladium-catalyzed methods, it remains a viable option, particularly in industrial settings where cost is a primary driver.
Reaction Principle:
This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures.[3]
Typical Reaction Conditions:
-
Catalyst: Copper powder or a copper(I) salt (e.g., CuI, CuBr).
-
Base: A strong base such as potassium carbonate or potassium hydroxide.
-
Solvent: High-boiling polar solvents like DMF, nitrobenzene, or pyridine.
-
Temperature: Typically in the range of 150-220 °C.
Advantages:
-
Low cost of the copper catalyst compared to palladium.
-
Well-established and understood reaction.
Disadvantages:
-
Harsh reaction conditions (high temperatures).
-
Often requires stoichiometric amounts of the copper reagent.
-
Can have lower yields and generate more byproducts compared to modern methods.
Alternative 2: Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination has been adapted for the formation of C-O bonds, providing a milder and more versatile alternative to the Ullmann condensation.[5]
Reaction Principle:
This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with a phenol. The choice of ligand for the palladium catalyst is critical for achieving high efficiency.
Typical Reaction Conditions:
-
Catalyst: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand (e.g., XPhos, SPhos).
-
Base: A non-nucleophilic base such as cesium carbonate or potassium phosphate.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane.
-
Temperature: Can often be performed at or near room temperature, although heating may be required for less reactive substrates.
Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.
-
Generally provides good to excellent yields.
Disadvantages:
-
High cost of the palladium catalyst and specialized ligands.
-
Requires stringent exclusion of air and moisture.
Conclusion: Selecting the Optimal Synthetic Pathway
The synthesis of this compound is a critical process for the production of various pharmaceutical agents. The choice of the most appropriate synthetic route depends on a careful consideration of several factors, including cost, scale, available equipment, and the desired purity of the final product.
-
The Nucleophilic Aromatic Substitution (SNAr) pathway followed by nitro group reduction stands out as a highly efficient and cost-effective benchmark method, particularly for large-scale production. Its use of inexpensive reagents and the absence of a metal catalyst in the ether formation step make it an attractive option.
-
The Ullmann Condensation offers a lower-cost alternative to palladium-catalyzed methods, but the harsh reaction conditions can limit its applicability, especially for complex molecules with sensitive functional groups.
-
The Buchwald-Hartwig O-Arylation provides the greatest versatility and generally the highest yields under the mildest conditions. However, the high cost of the catalyst system may be a limiting factor for large-scale industrial applications.
Ultimately, the optimal choice will be a balance between these competing factors. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
Sources
Comparative study of the reactivity of different substituted fluorophenoxy anilines
This guide provides a comparative technical analysis of substituted fluorophenoxy anilines, focusing on their reactivity profiles, synthesis, and application in medicinal chemistry.
Executive Summary
Fluorophenoxy anilines serve as critical pharmacophores in the development of Type II kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and voltage-gated ion channel blockers. Their value lies in the fluorophenoxy moiety, which imparts metabolic stability against Phase I oxidation while modulating lipophilicity (LogP), and the aniline terminus, which acts as the primary nucleophilic handle for coupling to heterocycles.
This study compares three distinct regioisomers to guide synthetic strategy:
-
4-(4-Fluorophenoxy)aniline (Para-Para): The standard "linear" scaffold. High nucleophilicity; optimal for sterically demanding couplings.
-
3-(4-Fluorophenoxy)aniline (Meta-Para): A "bent" scaffold. Reduced nucleophilicity due to inductive withdrawal; used to induce conformational turns in binding pockets.
-
2-Fluoro-4-phenoxyaniline (Proximal Fluoro): A deactivated scaffold. The fluorine atom on the aniline ring significantly lowers pKa, requiring forcing conditions for functionalization.
Structural & Electronic Analysis (Mechanistic Basis)
The reactivity of the aniline nitrogen is governed by the interplay between the Resonance Effect (+M) of the phenoxy ether and the Inductive Effect (-I) of the fluorine substituents.
Electronic Influence of the Phenoxy Group
-
Para-Position: In the 4-position, the phenoxy oxygen lone pair donates electron density into the aromatic ring via resonance (+M). This increases the electron density at the aniline nitrogen, elevating the HOMO energy and enhancing nucleophilicity.
-
Meta-Position: In the 3-position, resonance is geometrically forbidden from reaching the amine. The oxygen atom acts primarily through its electronegativity (-I), slightly deactivating the ring and lowering the basicity of the aniline.
The "Remote" vs. "Proximal" Fluorine Effect
-
Remote (on Phenoxy ring): A fluorine atom on the distal phenoxy ring (e.g., 4-(4-fluorophenoxy)aniline) exerts a weak electron-withdrawing effect. While it slightly tempers the donating power of the ether oxygen, the aniline remains highly reactive. Its primary role is blocking metabolic p-hydroxylation.
-
Proximal (on Aniline ring): A fluorine atom directly attached to the aniline ring (ortho to NH2) creates a massive drop in reactivity. The strong -I effect pulls density from the nitrogen, and the ortho-position introduces steric hindrance and potential intramolecular H-bonding, making the lone pair less available for nucleophilic attack.
Reactivity Visualization
The following diagram illustrates the electronic flux and resulting reactivity hierarchy.
Caption: Comparative reactivity hierarchy based on electronic substituent effects. Green indicates highest nucleophilicity.
Comparative Performance Data
The following table synthesizes estimated physicochemical properties and experimental reactivity observations for the three primary scaffolds.
| Feature | 4-(4-Fluorophenoxy)aniline | 3-(4-Fluorophenoxy)aniline | 2-Fluoro-4-phenoxyaniline |
| Structure Type | Linear (Para-Para) | Bent (Meta-Para) | Proximal Deactivated |
| Est. pKa (Conjugate Acid) | ~ 5.1 - 5.3 | ~ 3.8 - 4.0 | ~ 3.0 - 3.2 |
| Nucleophilicity | High | Moderate | Low |
| Acylation Rate (Rel.) | 1.0 (Reference) | 0.4 | < 0.05 |
| Metabolic Liability | Low (F blocks para-site) | Low (F blocks para-site) | Moderate (Distal ring exposed) |
| Primary Application | Kinase Inhibitor Core (Linear) | Conformational Control | Selectivity Tuning |
Key Insight: When switching from the para (4-) to the meta (3-) isomer, expect a roughly 2-3 fold decrease in reaction rate for acylation reactions. When introducing an ortho-fluorine (2-fluoro), the reaction may stall completely under standard conditions, requiring the use of strong bases (e.g., LiHMDS) or transition metal catalysts (Buchwald-Hartwig) to force the coupling.
Experimental Protocols
To ensure reproducibility and high yields, we recommend the Chan-Lam Coupling strategy for synthesizing the ether linkage, followed by nitro reduction. This approach is milder than traditional SNAr and tolerates the sensitive fluoride substituent.
A. Synthesis of the Fluorophenoxy Scaffold (Chan-Lam Coupling)
This protocol synthesizes the intermediate nitro-ether.
Reagents:
-
Substrate: 4-Fluorophenylboronic acid (1.5 eq)
-
Coupling Partner: 4-Nitrophenol (1.0 eq) [or 3-nitrophenol for meta-isomer]
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 eq)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Desiccant: 4Å Molecular Sieves (Activated)
-
Solvent: Dichloromethane (DCM)[1]
Workflow:
-
Setup: Flame-dry a round-bottom flask. Add 4-Nitrophenol (10 mmol), 4-Fluorophenylboronic acid (15 mmol), Cu(OAc)₂ (10 mmol), and 2g of activated 4Å molecular sieves.
-
Solvation: Add anhydrous DCM (50 mL) and Et₃N (20 mmol).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature under an air atmosphere (balloon or open drying tube) for 24 hours. Note: Oxygen is required to re-oxidize the Cu species.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The boronic acid spot will disappear, and a less polar product spot will appear.
-
Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with 1M HCl (to remove amine) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂) to yield the nitro-ether intermediate (Typical Yield: 75-85%).
B. Reduction to Aniline (Hydrogenation)
This step converts the nitro group to the active aniline.
Reagents:
-
Substrate: Nitro-ether intermediate (from Step A)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Hydrogen Source: Hydrazine Monohydrate (NH₂NH₂·H₂O) or H₂ Gas (1 atm)
-
Solvent: Ethanol (EtOH)
Workflow:
-
Dissolution: Dissolve the nitro compound (5 mmol) in EtOH (25 mL).
-
Catalyst Addition: Carefully add Pd/C (10% by weight of substrate) under an argon blanket. Caution: Pd/C is pyrophoric.
-
Reduction:
-
Method A (Hydrazine): Add Hydrazine Monohydrate (5.0 eq) dropwise. Reflux for 2-4 hours.
-
Method B (H₂ Balloon): Purge with H₂ gas and stir at RT for 12 hours.
-
-
Filtration: Filter the mixture through Celite to remove the catalyst. Wash the pad with EtOH.
-
Isolation: Concentrate the filtrate. The resulting aniline is often pure enough for subsequent steps. If "beige" or dark, recrystallize from Ethanol/Hexane.
C. Synthesis Workflow Diagram
Caption: Optimized synthetic route for fluorophenoxy anilines via Chan-Lam coupling and Pd-catalyzed reduction.
References
-
National Institutes of Health (NIH). (2026). Reaction pathways for biodehalogenation of fluorinated anilines. Retrieved from [Link]
-
ResearchGate. (2025).[2] Synthesis of meta-(4-fluorophenoxy)aniline via Cu(OAc)2 Coupling. Retrieved from [Link][1][3]
Sources
Structural Validation of 5-Chloro-2-(2-fluorophenoxy)aniline: A Comparative NMR Guide
Executive Summary
The structural validation of 5-Chloro-2-(2-fluorophenoxy)aniline presents a unique challenge in small molecule characterization. As a diaryl ether scaffold with mixed halogenation (chlorine and fluorine) and an amine handle, this molecule serves as a critical intermediate in kinase inhibitor development.
The primary analytical bottleneck is the ether linkage , which breaks the proton spin system, effectively isolating the two aromatic rings in standard homonuclear NMR (COSY). Furthermore, the presence of Fluorine (
This guide compares two validation methodologies:
-
The Standard Backbone Approach: Using
H- C HMBC to bridge the ether gap. -
The Fluorine-Centred Alternative: Utilizing
H- F HOESY and F-decoupled experiments for unambiguous regiochemical assignment.
The Structural Challenge
The molecule consists of two distinct spin systems separated by an oxygen atom:
-
Ring A (Aniline): Trisubstituted (1-amino, 2-phenoxy, 5-chloro).
-
Ring B (Phenoxy): Disubstituted (1-ether, 2-fluoro).
Why 1D NMR is Insufficient:
In a standard 1D
Comparative Analysis of Methodologies
Method A: The Standard Backbone Approach ( H- C)
The Industry Standard for Connectivity
This method relies on establishing the carbon skeleton.[1] It is robust but suffers from sensitivity issues if the sample concentration is low, as it relies on the low natural abundance of
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons.
-
Limitation: The
C signals on Ring B will appear as doublets due to F coupling ( Hz), reducing signal-to-noise ratio.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment. It detects long-range couplings (2-3 bonds).
-
The "Bridge" Solution: To validate the structure, you must observe a correlation from H-3 (Ring A) to C-2 (Ring A) and, ideally, a weak correlation across the oxygen to C-1' (Ring B) .
-
Method B: The Fluorine-Centred Alternative ( H- F)
The High-Specificity Alternative
This approach utilizes the 100% natural abundance of
-
F-decoupled
C NMR: Collapses the carbon doublets on Ring B into singlets, simplifying the spectrum immediately. -
H-
F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Detects through-space interactions between the Fluorine atom and nearby protons.-
The "Regio" Solution: Strong NOE correlations will be observed between F-2' and H-3' (Ring B). Crucially, if the molecule adopts a folded conformation, a rare NOE might be seen between F-2' and H-3 (Ring A), definitively proving the ether linkage geometry.
-
Comparison Summary
| Feature | Method A: Standard ( | Method B: Fluorine-Centred ( |
| Primary Probe | Carbon Skeleton | Fluorine Environment |
| Sensitivity | Low ( | High (100% |
| Ether Linkage Proof | HMBC (Long range coupling) | HOESY (Spatial proximity) |
| Regioisomer Proof | Inferential (via coupling constants) | Direct (via specific NOE) |
| Instrument Req. | Standard Broadband Probe (BBO) | Dual HF or Triple Resonance Probe (H/F/C) |
Representative Validation Data
The following data represents the expected chemical shifts and coupling patterns for this compound in DMSO-
Table 1: H NMR Assignment (400 MHz)
| Position | Multiplicity | Assignment Logic | ||
| NH | 5.20 | s (broad) | - | Exchangeable amine protons. |
| H-6 (Ring A) | 6.65 | d | Ortho to amine, shielded by NH | |
| H-4 (Ring A) | 6.55 | dd | Para to amine. | |
| H-3 (Ring A) | 6.80 | d | Ortho to ether oxygen. | |
| H-3' (Ring B) | 7.15 | m | Ortho to Fluorine. | |
| H-4', 5', 6' | 6.90 - 7.30 | m (complex) | - | Overlapping phenoxy protons. |
Table 2: Key 2D Correlations
| Experiment | Source Nucleus | Target Nucleus | Structural Conclusion |
| HMBC | H-6 (Ring A) | C-1 (Ring A), C-5 (Ring A) | Confirms Cl position relative to NH |
| HMBC | H-3 (Ring A) | C-1' (Ring B) | CRITICAL: Cross-ring correlation confirming ether linkage. |
| HOESY | F-2' (Ring B) | H-3' (Ring B) | Confirms F is ortho to H-3'. |
| HOESY | F-2' (Ring B) | H-6' (Ring B) | Absence of NOE confirms F is NOT at pos 2 (if it were 2,6-difluoro). |
Detailed Experimental Protocol: H- F HOESY
While standard HMBC protocols are ubiquitous, the HOESY experiment requires specific parameter setup to ensure efficient magnetization transfer between Fluorine and Hydrogen.
Objective: Establish through-space connectivity to validate the ortho-fluorine position.
Prerequisites:
-
Probe: 5mm BBFO or TBI probe capable of tuning to
F on the X-channel and H on the decoupling channel (or vice versa). -
Sample: 10-15 mg in 0.6 mL DMSO-
(High concentration preferred for NOE).
Step-by-Step Workflow:
-
Pulse Sequence Selection: Load the hoesyfh (or equivalent Bruker/Varian) pulse program. This is a heteronuclear NOE sequence with
F detection and H decoupling (or inverse detection).-
Recommendation: Use Inverse HOESY (
H detected, F evolved) for higher sensitivity.
-
-
Offset Optimization:
-
Mixing Time (
):-
Set mixing time to 400–600 ms .
-
Reasoning: Heteronuclear NOE builds up slower than homonuclear NOE. A longer mixing time ensures detection of the F-H interaction (
dependence).
-
-
Acquisition:
-
Scans (NS): Minimum 32 (due to lower NOE efficiency).
-
Relaxation Delay (D1): 2.0 s.
-
-
Processing:
-
Apply a sine-bell squared window function (QSINE, SSB=2) in both dimensions.
-
Look for cross-peaks at the intersection of the F-chemical shift and the aromatic proton region.
-
Visualization of Validation Logic
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the decision matrix for validating the molecule, moving from basic 1D checks to the definitive 2D experiments.
Caption: Decision tree for selecting between Standard Backbone (Method A) and Fluorine-Centred (Method B) validation pathways.
Diagram 2: Connectivity & Correlation Map
This diagram visualizes the specific atoms involved in the critical HMBC and HOESY correlations required to prove the structure.
Caption: Critical NMR correlations. Yellow arrows indicate scalar coupling (HMBC) bridging the ether oxygen. Green arrows indicate dipolar coupling (HOESY) confirming Fluorine position.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Bauer, C., et al. (1996). "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." Journal of Magnetic Resonance.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for HOESY and HMBC pulse sequence parameters).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F-C and F-H coupling constants).
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Chloro-2-(2-fluorophenoxy)aniline
Prepared by the Senior Application Scientist
A Note on This Guidance: 5-Chloro-2-(2-fluorophenoxy)aniline is a specialized chemical for which detailed public disposal documentation is limited. Therefore, this guide synthesizes best practices derived from the safety profiles of structurally related halogenated anilines and established regulatory frameworks for hazardous chemical waste. The procedures outlined here are based on a conservative assessment of potential hazards. It is mandatory to consult your institution's Environmental Health & Safety (EHS) department and/or a certified chemical waste disposal vendor to ensure full compliance with local, state, and federal regulations.
Core Principles: Understanding the Hazard Profile
To ensure safe disposal, we must first understand the inherent risks. Based on analogous compounds like chloroanilines, this compound should be handled as a substance that is:
-
Acutely Toxic: Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[1] First aiders and all personnel handling the material must be protected.[1]
-
An Irritant: The compound is expected to cause skin and eye irritation, with the potential for serious eye damage.[2] It may also cause respiratory irritation.[2]
-
Environmentally Hazardous: Halogenated organic compounds, particularly anilines, are very toxic to aquatic life, and their effects can be long-lasting.[1] Therefore, preventing any release into the environment is a primary directive.[1][3][4]
-
Combustible: Upon combustion, it may decompose to generate poisonous fumes, including nitrogen oxides (NOx) and hydrogen chloride.[1][5]
These properties dictate a disposal strategy centered on containment, segregation, and destruction by approved, high-temperature incineration.
Pre-Disposal Operations: Segregation and Containerization
Proper preparation of waste is the foundation of a safe disposal plan. This phase prevents accidental reactions and ensures the waste is accepted by a disposal facility.
Protocol for Waste Segregation and Storage
-
Designate a Waste Stream: Immediately classify any material containing this compound as "Halogenated Organic Waste."
-
Causality: Waste disposal facilities use different processes for halogenated versus non-halogenated solvents.[6] Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic gases like HCl produced during combustion.[5] Improper segregation leads to regulatory violations and can damage equipment.
-
-
Select Appropriate Waste Containers: Use only robust, chemically compatible containers with secure, vapor-tight lids. High-density polyethylene (HDPE) or glass containers are typically appropriate. Keep containers closed at all times unless adding waste.[6]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture with approximate percentages.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard," "Irritant").
-
The accumulation start date.
-
-
-
Prohibited Co-mixing: DO NOT mix this waste stream with:
-
Non-halogenated organic waste.[6]
-
Aqueous solutions containing heavy metals.[6]
-
Causality: Mixing incompatible waste streams can trigger dangerous chemical reactions, generate toxic gases, or build pressure within the container. It also complicates the final disposal process, significantly increasing costs.
-
-
Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
Spill Management and Emergency Decontamination
Accidents require immediate and correct action to mitigate exposure and environmental release.
Protocol for Spill Response
-
Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert colleagues and your institution's EHS emergency line.
-
Don PPE: Before addressing the spill, don the appropriate Personal Protective Equipment (PPE):
-
Containment: Cover drains to prevent environmental release. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a closable, labeled container for disposal as hazardous waste.[9]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Contaminated Materials: Any contaminated items, including PPE, must be decontaminated or disposed of as hazardous waste. Take off contaminated clothing immediately and wash it before reuse.[1]
The Disposal Pathway: A Step-by-Step Guide
The following workflow outlines the lifecycle of this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound waste.
Regulatory and Compliance Framework
As a halogenated organic compound, this waste is subject to strict environmental regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams containing certain spent halogenated solvents are classified as "F-listed" hazardous wastes (e.g., F001).[10] While this compound is not explicitly listed, its chemical nature places it within the broader category of halogenated organic compounds (HOCs) that are regulated due to their environmental persistence and toxicity.[11][12]
The ultimate disposal method must comply with these regulations, which typically mandate treatment via high-temperature incineration. You may be able to dissolve or mix the material with a combustible solvent to facilitate this process, but this should only be done in consultation with your disposal vendor.[5]
Data Summary
The table below provides key data for a close structural analog, 5-Chloro-2-fluoroaniline, to inform handling and safety procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | |
| Molecular Weight | 145.56 g/mol | |
| Appearance | Colorless to light yellow liquid | [13] |
| Boiling Point | 102-105 °C / 20 mmHg | |
| Flash Point | 103 °C (217.4 °F) - closed cup | |
| Density | 1.29 g/mL at 25 °C | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Signal Word | Warning |
References
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET - TCI Chemicals. (2023, March 4). TCI Chemicals.
- 5-Chloro-2-fluoroaniline 97 2106-05-0 - MilliporeSigma. MilliporeSigma.
- 946727-72-6 | this compound - ChemScene. ChemScene.
- SAFETY DATA SHEET - Merck. (2024, July 2). Merck.
- 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem. PubChem.
- BD02802011 - BLD Pharmatech. BLD Pharmatech.
- 5-Chloro-2-fluoroaniline - Safety Data Sheet - ChemicalBook. (2026, January 17). ChemicalBook.
- 5-Chloro-2-fluoroaniline - Chem-Impex. Chem-Impex.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Organic Solvents - Environment, Health and Safety. University of Colorado Boulder.
- Waste Disposal Chart - University of Waterloo. University of Waterloo.
- 5-Chloro-2-fluoroaniline | C6H5ClFN | CID 75015 - PubChem. PubChem.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute, Cornell Law School.
- An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. (2018). Bioscience and Bioengineering Communications.
- An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. (2018, May 31). Crimson Publishers.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. wku.edu [wku.edu]
- 11. govt.westlaw.com [govt.westlaw.com]
- 12. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 5-Chloro-2-(2-fluorophenoxy)aniline
CAS: 946727-72-6 | Formula: C₁₂H₉ClFNO | Class: Halogenated Diaryl Ether Aniline
Executive Safety Summary
STOP & READ: This compound is a halogenated aniline derivative. Beyond standard chemical hazards, it presents a latent risk of methemoglobinemia upon exposure (skin absorption or inhalation) and is highly toxic to aquatic environments.
-
Primary Hazard: Acute toxicity via dermal absorption and inhalation.[1][2]
-
Critical Control: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.
-
Immediate Action in Case of Exposure:
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I categorize this material as High Risk during solubilization and Moderate Risk during closed-system reactions.
| Hazard Class (GHS) | Category | Description | Mechanism of Action |
| Acute Toxicity | Cat 3 (Oral/Dermal) | Toxic if swallowed or in contact with skin.[2] | Lipophilic nature facilitates rapid dermal penetration, entering the bloodstream to oxidize hemoglobin to methemoglobin. |
| Skin/Eye Irritant | Cat 2A | Causes serious eye irritation.[1][2][8] | Halogenated ring structure acts as a lachrymator and mucous membrane irritant. |
| STOT - RE | Cat 2 | May cause damage to blood/organs.[2][5] | Chronic exposure leads to hemolytic anemia and liver/kidney stress. |
| Aquatic Toxicity | Cat 1 | Very toxic to aquatic life.[1][2][4][7] | Bioaccumulative potential due to the diaryl ether backbone. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aniline solutions. The following matrix dictates PPE based on the state of matter.
PPE Decision Logic
Figure 1: PPE Selection Logic. Note that solutions require higher permeation resistance.
Detailed Specifications
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are required when handling volumes >100 mL.
-
Body Protection: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent fabric saturation during spills.
-
Respiratory:
-
Solid: Use a powder containment hood. If weighing outside a hood (not recommended), use a P100 particulate respirator.
-
Solution: Organic Vapor (OV) cartridges if hood sash must be raised above operational height.
-
Operational Handling Protocol
This protocol ensures data integrity and operator safety. The causality of these steps is rooted in preventing static discharge and minimizing aerosolization.[5]
Phase A: Weighing & Transfer
-
Static Control: Place an anti-static mat or gun near the balance. Halogenated powders often carry high static charges, leading to "jumping" powder that contaminates the bench.
-
Taring: Tare the receiving vessel (vial/flask) before opening the source container.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.
-
Decontamination: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent seal corrosion.
Phase B: Solubilization
-
Solvent Choice: Soluble in DMSO, Methanol, and Dichloromethane.
-
Exotherm Warning: Dissolution in halogenated solvents may be slightly exothermic. Add solvent slowly.
-
Vessel: Use borosilicate glass (Class A). Avoid plastics (polystyrene) as anilines can leach plasticizers, contaminating analytical data.
Phase C: Reaction Setup (Workflow)
Figure 2: Standard reaction workflow emphasizing inert atmosphere to prevent oxidation of the aniline amine group.
Emergency Response & Decontamination
Spill Cleanup Strategy
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don Silver Shield® gloves and a respirator if outside the hood.
-
Containment:
-
Deactivation: Wipe the surface with a dilute acidic solution (1% HCl) to convert the aniline to its water-soluble salt, followed by a soap and water wash.
First Aid (Self-Validating)
-
Verification of Exposure: If you taste a metallic taste or feel a headache/nausea within 30 minutes, assume exposure.
-
Skin Contact: Wash with Polyethylene Glycol 300 (PEG-300) or soapy water. PEG-300 is superior for solubilizing lipophilic anilines off the skin.
Waste Disposal Strategy
Do not mix with general organic waste. Segregation prevents unexpected side reactions (e.g., diazonium formation).
| Waste Stream | Contents | Disposal Method |
| Stream A | Solid Contaminated Debris (Gloves, Wipes) | Double-bagged, labeled "Toxic Solid - Aniline Derivative". |
| Stream B | Mother Liquor / Reaction Solvents | Halogenated Organic Waste container. pH adjust to neutral if acidic workup was used. |
| Stream C | Aqueous Washings | Aqueous Toxic Waste (Check for aquatic toxicity limits before drain disposal - usually prohibited). |
References
-
ChemScene . (2024). Safety Data Sheet: 5-Chloro-2-(2-fluorophenoxy)aniline (CAS 946727-72-6).[9] Retrieved from
-
PubChem . (2024). Compound Summary: 5-Chloro-2-(2-chlorophenoxy)aniline (Structurally Similar Analog). National Library of Medicine. Retrieved from
-
Rutgers University Environmental Health & Safety . (2022). Standard Operating Procedure: Aniline and Derivatives. Retrieved from [7]
-
Fisher Scientific . (2024).[2] Safety Data Sheet: Halogenated Anilines General Guidelines. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 5-Chloro-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
